Carbazole derivative 1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-7-(pyridin-3-ylmethyl)-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2/c19-14-4-6-16-15-5-3-12(8-13-2-1-7-20-11-13)9-17(15)21-18(16)10-14/h1-7,9-11,21H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCQNAOJQWIHSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC2=CC3=C(C=C2)C4=C(N3)C=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Novel Carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Carbazole, a tricyclic aromatic heterocycle, serves as a pivotal structural motif in a multitude of biologically active compounds and advanced functional materials.[1][2] Its rigid, electron-rich structure provides a versatile scaffold that can be readily functionalized, allowing for the fine-tuning of its electronic, photophysical, and pharmacological properties.[3][4] This guide offers an in-depth overview of contemporary synthetic strategies and characterization methodologies for novel carbazole derivatives, tailored for professionals in research and drug development.
I. Synthesis of Novel Carbazole Derivatives
The construction of the carbazole nucleus has evolved from classical methods to modern, highly efficient catalytic systems. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Key Synthetic Strategies:
-
Classical Methods: Traditional approaches like the Borsche–Drechsel cyclization, Graebe–Ullmann reaction, and Cadogan cyclization have been foundational in carbazole synthesis.[1][5][6]
-
Transition-Metal Catalyzed Cross-Coupling: Modern organic synthesis heavily relies on palladium-catalyzed reactions. The Buchwald-Hartwig amination, for instance, is a powerful method for forming the key C-N bond in the carbazole ring system.[7][8] The Ullmann condensation has also been adapted for modern use with copper and palladium catalysts.[9][10][11]
-
C-H Activation and Annulation: Recent advancements have focused on intramolecular C-H activation and annulation reactions.[5][12] These methods offer high atom economy and allow for the construction of complex carbazole frameworks from simpler precursors.[13] Gold- and rhodium-catalyzed benzannulation reactions are prominent examples of this efficient approach.[12]
Below are detailed protocols for two of the most pivotal synthetic methodologies.
Experimental Protocol 1: Ullmann Condensation for N-Arylcarbazole Synthesis
This protocol describes a copper-catalyzed Ullmann-type C-N cross-coupling reaction to synthesize N-heteroarylcarbazoles.
Materials:
-
Carbazole derivative
-
2-Bromopyridine derivative
-
Copper(I) chloride (CuCl)
-
1-methyl-imidazole
-
Lithium tert-butoxide (t-BuOLi)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
Procedure:
-
To an oven-dried reaction vessel, add the carbazole (1.0 mmol), 2-bromopyridine derivative (1.2 mmol), CuCl (0.1 mmol, 10 mol%), and t-BuOLi (2.0 mmol).
-
Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene (5 mL) and 1-methyl-imidazole (0.2 mmol, 20 mol%) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
After completion (monitored by TLC), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-heteroarylcarbazole.[10]
Experimental Protocol 2: Buchwald-Hartwig Amination for Carbazole Synthesis
This protocol outlines the synthesis of carbazoles via a palladium-catalyzed intramolecular Buchwald-Hartwig amination.
Materials:
-
2-Amino-2'-halobiphenyl precursor
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., SPhos, XPhos)
-
A strong base (e.g., sodium tert-butoxide, NaOtBu)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Nitrogen or Argon gas supply
Procedure:
-
In a glovebox or under an inert atmosphere, combine the 2-amino-2'-halobiphenyl (1.0 mmol), Pd(OAc)₂ (1-5 mol%), and the phosphine ligand (1-5 mol%) in an oven-dried Schlenk tube.
-
Add the base (1.5-2.0 mmol).
-
Add the anhydrous solvent (5-10 mL).
-
Seal the tube and heat the mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress using TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the pure carbazole derivative.[7][14]
Logical Relationships in Carbazole Synthesis
Caption: General synthetic pathways to novel carbazole derivatives.
II. Characterization of Novel Carbazole Derivatives
A comprehensive characterization is essential to confirm the structure and purity of the synthesized derivatives and to understand their physicochemical properties.
Standard Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by analyzing the chemical environment of hydrogen and carbon atoms.[15]
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.[15]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.[15]
-
UV-Visible (UV-Vis) Spectroscopy: Used to study the electronic absorption properties of the carbazole derivatives, which is crucial for applications in organic electronics.[16]
-
Fluorescence Spectroscopy: Measures the emission properties of the compounds, providing data on photoluminescence quantum yields (PLQY), which is vital for materials used in OLEDs.[16][17]
-
Cyclic Voltammetry (CV): An electrochemical technique used to determine the redox properties, including HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels.[4][16]
-
Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability of the compounds.[15][18]
Experimental Protocol 3: Characterization via ¹H NMR
Instrument:
-
BRUKER AVANCE III 600 MHz NMR spectrometer or equivalent.[15]
Procedure:
-
Dissolve approximately 5-10 mg of the purified carbazole derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[15]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.[15]
-
Transfer the solution to a standard 5 mm NMR tube.
-
Place the tube in the NMR spectrometer and acquire the ¹H spectrum.
-
Process the resulting Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and assign the chemical shifts (in ppm) relative to the internal standard.
Experimental Protocol 4: Characterization via Cyclic Voltammetry (CV)
Instrument:
-
A standard three-electrode potentiostat.
Procedure:
-
Prepare a solution of the carbazole derivative (approx. 1 mM) in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Set up the electrochemical cell with a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).[16]
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen.
-
Scan the potential from an initial value to a final value and back again. The scan rate is typically set between 50 and 100 mV/s.
-
Record the resulting voltammogram (current vs. potential).
-
From the onset oxidation potential (E_ox), the HOMO energy level can be estimated using the empirical formula: HOMO = -[E_ox (vs. Fc/Fc⁺) + 4.8] eV.[16] The LUMO can be subsequently calculated from the optical band gap (E_g) obtained from UV-Vis spectroscopy (LUMO = HOMO + E_g).[16]
Workflow for Characterization
Caption: Workflow for structural and property characterization.
III. Quantitative Data Presentation
The following tables summarize representative quantitative data for novel carbazole derivatives, compiled from recent literature.
Table 1: Synthetic Yields of Selected Novel Carbazole Derivatives
| Synthesis Method | Starting Materials | Product Type | Yield (%) | Reference |
| Ullmann Reaction | 9H-carbazole, 1,3-dibromobenzene | 9-(3,5-Dibromophenyl)-9H-carbazole | 50% | [16] |
| Suzuki-Miyaura Coupling | 9-(4-bromophenyl)-9H-carbazole, Fluoren-2-ylboronic acid | 9-(4-(9H-Fluoren-2-yl)phenyl)-9H-carbazole | 65% | [16] |
| Gold-Catalyzed Benzannulation | Substituted Indoles | Functionalized Carbazoles | 60-85% | [12] |
| Rhodium-Catalyzed C-H Activation | Azidobiphenyls | Substituted Carbazoles | 65-98% | [19] |
| Molybdenum-Catalyzed Cyclization | Disubstituted Nitrobiphenyls | Carbazole Derivatives | 70-87% | [19] |
Table 2: Spectroscopic and Electrochemical Properties of Representative Carbazole Derivatives
| Compound Class | λ_abs (nm) | λ_em (nm) | HOMO (eV) | LUMO (eV) | E_g (optical, eV) | Reference |
| Carbazole-Fluorene Monomer | 330, 344, 383 | 415 | -5.65 | -2.46 | 3.19 | [16] |
| Indeno[2,1-b]carbazole | 374 | 443 (in film) | -5.62 | -2.33 | 3.29 | [20] |
| Carbazole-Imidazole Derivative | 350-370 | 420-440 | -5.8 | -2.8 | 3.0 | [21] |
| Carbazole-Thiazole Dyes | ~400 | ~500 | -5.3 to -5.5 | -2.3 to -2.5 | ~2.8-3.0 | [22] |
IV. Structure-Activity Relationships and Applications
The functionalization of the carbazole core at its various positions (N-9, C-3, C-6, etc.) allows for systematic modification of its properties.[4]
-
In Medicinal Chemistry: Carbazole derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, antioxidant, and neuroprotective properties.[23][24][25] For instance, N-substitution is often explored to enhance therapeutic potential against neurological disorders and cell proliferation.[23] The introduction of groups like piperazine or oxadiazole has been shown to impart significant antibacterial or cytotoxic effects.[23][26]
-
In Organic Electronics: Carbazoles are cornerstone materials for organic electronics due to their excellent hole-transporting properties, high thermal stability, and high photoluminescence quantum yields.[3][20][27] They are widely used as host materials for phosphorescent emitters in OLEDs and as building blocks for thermally activated delayed fluorescence (TADF) emitters.[3][20] Attaching electron-donating or electron-withdrawing groups can tune the energy levels (HOMO/LUMO) and emission color.[21]
Signaling Pathway and Structure-Activity Relationship (SAR)
Caption: Impact of structural modifications on carbazole properties.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mdpi.com [mdpi.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Update on novel synthetic approaches towards the construction of carbazole nuclei: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trends-in-carbazole-synthesis-an-update-2013-2023 - Ask this paper | Bohrium [bohrium.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. A Palladium-Catalyzed Ullmann Cross-Coupling/Reductive Cyclization Route to the Carbazole Natural Products 3-Methyl-9H-carbazole, Glycoborine, Glycozoline, Clauszoline K, Mukonine, and Karapinchamine A [openresearch-repository.anu.edu.au]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Update on novel synthetic approaches towards the construction of carbazole nuclei: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07270C [pubs.rsc.org]
- 13. Recent advances in the synthesis of carbazoles from indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Preparation and property analysis of antioxidant of carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. New conjugated carbazole derivatives: synthesis and photophysical properties catalysed by Pd–Cu@rGO - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 21. Derivatives of Imidazole and Carbazole as Bifunctional Materials for Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis, electrochemical, optical and biological properties of new carbazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. [PDF] Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 25. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ijrpc.com [ijrpc.com]
- 27. nbinno.com [nbinno.com]
The Evolving Landscape of Carbazole-Based Compounds: A Technical Guide to their Photophysical Properties
For Researchers, Scientists, and Drug Development Professionals
Carbazole and its derivatives have emerged as a cornerstone in the development of advanced organic materials, finding critical applications in optoelectronics and drug development.[1][2] Their inherent electron-rich nature, high thermal stability, and tunable electronic structure make them ideal candidates for organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes.[1][3][4] This technical guide provides an in-depth analysis of the photophysical properties of novel carbazole compounds, offering a comprehensive overview of their characterization, underlying processes, and key data for comparative analysis.
Core Photophysical Properties of Novel Carbazole Derivatives
The performance of carbazole-based materials in various applications is dictated by their photophysical properties. These properties, including absorption and emission wavelengths, quantum efficiency, and excited-state lifetime, are intricately linked to the molecular structure. Strategic functionalization at the N-position or the carbazole ring allows for precise tuning of these characteristics to meet specific application demands.[1]
Below is a summary of photophysical data for a selection of recently developed carbazole compounds, showcasing the diversity of properties achievable through synthetic modification.
| Compound | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F) (ns) | Solvent | Reference |
| Carbazole Dendrimer 1 | 353 | 437 | 84 | 0.89 | 3.91 | Dichloromethane | [5] |
| Carbazole Dendrimer 2 | 346 | 402 | 56 | 0.72 | 2.09 | Dichloromethane | [5] |
| Carbazole Dendrimer 3 | 328 | 386 | 58 | 0.82 | 2.64 | Dichloromethane | [5] |
| Pyridine-Carbazole Acrylonitrile (I) | 380 | 540 | 160 | 0.05 (solid state) | - | Solid State | [6] |
| Pyridine-Carbazole Acrylonitrile (II) | 378 | 540 | 162 | 0.14 (solid state) | - | Solid State | [6] |
| Pyridine-Carbazole Acrylonitrile (III) | 396 | 604 | 208 | 0.006 (solid state) | - | Solid State | [6] |
| Carbazole-Based Dye (D3) | - | - | - | - | - | Various Solvents | [7] |
| Carbazole-Based Dye (D4) | - | - | - | - | - | Various Solvents | [7] |
Note: The table presents a selection of data from the cited literature. For a complete understanding, please refer to the original publications.
Experimental Protocols for Photophysical Characterization
The reliable and reproducible characterization of the photophysical properties of new carbazole compounds is paramount. The following section outlines the standard experimental methodologies employed in the field.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths at which a molecule absorbs light, providing insights into the electronic transitions.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.
-
Sample Preparation: The carbazole compound is dissolved in a spectroscopic grade solvent (e.g., dichloromethane, THF, cyclohexane) to a concentration of approximately 10⁻⁵ to 10⁻⁶ M. The solution is then placed in a 1 cm path length quartz cuvette.
-
Measurement: A baseline is recorded with the cuvette containing the pure solvent. The absorption spectrum of the sample is then recorded over a relevant wavelength range (e.g., 200-800 nm). The wavelength of maximum absorption (λ_abs) is determined from the resulting spectrum.
Fluorescence Spectroscopy
Fluorescence spectroscopy provides information about the emission properties of a molecule after it has absorbed light.
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission wavelength selection, and a detector (e.g., photomultiplier tube).
-
Sample Preparation: The same solution prepared for UV-Vis absorption measurements can typically be used. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measurement: The sample is excited at its λ_abs, and the emission spectrum is recorded over a wavelength range longer than the excitation wavelength. The wavelength of maximum emission (λ_em) is determined from the spectrum.
Fluorescence Quantum Yield (Φ_F) Determination
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed.
-
Relative Method (Comparative Method): This is the most common method. The quantum yield of an unknown sample is determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.
-
Standard Selection: The standard should absorb and emit in a similar spectral region as the sample. Common standards include quinine sulfate, fluorescein, and rhodamine 6G.
-
Procedure:
-
Measure the UV-Vis absorption spectra of both the sample and the standard at a series of concentrations.
-
Measure the fluorescence emission spectra of both the sample and the standard, exciting at the same wavelength.
-
The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
Fluorescence Lifetime (τ) Measurement
The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon.
-
Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is the most widely used technique. It requires a pulsed light source (e.g., laser diode or LED), a fast detector, and timing electronics.
-
Measurement: The sample is excited with a short pulse of light, and the arrival times of the emitted photons are recorded. The fluorescence decay profile is constructed by histogramming these arrival times.
-
Data Analysis: The decay profile is fitted to an exponential function (or a sum of exponentials for more complex systems) to determine the fluorescence lifetime (τ).
Visualizing Key Processes
To better understand the workflow of characterizing these compounds and the fundamental photophysical events, the following diagrams are provided.
Caption: Experimental workflow for characterizing new carbazole compounds.
Caption: Key photophysical processes in a carbazole molecule.
Conclusion
The field of carbazole-based materials continues to expand, driven by the quest for more efficient and stable compounds for a variety of high-tech applications. A thorough understanding and precise measurement of their photophysical properties are crucial for rational molecular design and the advancement of the field. The methodologies and data presented in this guide offer a foundational resource for researchers and professionals working with these versatile molecules. The continued exploration of structure-property relationships will undoubtedly lead to the development of next-generation carbazole derivatives with tailored functionalities for groundbreaking applications.
References
- 1. mdpi.com [mdpi.com]
- 2. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]
- 3. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 4. Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, photophysical and electrochemical properties of two novel carbazole-based dye molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
electrochemical properties of functionalized carbazole derivatives
An In-depth Technical Guide on the Electrochemical Properties of Functionalized Carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the , which are pivotal in the fields of organic electronics and materials science. The inherent electronic characteristics of the carbazole moiety, combined with the versatility of its functionalization, allow for the precise tuning of its electrochemical behavior, making it a foundational component in various applications.
Introduction to Carbazole Derivatives
Carbazole is a nitrogen-containing heterocyclic compound composed of two benzene rings fused to a central pyrrole ring.[1] This structure imparts significant thermal and chemical stability, good hole-transporting properties, and a high photoluminescence quantum yield.[2] The electrochemical properties of carbazole can be systematically modified by introducing various functional groups at different positions on the carbazole core, particularly at the N-9, C-3, C-6, C-2, and C-7 positions.[3][4] These modifications allow for the fine-tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical for charge injection and transport in organic electronic devices.[2][5] Consequently, functionalized carbazole derivatives are extensively used as hole-transporting materials, host materials, and emitters in Organic Light-Emitting Diodes (OLEDs), as well as in solar cells and sensors.[1][2][6]
Core Electrochemical Properties and Their Significance
The electrochemical behavior of functionalized carbazole derivatives is primarily defined by their redox properties, which are characterized by their oxidation and reduction potentials. These potentials are directly related to the HOMO and LUMO energy levels of the molecule.
-
HOMO Level : The energy of the Highest Occupied Molecular Orbital is associated with the molecule's ability to donate an electron (i.e., its ionization potential). In the context of cyclic voltammetry, the HOMO level is determined from the onset potential of the first oxidation peak.[3] A lower (more negative) HOMO energy level indicates a more stable molecule that is more difficult to oxidize.
-
LUMO Level : The energy of the Lowest Unoccupied Molecular Orbital is related to the molecule's ability to accept an electron (i.e., its electron affinity). The LUMO level is often calculated from the HOMO level and the optical band gap (Eg), which is determined from the onset of the UV-Vis absorption spectrum.[3][7] Alternatively, it can be estimated from the onset of the reduction peak in cyclic voltammetry.
-
Electrochemical Band Gap (Eg) : The difference between the HOMO and LUMO energy levels is the electrochemical band gap. This parameter is crucial as it determines the absorption and emission properties of the material and its suitability for specific electronic applications.
The strategic attachment of electron-donating or electron-withdrawing groups to the carbazole core allows for the precise tuning of these energy levels. Electron-donating groups generally raise the HOMO level, while electron-withdrawing groups lower both the HOMO and LUMO levels.[5][8]
Data Presentation: Electrochemical Properties of Selected Carbazole Derivatives
The following table summarizes the key electrochemical data for a selection of functionalized carbazole derivatives, providing a comparative overview of how different substituents affect their electronic properties.
| Compound/Derivative | Functionalization | Eox (V) | Ered (V) | HOMO (eV) | LUMO (eV) | Egopt (eV) | Reference |
| 9-(4-(9H-Fluoren-2-yl)phenyl)-9H-carbazole (IIa) | N-phenyl-fluorene | 0.94 | - | -5.34 | -2.13 | 3.21 | [3] |
| 9-(4-(1,1':4',1''-Terphenyl-4-yl)phenyl)-9H-carbazole (IIIa) | N-phenyl-terphenyl | 1.05 | - | -5.45 | -2.31 | 3.14 | [3] |
| 3,6-di(phenyl)-N-hexylcarbazole | 3,6-diphenyl | - | - | -5.67 | - | - | [5] |
| 3,6-di(p-methoxyphenyl)-N-hexylcarbazole | 3,6-di(p-methoxyphenyl) | - | - | -5.70 | - | - | [5] |
| 3,6-di(p-cyanophenyl)-N-hexylcarbazole | 3,6-di(p-cyanophenyl) | - | - | -6.02 | - | - | [5] |
| 3CNCzOXD | Carbazole-oxadiazole with cyano group | - | - | -5.90 | -2.54 | 3.36 | [7] |
| 4CNCzOXD | Carbazole-oxadiazole with cyano group | - | - | -5.90 | -2.69 | 3.21 | [7] |
Note: Potentials are typically reported versus the Ferrocene/Ferrocenium (Fc/Fc+) redox couple. HOMO and LUMO levels are calculated based on the onset of oxidation potentials and optical band gaps.
Experimental Protocols
Cyclic Voltammetry (CV) is the most common electrochemical technique used to investigate the redox properties of new molecules and determine their electronic characteristics.[3][9]
Detailed Protocol for Cyclic Voltammetry of Carbazole Derivatives
-
Apparatus and Setup :
-
Electrodes :
-
Working Electrode : A material with a wide potential window and good conductivity, such as a glassy carbon (GC), platinum (Pt), or gold (Au) disk electrode, is used.[3][9] The choice of electrode can influence the observed voltammograms.[3]
-
Reference Electrode : A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode provides a stable reference potential.[10]
-
Counter (Auxiliary) Electrode : A platinum wire or coil is typically used to complete the electrical circuit.[10]
-
-
Electrolyte Solution :
-
Solvent : A dry, aprotic solvent such as dichloromethane (DCM) or acetonitrile (CH3CN) is used to dissolve the carbazole derivative.[3][10]
-
Supporting Electrolyte : A salt with a large electrochemical window, such as 0.1 M tetrabutylammonium hexafluorophosphate (Bu4NPF6) or tetrabutylammonium perchlorate (TBAP), is added to ensure sufficient conductivity of the solution.[1][3]
-
Analyte Concentration : The carbazole derivative is typically prepared at a concentration in the range of 10-4 to 10-3 M.[10][11]
-
-
Experimental Procedure :
-
The electrolyte solution is thoroughly degassed with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. An inert atmosphere is maintained over the solution throughout the experiment.[10]
-
The potential is scanned from an initial value to a final value and then back. The scan rate (e.g., 50 mV/s) is controlled by the potentiostat.[3][11]
-
The ferrocene/ferrocenium (Fc/Fc+) redox couple is often used as an internal standard for calibrating the potential scale.[3]
-
-
Data Analysis and Calculation of HOMO/LUMO Levels :
-
The onset oxidation potential (Eoxonset) and onset reduction potential (Eredonset) are determined from the cyclic voltammogram.
-
The HOMO energy level is calculated using the following empirical formula, assuming the energy level of Fc/Fc+ is -4.8 eV or -5.1 eV relative to the vacuum level:
-
HOMO (eV) = -[Eoxonset vs Fc/Fc+ + 4.8] or HOMO (eV) = -[Eoxonset vs Fc/Fc+ + 5.1]
-
-
The optical band gap (Egopt) is determined from the onset wavelength (λonset) of the UV-Vis absorption spectrum using the formula: Egopt (eV) = 1240 / λonset (nm) .[3]
-
The LUMO energy level is then calculated as: LUMO (eV) = HOMO + Egopt .[7]
-
Visualizations
The following diagrams illustrate key concepts related to the structure and analysis of functionalized carbazole derivatives.
Caption: Common functionalization sites on the carbazole core.
Caption: Workflow for electrochemical analysis of carbazoles.
Caption: Influence of substituents on HOMO/LUMO energy levels.
Conclusion
The are fundamental to their successful application in organic electronics. The ability to systematically tune their HOMO and LUMO energy levels through synthetic modification allows for the rational design of materials with tailored charge injection, transport, and optical properties.[3][5] Cyclic voltammetry stands as the primary tool for characterizing these properties, providing essential data for predicting device performance. As research continues, the development of novel carbazole derivatives with optimized electrochemical characteristics will undoubtedly drive further advancements in OLEDs, photovoltaics, and other emerging electronic technologies.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Carbazole derivatives as electron transport and n-type acceptor materials for efficient organic light-emitting devices - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. iieta.org [iieta.org]
- 11. pubs.acs.org [pubs.acs.org]
The Diverse Biological Activities of Carbazole-Based Molecules: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The carbazole nucleus, a tricyclic aromatic scaffold, has emerged as a "privileged" structure in medicinal chemistry, underpinning the development of a wide array of biologically active molecules.[1] Its unique electronic properties and rigid, planar structure provide an ideal framework for designing compounds that can interact with various biological targets with high affinity and specificity. This technical guide provides an in-depth exploration of the multifaceted biological activities of carbazole-based molecules, with a focus on their anticancer, antimicrobial, antiviral, and neuroprotective properties. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows to serve as a comprehensive resource for researchers in the field.
Anticancer Activity of Carbazole Derivatives
Carbazole derivatives have demonstrated significant potential as anticancer agents, with several compounds advancing to clinical trials and a few receiving FDA approval for cancer treatment.[2] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation and survival, disruption of microtubule dynamics, and the induction of apoptosis.
Quantitative Anticancer Activity Data
The cytotoxic effects of various carbazole derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of these compounds. A selection of reported IC50 values is presented in Table 1.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrano[3,2-c]carbazoles | Derivative 30a-d (unspecified) | MDA-MB-231 (Breast) | 0.43 - 8.05 | |
| K562 (Leukemia) | 0.43 - 8.05 | |||
| A549 (Lung) | 0.43 - 8.05 | |||
| HeLa (Cervical) | 0.43 - 8.05 | |||
| Tetrahydrocarbazoles | Compound 3 (unspecified) | Calu1 (Lung) | 0.0025 | |
| Carbazole-based Thiazoles | 3f (4-(4-bromophenyl)-2-(2-((9-ethyl-9H-carbazol-3-yl)methylene)hydrazinyl)thiazole) | A549 (Lung) | Significant | [3] |
| 3g (2-(2-((9-ethyl-9H-carbazol-3-yl)methylene)hydrazinyl)-4-(4-nitrophenyl)thiazole) | MCF-7 (Breast) | Significant | [3] | |
| HT29 (Colon) | Significant | [3] | ||
| Indolocarbazoles | SL-3-19 (unspecified) | HepG2 (Liver) | 0.012 | |
| MCF-7 (Breast) | 0.014 | |||
| Pyrrolocarbazoles | 29, 30, 31 (unspecified) | PA1 (Ovarian) | 8 - 20 | [4] |
| PC3 (Prostate) | 8 - 20 | [4] | ||
| DU145 (Prostate) | 8 - 20 | [4] |
Table 1: Selected Anticancer Activities of Carbazole Derivatives. This table summarizes the IC50 values of various carbazole-based compounds against different cancer cell lines, highlighting their potential as cytotoxic agents.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the carbazole-based test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a stock solution of MTT in phosphate-buffered saline (PBS) at 5 mg/mL.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Signaling Pathway: Inhibition of STAT3 by Carbazole Derivatives
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that is often constitutively activated in many types of cancer, promoting cell proliferation, survival, and angiogenesis. Several carbazole derivatives have been identified as inhibitors of the STAT3 signaling pathway.
Caption: Inhibition of the STAT3 signaling pathway by carbazole derivatives.
Antimicrobial Activity of Carbazole-Based Molecules
Carbazole derivatives have demonstrated broad-spectrum antimicrobial activity against a variety of pathogenic bacteria and fungi, including drug-resistant strains.[5] The introduction of different substituents on the carbazole ring has a significant impact on their antimicrobial potency.
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Table 2 presents a summary of the MIC values for selected carbazole derivatives.
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| Guanidine-containing Carbazoles | 49p (unspecified) | Staphylococcus aureus (MRSA) | 0.78 - 1.56 | [5] |
| Carbazole-Oxadiazoles | 53c (unspecified) | Candida albicans | 0.625 | [5] |
| Carbazole-Acylhydrazides | 52a (unspecified) | Escherichia coli | 1.25 | [5] |
| Natural Carbazole Alkaloids | Mahanine | Staphylococcus aureus | 25 | [6] |
| Streptococcus pyogenes | 25 | [6] | ||
| Dihydrotriazine Carbazoles | 8f (unspecified) | Staphylococcus aureus (MRSA) | 0.5 - 2 | [7] |
| 9d (unspecified) | Escherichia coli | 0.5 - 2 | [7] |
Table 2: Selected Antimicrobial Activities of Carbazole Derivatives. This table showcases the minimum inhibitory concentrations (MICs) of various carbazole-based compounds against different pathogenic microorganisms.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth.
Detailed Protocol:
-
Preparation of Antimicrobial Stock Solution:
-
Dissolve the carbazole derivative in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
-
Preparation of Inoculum:
-
Culture the test microorganism on an appropriate agar medium.
-
Prepare a bacterial or fungal suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension to the final working concentration (e.g., 5 x 10^5 CFU/mL) in the appropriate broth medium.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense the broth medium into the wells of a 96-well microtiter plate.
-
Perform a two-fold serial dilution of the antimicrobial stock solution across the wells of the plate.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganism with no antimicrobial agent) and a negative control (broth medium only).
-
Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Antiviral Activity of Carbazole Derivatives
Carbazole-based compounds have also been investigated for their antiviral properties against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and porcine epidemic diarrhea virus (PEDV).[8][9]
Quantitative Antiviral Activity Data
The antiviral activity is often expressed as the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response.
| Compound Class | Derivative Example | Virus | EC50 (µg/mL) | Reference |
| Pyrido[4,3-c]carbazoles | 1 (5-methoxy-7-methyl-7H-pyrido[4,3-c]carbazole) | HIV | 0.0054 | [8] |
| Indolocarbazoles | Arcyriaflavin A | HCMV | - | [8] |
| Tetrahydrocarbazoles | GSK983 | Adenovirus, Polyoma virus, HPV, EBV | 0.005 - 0.02 (nM) | [8] |
Table 3: Selected Antiviral Activities of Carbazole Derivatives. This table highlights the EC50 values of specific carbazole-based compounds against various viruses.
Experimental Workflow: Cell-Based Antiviral Screening
A common workflow for screening compounds for antiviral activity involves cell-based assays that measure the inhibition of viral replication.
Caption: A generalized workflow for cell-based antiviral screening of carbazole compounds.
Neuroprotective Effects of Carbazole-Based Molecules
Emerging research has highlighted the neuroprotective potential of carbazole derivatives, suggesting their utility in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[7][10] Their mechanisms of action include antioxidant effects, inhibition of apoptosis, and promotion of neuroregeneration.
Quantitative Neuroprotective Activity Data
The neuroprotective effects can be quantified by measuring the ability of a compound to protect neuronal cells from various toxins.
| Compound Class | Derivative Example | Neuroprotective Assay | EC50 (µM) | Reference |
| N-substituted Carbazoles | 60 (2-phenyl-9-(p-tolyl)-9H-carbazole) | Protection of HT22 cells from glutamate/homocysteic acid | 3 | [10] |
| Carbazole Alkaloids | 1-16 (from Clausena lansium) | Protection of SH-SY5Y cells from 6-hydroxydopamine | 0.36 - 10.69 | [10] |
Table 4: Selected Neuroprotective Activities of Carbazole Derivatives. This table presents the effective concentrations of carbazole-based compounds in protecting neuronal cells from toxic insults.
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a common in vitro model for studying neuroprotective effects.
Principle: SH-SY5Y cells are treated with a neurotoxin to induce cell death. The ability of a test compound to prevent this cell death is a measure of its neuroprotective activity.
Detailed Protocol:
-
Cell Culture and Differentiation (Optional):
-
Culture SH-SY5Y cells in a suitable medium.
-
For some studies, cells can be differentiated into a more neuron-like phenotype by treatment with agents like retinoic acid.
-
-
Compound Pre-treatment:
-
Seed the cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the carbazole derivative for a specified period (e.g., 1-24 hours).
-
-
Induction of Neurotoxicity:
-
Expose the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2) to induce oxidative stress and cell death.
-
-
Assessment of Cell Viability:
-
After the toxin exposure period, assess cell viability using an appropriate method, such as the MTT assay described previously.
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection conferred by the carbazole derivative at each concentration compared to the toxin-treated control.
-
Determine the EC50 value for neuroprotection.
-
Conclusion
Carbazole-based molecules represent a rich and diverse class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, antiviral, and neuroprotective agents underscores their importance in drug discovery and development. This technical guide has provided a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows. It is intended to serve as a valuable resource for researchers and scientists working to harness the therapeutic potential of this remarkable chemical scaffold. Further research into the synthesis of novel carbazole derivatives and the elucidation of their precise mechanisms of action will undoubtedly lead to the development of new and improved therapeutic agents for a variety of diseases.
References
- 1. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Two-color in vitro assay to visualize and quantify microtubule shaft dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
Crystal Structure Analysis of Two Bioactive Carbazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structures of two recently synthesized carbazole derivatives: ethyl 9-(benzenesulfonyl)-2-(4-fluoro-2-nitrophenyl)-6-methoxy-9H-carbazole-3-carboxylate (Compound I) and 12-(benzenesulfonyl)-12H-quinolino[4,3-b]carbazole (Compound II). The document details the crystallographic data, experimental protocols for their synthesis and crystal structure determination, and explores the potential signaling pathways implicated in their biological activity, particularly in the context of cancer research.
Data Presentation: Crystallographic Data
The single-crystal X-ray diffraction analysis of the two carbazole derivatives yielded precise data on their three-dimensional structures. The key crystallographic parameters are summarized in the tables below for facile comparison.
Table 1: Crystal Data and Structure Refinement for Compound I and Compound II.
| Parameter | Compound I (C₂₈H₂₁FN₂O₇S) | Compound II (C₂₅H₁₆N₂O₂S) |
| Crystal system | Triclinic | Monoclinic |
| Space group | P-1 | P2₁/c |
| a (Å) | 8.1589 (9) | 10.1323 (10) |
| b (Å) | 12.2053 (13) | 16.0345 (16) |
| c (Å) | 12.9129 (13) | 12.2891 (12) |
| α (°) | 101.569 (4) | 90 |
| β (°) | 93.086 (4) | 108.789 (4) |
| γ (°) | 92.481 (4) | 90 |
| Volume (ų) | 1250.3 (2) | 1888.8 (3) |
| Z | 2 | 4 |
| Calculated density (Mg m⁻³) | 1.458 | 1.482 |
| Absorption coeff. (mm⁻¹) | 0.203 | 0.211 |
| F(000) | 572 | 880 |
| Crystal size (mm³) | 0.28 x 0.25 x 0.22 | 0.27 x 0.24 x 0.22 |
| Theta range for data collection (°) | 2.05 to 26.37 | 2.15 to 26.37 |
| Reflections collected | 10098 | 15159 |
| Independent reflections | 5057 [R(int) = 0.034] | 3828 [R(int) = 0.041] |
| Final R indices [I > 2sigma(I)] | R1 = 0.054, wR2 = 0.151 | R1 = 0.048, wR2 = 0.129 |
| R indices (all data) | R1 = 0.076, wR2 = 0.168 | R1 = 0.069, wR2 = 0.142 |
Table 2: Selected Dihedral Angles for Compound I and Compound II. [1]
| Dihedral Angle (°C) | Compound I | Compound II |
| Carbazole ring system and benzenesulfonyl ring | 79.7 (2) | 88.2 (2) |
| Carbazole ring system and nitrophenyl ring (I) / isoquinoline moiety (II) | 66.1 (2) | 1.3 (2) |
| Benzenesulfonyl ring and nitrophenyl ring (I) / isoquinoline moiety (II) | 17.8 (2) | 87.9 (2) |
Experimental Protocols
Synthesis and Crystallization
Synthesis of Ethyl 9-(benzenesulfonyl)-2-(4-fluoro-2-nitrophenyl)-6-methoxy-9H-carbazole-3-carboxylate (Compound I) [2]
To a solution of ethyl (E)-3-{2-[(E)-4-fluoro-2-nitrostyryl]-5-methoxy-1-(benzenesulfonyl)-1H-indol-3-yl}acrylate (3.0 g) in xylenes (100 mL), manganese dioxide (MnO₂, 2.5 g) was added. The reaction mixture was refluxed for 12 hours. Following this, the mixture was filtered through a celite pad and washed with hot xylenes (2 x 10 mL). The combined filtrate was concentrated under reduced pressure and then triturated with methanol to yield Compound I as a pale-yellow solid (2.46 g, 85% yield). Single crystals suitable for X-ray diffraction were obtained by recrystallization from ethanol.[2]
Synthesis of 12-(benzenesulfonyl)-12H-quinolino[4,3-b]carbazole (Compound II) [2]
To a solution of 2-(2-nitrophenyl)-9-(benzenesulfonyl)-9H-carbazole-3-carbaldehyde (1.0 g) in dry tetrahydrofuran (THF, 50 mL), Raney-Ni (2.0 g) was carefully added. The reaction mixture was stirred at room temperature for 3 hours. The nickel residue was then filtered through a celite pad and washed with hot THF (3 x 30 mL). The combined filtrate was evaporated under vacuum and triturated with methanol to afford Compound II as a white solid (0.79 g, 80% yield). Single crystals suitable for X-ray analysis were obtained by recrystallization from ethanol.[2]
Single-Crystal X-ray Diffraction
A suitable single crystal of each compound was mounted on a diffractometer. The crystal was kept at a constant temperature during data collection. Using monochromatic X-ray radiation, a series of diffraction images were collected by rotating the crystal.[3][4][5] The collected data were then processed to determine the unit cell parameters and to integrate the reflection intensities.[3][6]
The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Visualization of Potential Signaling Pathways and Experimental Workflow
Carbazole derivatives are known to exhibit a wide range of biological activities, including potent anticancer effects.[7][8] Their mechanism of action often involves the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.[9][10]
Figure 1: A generalized workflow for the synthesis, crystallization, and crystal structure determination of carbazole derivatives.
Figure 2: Potential anticancer signaling pathways modulated by carbazole derivatives.
The structural insights gained from the crystallographic analysis of Compound I and Compound II can aid in the rational design of more potent and selective inhibitors targeting these pathways. The elucidated three-dimensional structures provide a basis for computational modeling and docking studies to understand the molecular interactions between these carbazole derivatives and their biological targets. This, in turn, can accelerate the drug discovery and development process for novel anticancer therapeutics.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neutrons.ornl.gov [neutrons.ornl.gov]
- 7. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Coumarin–carbazole based functionalized pyrazolines: synthesis, characterization, anticancer investigation and molecular docking - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03970A [pubs.rsc.org]
In-Depth Technical Guide on the Solubility and Stability Studies of New Carbazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical solubility and stability studies for novel carbazole compounds, a promising class of molecules in drug discovery. Carbazoles and their derivatives have garnered significant attention for their wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties. However, their often-poor aqueous solubility and potential for degradation can pose significant challenges in formulation development and clinical translation. This document offers detailed experimental protocols, data presentation standards, and visual workflows to aid researchers in navigating these crucial early-stage development hurdles.
Aqueous Solubility of Novel Carbazole Compounds
Aqueous solubility is a key determinant of a drug candidate's bioavailability. Poor solubility can lead to low absorption and limited efficacy. The following table summarizes the aqueous solubility data for a selection of recently developed carbazole compounds.
Table 1: Aqueous Solubility of Selected Novel Carbazole Compounds
| Compound Class | Specific Compound | pH | Solubility (µg/mL) | Reference |
| Carbazole Sulfonamide | Derivative 13f | 7.4 | 0.11 - 19.60 | [1] |
| Carbazole Sulfonamide | Derivative 13i | 7.4 | 0.11 - 19.60 | [1] |
| Carbazole Sulfonamide | Representative Compounds | 7.4 | 13.4 - 176.5 | |
| Carbazole Sulfonamide | Representative Compounds | 2.0 | 13.4 - 176.5 | |
| ALK Inhibitor | Alectinib HCl | Water | 10.3 ± 1.2 | [2] |
| ALK Inhibitor | Alectinib HCl | 1.2 | Degradation Observed | [2] |
| ALK Inhibitor | Alectinib HCl | 3.5 | ~50 (Maximum) | [2] |
| ALK Inhibitor | Alectinib HCl | 5.0 | 25.8 | [2] |
Chemical Stability of Novel Carbazole Compounds
Understanding the chemical stability of a new carbazole compound is essential for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are a critical component of this assessment, providing insights into the molecule's intrinsic stability.
Table 2: Summary of Forced Degradation Studies for a Representative Carbazole Compound (Carvedilol)
| Stress Condition | Reagent/Parameters | Observation | Degradation Products |
| Acid Hydrolysis | 0.5 M HCl | Stable | Not Observed |
| Base Hydrolysis | 0.5 M NaOH | Degradation Observed | Impurities A, B, C, D, E & Unknowns |
| Oxidative | 3.0% H₂O₂ | Degradation Observed | Impurities A, B, C, D, E & Unknowns |
| Thermal | 70°C | Degradation Observed | Impurities A, B, C, D, E & Unknowns |
| Photolytic | UV light (254 nm) | Degradation Observed | Impurities A, B, C, D, E & Unknowns |
Note: Data for Carvedilol, an established carbazole-containing drug, is presented to illustrate typical stability behavior. Specific degradation profiles for novel carbazole compounds will vary.
Experimental Protocols
Aqueous Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: An excess amount of the carbazole compound is added to a known volume of the desired aqueous medium (e.g., purified water, phosphate-buffered saline at a specific pH).
-
Equilibration: The resulting suspension is agitated in a mechanical shaker or on a rotating wheel at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid precipitation of the dissolved compound during this step.
-
Quantification: The concentration of the carbazole compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Analysis: The solubility is reported as the average of at least three independent measurements.
Caption: Workflow for Shake-Flask Solubility Determination.
Chemical Stability Assessment: Forced Degradation Studies
Forced degradation studies expose the drug substance to stress conditions to accelerate its decomposition.
Methodology:
-
Stress Conditions: Prepare solutions of the carbazole compound in various stress media:
-
Acid Hydrolysis: 0.1 M to 1 M Hydrochloric Acid (HCl).
-
Base Hydrolysis: 0.1 M to 1 M Sodium Hydroxide (NaOH).
-
Oxidation: 3% to 30% Hydrogen Peroxide (H₂O₂).
-
Thermal: Store solutions and solid compound at elevated temperatures (e.g., 60-80°C).
-
Photostability: Expose solutions and solid compound to light according to ICH Q1B guidelines.
-
-
Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the degradation process.
-
Sample Preparation: At each time point, an aliquot of the stressed sample is withdrawn, neutralized if necessary, and diluted to a suitable concentration for analysis.
-
Analysis: The samples are analyzed using a stability-indicating HPLC method capable of separating the intact drug from its degradation products.
-
Data Evaluation: The percentage of degradation is calculated, and the major degradation products are identified and characterized.
Caption: Experimental Workflow for Forced Degradation Studies.
Signaling Pathways Modulated by Novel Carbazole Compounds
Many novel carbazole derivatives exert their pharmacological effects by modulating key signaling pathways implicated in disease pathogenesis. Understanding these interactions is crucial for mechanism-of-action studies.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant MAPK signaling is a hallmark of many cancers. Certain novel carbazole compounds have been shown to inhibit this pathway. For instance, "Molecule B" and "Molecule C" have been identified to inhibit the Ras1-MAPK pathway in Candida albicans by repressing the expression of genes such as UME6 and NRG1.[3]
Caption: Inhibition of the MAPK Signaling Pathway by Carbazole Compounds.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is another central regulator of cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer. Carbazole derivatives have been investigated as inhibitors of this pathway.[4][5] For example, the carbazole alkaloid deactivates mTOR by suppressing rictor, which in turn induces apoptosis in lung cancer cells.[5]
Caption: Modulation of the PI3K/Akt/mTOR Pathway by Carbazole Derivatives.
G-Protein Coupled Receptor (GPCR) Signaling
GPCRs represent a large family of transmembrane receptors that play a crucial role in a multitude of physiological processes. They are significant targets for drug discovery. Some carbazole-containing compounds have been suggested to interact with and modulate GPCR signaling pathways.[6]
Caption: Interaction of Carbazole Compounds with GPCR Signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib [mdpi.com]
- 3. Development of Carbazole Derivatives Compounds against Candida albicans: Candidates to Prevent Hyphal Formation via the Ras1-MAPK Pathway | MDPI [mdpi.com]
- 4. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trends in GPCR drug discovery: new agents, targets and indications - PMC [pmc.ncbi.nlm.nih.gov]
initial spectroscopic analysis (NMR, FT-IR, Mass Spec) of Carbazole derivative 1
Introduction
Carbazole and its derivatives are a significant class of heterocyclic aromatic compounds, recognized for their wide-ranging applications in medicinal chemistry, materials science, and pharmaceuticals. Their unique electronic and photophysical properties make them valuable scaffolds in the development of novel therapeutic agents and functional materials. The precise structural elucidation of newly synthesized carbazole derivatives is a critical first step in any research and development pipeline. This technical guide provides an in-depth overview of the initial spectroscopic analysis of a model compound, designated as Carbazole Derivative 1 , utilizing fundamental analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering a summary of expected data, detailed experimental protocols, and a workflow for structural confirmation.
For the purpose of this guide, This compound is identified as 9-ethyl-9H-carbazole .
Spectroscopic Data Summary & Interpretation
The combination of NMR, FT-IR, and Mass Spectrometry provides a comprehensive structural profile of this compound. Each technique offers complementary information, which, when integrated, confirms the molecular structure with high confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is paramount for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Data
The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.
Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| 8.11 | Doublet (d) | 7.8 | 2H | H-4, H-5 |
| 7.46 | Triplet (t) | 8.1 | 2H | H-2, H-7 |
| 7.39 | Doublet (d) | 8.2 | 2H | H-1, H-8 |
| 7.24 | Triplet (t) | 7.4 | 2H | H-3, H-6 |
| 4.39 | Quartet (q) | 7.3 | 2H | N-CH₂-CH₃ |
| 1.46 | Triplet (t) | 7.3 | 3H | N-CH₂-CH₃ |
Interpretation: The aromatic region (7.24-8.11 ppm) displays signals characteristic of the carbazole core. The downfield doublet at 8.11 ppm corresponds to the protons at positions 4 and 5, which are deshielded by the ring current. The signals for the ethyl group attached to the nitrogen atom are clearly visible: a quartet at 4.39 ppm for the methylene (-CH₂-) protons coupled to the adjacent methyl protons, and a triplet at 1.46 ppm for the methyl (-CH₃) protons coupled to the methylene protons. The integration values (2H, 2H, 2H, 2H, 2H, 3H) are consistent with the proposed 9-ethyl-9H-carbazole structure.
¹³C NMR Data
The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 140.4 | C-4a, C-4b |
| 125.7 | C-2, C-7 |
| 122.8 | C-4, C-5 |
| 120.3 | C-3, C-6 |
| 118.9 | C-1, C-8 |
| 108.6 | C-9a, C-8a |
| 37.7 | N-CH₂-CH₃ |
| 13.8 | N-CH₂-CH₃ |
Interpretation: The spectrum shows eight distinct carbon signals, consistent with the symmetry of the 9-ethyl-9H-carbazole molecule. Six signals appear in the aromatic region (108.6-140.4 ppm), corresponding to the twelve carbons of the carbazole ring system. The two aliphatic signals at 37.7 ppm and 13.8 ppm are assigned to the methylene (-CH₂) and methyl (-CH₃) carbons of the N-ethyl group, respectively.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| 3051 | Medium | Aromatic C-H Stretch |
| 2978, 2925 | Medium | Aliphatic C-H Stretch (CH₃, CH₂) |
| 1597, 1485, 1450 | Strong | Aromatic C=C Ring Stretch |
| 1330 | Medium | Aromatic C-N Stretch |
| 750, 727 | Strong | C-H Out-of-plane Bending (Aromatic) |
Interpretation: The absence of a broad N-H stretching band around 3400 cm⁻¹, which is characteristic of the parent carbazole, strongly suggests that the nitrogen atom is substituted.[1] The presence of peaks around 2978 cm⁻¹ confirms the aliphatic C-H bonds of the ethyl group. Aromatic C-H stretching is observed at 3051 cm⁻¹.[1] The strong absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbazole aromatic ring system, and the strong bands at 750 and 727 cm⁻¹ are typical for the C-H out-of-plane bending in ortho-disubstituted benzene rings.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps to determine the molecular weight and confirm the molecular formula.
Table 4: Mass Spectrometry Data for this compound (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
|---|---|---|
| 195 | 100 | [M]⁺ (Molecular Ion) |
| 180 | 85 | [M - CH₃]⁺ |
| 167 | 20 | [M - C₂H₄]⁺ (Carbazole radical cation) |
Interpretation: The mass spectrum shows the molecular ion peak [M]⁺ at m/z 195, which corresponds to the molecular weight of 9-ethyl-9H-carbazole (C₁₄H₁₃N).[2] The base peak at m/z 180 results from the loss of a methyl radical (-CH₃), a common fragmentation pathway. The peak at m/z 167 corresponds to the carbazole radical cation, resulting from the loss of ethylene. This fragmentation pattern is fully consistent with the structure of this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and data integrity.
NMR Spectroscopy
-
Sample Preparation : Approximately 10-20 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[3] The solution was transferred to a 5 mm NMR tube.
-
Instrumentation : ¹H and ¹³C NMR spectra were recorded on a 500 MHz NMR spectrometer.
-
¹H NMR Parameters :
-
Pulse Program : Standard single pulse
-
Acquisition Time : 3.0 seconds
-
Relaxation Delay : 2.0 seconds
-
Number of Scans : 16
-
Spectral Width : 16 ppm
-
-
¹³C NMR Parameters :
-
Pulse Program : Proton-decoupled
-
Acquisition Time : 1.5 seconds
-
Relaxation Delay : 2.0 seconds
-
Number of Scans : 1024
-
Spectral Width : 240 ppm
-
-
Data Processing : The resulting Free Induction Decay (FID) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.
FT-IR Spectroscopy
-
Sample Preparation : The spectrum was obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid this compound was placed directly onto the ATR crystal.[4]
-
Instrumentation : A Fourier-Transform Infrared Spectrometer.
-
Parameters :
-
Spectral Range : 4000-650 cm⁻¹
-
Resolution : 4 cm⁻¹
-
Number of Scans : 32
-
-
Data Processing : A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.[5][6]
Mass Spectrometry
-
Sample Preparation : A dilute solution of this compound was prepared in methanol at a concentration of approximately 1 mg/mL.[7]
-
Instrumentation : A Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Ionization Method : Electron Ionization (EI) at 70 eV.[8]
-
Mass Analyzer : Quadrupole.
-
Parameters :
-
Ion Source Temperature : 230°C
-
GC Inlet Temperature : 250°C
-
Mass Range : m/z 40-500
-
-
Data Processing : The mass spectrum was recorded and analyzed to identify the molecular ion and major fragment peaks.
Workflow and Data Relationships
The logical flow of spectroscopic analysis and the interplay between the different techniques are crucial for efficient structural elucidation.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Relationship between spectroscopic techniques and structural information.
Conclusion
The initial spectroscopic analysis provides a robust and self-consistent dataset for the structural confirmation of this compound as 9-ethyl-9H-carbazole. ¹H and ¹³C NMR spectroscopy elucidated the complete carbon-hydrogen framework, including the substitution pattern on the carbazole nitrogen. FT-IR spectroscopy confirmed the presence of key functional groups and, critically, the absence of the N-H bond from the parent carbazole. Finally, mass spectrometry unequivocally determined the molecular weight and provided a fragmentation pattern consistent with the proposed structure. This integrated analytical approach is fundamental to ensuring compound identity and purity in chemical research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. 9H-Carbazole, 9-ethyl- [webbook.nist.gov]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols: Carbazole Derivatives in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of carbazole derivatives in the field of organic electronics. The versatile electronic and photophysical properties of carbazole-based materials make them excellent candidates for various components in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).
Applications in Organic Light-Emitting Diodes (OLEDs)
Carbazole derivatives are widely utilized in OLEDs due to their excellent hole-transporting properties, high thermal stability, and wide energy bandgaps. Their versatility allows for their use as host materials for phosphorescent emitters, as fluorescent emitters themselves, and as hole-transporting layers.
Carbazole Derivatives as Host Materials in Phosphorescent OLEDs (PhOLEDs)
Carbazole-based materials are excellent hosts for phosphorescent emitters, particularly for blue and green PhOLEDs, due to their high triplet energies which facilitate efficient energy transfer to the phosphorescent guest. A well-known example is 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP).
Quantitative Performance Data of Carbazole Derivatives as Host Materials in PhOLEDs:
| Host Material | Dopant (Guest) | Device Structure | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Max. Luminance (cd/m²) | Emission Color | Reference |
| CBP | Ir(ppy)₃ | ITO/NPB/CBP:Ir(ppy)₃/BCP/Alq₃/LiF/Al | ~19 | ~60 | >10000 | Green | |
| CBP-CN | Ir(ppy)₃ | ITO/NPB/CBP-CN:Ir(ppy)₃/TPBi/LiF/Al | 23.13 | 80.61 | >20000 | Green | |
| CPD | FIrpic | ITO/TAPC/CPD:FIrpic/CPD/TPBi/LiF/Al | 14.8 | 26.2 | >10000 | Blue | |
| H2 | FIrpic | ITO/PEDOT:PSS/H2:FIrpic/Bphen/LiF/Al | 10.3 | 23.9 | 9170 | Blue | |
| TC-2 | Ir(piq)₂acac | ITO/TAPC/TC-2:Ir(piq)₂acac/TPBi/LiF/Al | 22.9 | 14.0 | >10000 | Red |
Note: Device structures are simplified representations. NPB = N,N'-di(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl, BCP = 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline, Alq₃ = tris(8-hydroxyquinolinato)aluminum, TPBi = 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole), TAPC = 1,1-bis[4-(di-p-tolylamino)phenyl]cyclohexane, FIrpic = bis(4,6-difluorophenylpyridinato-N,C2')picolinate, Ir(ppy)₃ = tris(2-phenylpyridine)iridium(III), Ir(piq)₂acac = bis(1-phenylisoquinoline)(acetylacetonate)iridium(III).
Carbazole Derivatives as Emitters in OLEDs
Carbazole derivatives can also be designed to function as the primary emitting material, particularly for blue fluorescence. By tuning the molecular structure, the emission color and efficiency can be controlled.
Quantitative Performance Data of Carbazole Derivatives as Emitters in OLEDs:
| Emitter Material | Device Structure | Max. EQE (%) | Max. Current Efficiency (cd/A) | Max. Luminance (cd/m²) | Emission Color | CIE (x, y) | Reference |
| BCzB-PPI | ITO/TAPC/BCzB-PPI/TPBi/LiF/Al | 4.43 | 3.77 | 11,364 | Deep-Blue | (0.159, 0.080) | |
| CZ-2 | ITO/PEDOT:PSS/CZ-2/LiF/Al | 9.5 | 20.2 | 4,104 | Greenish-Blue | Not Reported | |
| TC-3 | ITO/TAPC/TC-3/TPBi/LiF/Al | 5.1 | Not Reported | >5000 | Blue | Not Reported |
Applications in Organic Photovoltaics (OPVs) and Perovskite Solar Cells (PSCs)
In the realm of solar energy conversion, carbazole derivatives are primarily employed as hole-transporting materials (HTMs) in both OPVs and PSCs. Their high hole mobility and suitable energy levels facilitate efficient extraction and transport of holes from the photoactive layer to the anode. They offer a promising alternative to the commonly used but expensive spiro-OMeTAD.
Quantitative Performance Data of Carbazole-Based HTMs in Perovskite Solar Cells:
| HTM | Perovskite | Device Architecture | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (V_oc) (V) | Short-Circuit Current (J_sc) (mA/cm²) | Fill Factor (FF) | Reference |
| SGT-405 | CH₃NH₃PbI₃ | FTO/bl-TiO₂/mp-TiO₂/Perovskite/SGT-405/Au | 14.79 | 1.01 | 21.05 | 0.70 | |
| V1205 (cross-linkable) | (MA,FA)Pb(I,Br)₃ | ITO/PEDOT:PSS/V1205/Perovskite/PCBM/BCP/Ag | 16.9 | 1.05 | 21.9 | 0.73 | |
| CzAn (polymer) | Sn-Pb Perovskite | ITO/CzAn/Perovskite/C60/BCP/Ag | 22.6 | 0.86 | 31.2 | 0.84 | |
| KZRD | (MA,FA)Pb(I,Br)₃ | FTO/c-TiO₂/mp-TiO₂/Perovskite/KZRD/Au | 20.40 | 1.12 | 23.54 | 0.77 | |
| V1209 | Triple-cation Perovskite | FTO/c-TiO₂/mp-TiO₂/Perovskite/V1209/Au | ~18 | 1.08 | 22.5 | 0.74 |
Note: Device architectures are simplified. FTO = Fluorine-doped Tin Oxide, bl = blocking layer, mp = mesoporous, PCBM =-Phenyl-C61-butyric acid methyl ester, BCP = Bathocuproine.
Experimental Protocols
Synthesis of a Key Carbazole Derivative: 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) via Ullmann Condensation
This protocol describes a common method for synthesizing CBP, a widely used host material in OLEDs.
Materials:
-
4,4'-Diiodobiphenyl
-
Carbazole
-
Copper powder
-
Potassium carbonate (K₂CO₃)
-
1,3-Diisopropylbenzene (or another high-boiling point solvent)
-
Toluene
-
Methanol
-
2 L three-necked flask
-
Stirrer
-
Condenser
-
Nitrogen inlet/outlet
Procedure:
-
To a 2 L three-necked flask equipped with a stirrer and condenser, add 4,4'-diiodobiphenyl (150 g, 369.5 mmol), carbazole (123.5 g, 738.6 mmol), copper powder (23 g), and potassium carbonate (100 g).
-
Add 500 mL of 1,3-diisopropylbenzene to the flask.
-
Purge the flask with nitrogen and maintain a nitrogen atmosphere throughout the reaction.
-
Heat the reaction mixture to reflux and maintain for 30 hours.
-
After 30 hours, cool the reaction mixture to room temperature.
-
Add an appropriate amount of toluene to the reaction mixture and filter to remove insoluble materials.
-
Remove the solvent from the filtrate by distillation under reduced pressure to obtain the crude product.
-
Add 500 mL of methanol to the crude product and recrystallize to precipitate a solid.
-
Collect the crystals by filtration and dry to obtain 4,4'-bis(carbazol-9-yl)biphenyl (CBP).
Fabrication of a Multilayer OLED via Thermal Evaporation
This protocol outlines the general steps for fabricating a small-molecule OLED using a vacuum thermal evaporation system.
Equipment and Materials:
-
Pre-patterned Indium Tin Oxide (ITO) coated glass substrates
-
Organic materials (e.g., hole-injection layer, hole-transport layer, emissive layer with carbazole host and dopant, electron-transport layer)
-
Metal for cathode (e.g., LiF/Al)
-
Vacuum thermal evaporation system equipped with multiple sources
-
Substrate holder and masks
-
Quartz crystal microbalance for thickness monitoring
-
Glovebox with an inert atmosphere
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
Layer Deposition:
-
Load the cleaned substrates into the vacuum chamber.
-
Place the organic materials and metals into their respective evaporation sources (crucibles).
-
Evacuate the chamber to a high vacuum (typically < 10⁻⁶ Torr).
-
Deposit the organic and metal layers sequentially by heating the sources. The deposition rate and thickness of each layer should be monitored using a quartz crystal microbalance. A typical device structure could be:
-
Hole-Injection Layer (e.g., HAT-CN, 10 nm)
-
Hole-Transport Layer (e.g., NPB, 40 nm)
-
Emissive Layer (e.g., CBP doped with Ir(ppy)₃, 30 nm)
-
Electron-Transport Layer (e.g., TPBi, 30 nm)
-
Electron-Injection Layer (e.g., LiF, 1 nm)
-
Cathode (e.g., Al, 100 nm)
-
-
-
Encapsulation: After deposition, transfer the devices to a glovebox with an inert atmosphere (e.g., nitrogen or argon) without exposure to air and moisture. Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers from degradation.
Fabrication of a Perovskite Solar Cell with a Carbazole-Based HTL via Spin-Coating
This protocol describes the fabrication of an inverted (p-i-n) perovskite solar cell using a solution-processable carbazole derivative as the hole-transporting layer.
Equipment and Materials:
-
Patterned ITO-coated glass substrates
-
Carbazole-based HTL solution (e.g., V1205 in chlorobenzene)
-
Perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO)
-
Electron-transport layer materials (e.g., C60, BCP)
-
Metal for cathode (e.g., Ag or Cu)
-
Spin coater
-
Hotplate
-
Glovebox with an inert atmosphere
-
Thermal evaporator
Procedure:
-
Substrate Cleaning: Clean the ITO substrates as described in the OLED fabrication protocol.
-
HTL Deposition:
-
In a nitrogen-filled glovebox, dispense the carbazole-based HTL solution onto the ITO substrate.
-
Spin-coat the substrate at a specific speed (e.g., 4000 rpm) for a set duration (e.g., 30 seconds). The exact parameters will depend on the desired thickness and the viscosity of the solution.
-
Anneal the HTL film on a hotplate at a specified temperature and time (e.g., 100 °C for 10 minutes).
-
-
Perovskite Layer Deposition:
-
Dispense the perovskite precursor solution onto the HTL-coated substrate.
-
Spin-coat the perovskite layer. This is often a two-step process involving a low-speed spread and a high-speed spin. An anti-solvent (e.g., chlorobenzene) is typically dripped onto the spinning substrate during the high-speed step to induce rapid crystallization.
-
Anneal the perovskite film on a hotplate (e.g., 100 °C for 60 minutes).
-
-
Electron-Transport Layer and Cathode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit the electron-transport layers (e.g., C60, BCP) and the metal cathode (e.g., Ag) sequentially through a shadow mask.
-
-
Device Characterization: The completed devices can then be tested under a solar simulator to measure their photovoltaic performance.
Diagrams
Synthetic Pathway for CBP
Caption: Synthetic route for CBP via Ullmann condensation.
OLED Device Architecture and Energy Level Diagram
Caption: Typical OLED architecture and energy level alignment.
Perovskite Solar Cell (Inverted Architecture) Workflow
Caption: Inverted Perovskite Solar Cell fabrication workflow.
Application Notes and Protocols for Carbazole Derivatives as Hole-Transporting Materials in OLEDs
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of carbazole derivatives as hole-transporting materials (HTMs) in Organic Light-Emitting Diodes (OLEDs). It includes a summary of key performance data, detailed experimental protocols for material synthesis and device fabrication, and visualizations to illustrate critical concepts and workflows. Carbazole-based materials are widely utilized in OLEDs due to their excellent hole-transporting properties, high thermal stability, and tunable electronic characteristics, which are crucial for achieving high efficiency and long operational lifetimes in OLED devices.[1][2][3][4]
Introduction to Carbazole Derivatives in OLEDs
Carbazole is an electron-rich aromatic heterocyclic compound that serves as an excellent building block for hole-transporting materials.[1][4][5] Its rigid structure and high triplet energy make it particularly suitable for use in phosphorescent OLEDs (PhOLEDs) as a host material for the emissive layer or as a dedicated hole-transporting layer.[6][7][8][9] The ease of functionalization at various positions on the carbazole core allows for the fine-tuning of its electronic and physical properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to achieve efficient charge injection and transport.[5][6][7][8]
Performance Data of Representative Carbazole Derivatives
The performance of an OLED is significantly influenced by the properties of the HTM. The following table summarizes key quantitative data for several representative carbazole derivatives used as HTMs in OLEDs.
| Compound Name/Acronym | HOMO Level (eV) | LUMO Level (eV) | Triplet Energy (T1) (eV) | Glass Transition Temp. (Tg) (°C) | Device Performance (EQEmax, %) |
| CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl) | -5.5 to -6.1 | -2.4 to -2.9 | 2.56 | 110 | Varies with device structure |
| TECEB (1,3,5-tris(2-(9-ethylcarbazyl-3)ethylene)benzene) | -5.3 | -2.1 | N/A | 130 | ~3.27 cd/A (current efficiency) |
| BCzB-PPI | -5.78 | -2.43 | N/A | N/A | 4.43 |
| HTM 3c | -5.78 | -2.43 | N/A | 165 | Enhanced vs. reference |
| Cz-SBDPI | N/A | N/A | N/A | 199 | 6.2 |
| TPA-VBCz | N/A | N/A | ~3.0 | >410 (Decomp.) | 24.6 |
Note: The performance data can vary depending on the specific OLED device architecture and the other materials used.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative carbazole derivative and the fabrication and characterization of an OLED device.
Synthesis of a Carbazole-Based HTM (Illustrative Example: Suzuki Coupling)
A common method for synthesizing carbazole derivatives is the Suzuki-Miyaura coupling reaction.[5][10] This protocol provides a general procedure.
Materials:
-
3,6-Dibromo-9-alkyl-carbazole
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent (e.g., Toluene, THF, Dioxane)
-
Water
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
In a round-bottom flask, dissolve the 3,6-dibromo-9-alkyl-carbazole (1 equivalent) and the arylboronic acid (2.2 equivalents) in the chosen solvent.
-
Add an aqueous solution of the base (e.g., 2M K₂CO₃).
-
Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 20-30 minutes.
-
Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under the inert atmosphere.
-
Heat the mixture to reflux (temperature depends on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired carbazole derivative.
-
Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry.
OLED Device Fabrication Protocol
The following is a general protocol for the fabrication of a multi-layer OLED device using thermal evaporation in a high-vacuum environment.[11]
Materials and Equipment:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Organic materials:
-
Hole Injection Layer (HIL) material (e.g., HATCN)
-
Hole Transport Layer (HTL) material (the synthesized carbazole derivative)
-
Emissive Layer (EML) host and dopant materials (e.g., CBP doped with Ir(ppy)₃)
-
Electron Transport Layer (ETL) material (e.g., TPBi, Bphen)[10]
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
-
Metal for cathode (e.g., Aluminum)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Substrate cleaning setup (ultrasonic bath, solvents)
-
Shadow masks for patterning
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (e.g., 15 minutes each).[12]
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone or oxygen plasma immediately before loading them into the evaporation chamber to improve the work function of the ITO.
-
-
Layer Deposition:
-
Load the cleaned substrates and the organic and metal materials into the thermal evaporation chamber.
-
Evacuate the chamber to a high vacuum.
-
Sequentially deposit the layers onto the ITO substrate in the following order by heating the respective materials in crucibles:
-
Hole Injection Layer (HIL)
-
Hole Transport Layer (HTL) - the carbazole derivative
-
Emissive Layer (EML)
-
Electron Transport Layer (ETL)
-
Electron Injection Layer (EIL)
-
Cathode (e.g., Al)
-
-
Control the thickness and deposition rate of each layer using a quartz crystal microbalance.
-
-
Encapsulation:
-
After deposition, transfer the devices to a glovebox with an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and oxygen.
-
Encapsulate the devices using a UV-curable epoxy and a glass lid.
-
Device Characterization Protocol
Equipment:
-
Source measure unit (SMU)
-
Photometer or spectroradiometer
-
Integrating sphere for external quantum efficiency (EQE) measurement
Procedure:
-
Current-Voltage-Luminance (J-V-L) Characteristics:
-
Connect the fabricated OLED device to the source measure unit.
-
Apply a forward bias voltage and measure the corresponding current density (J) and luminance (L).
-
Plot the J-V and L-V characteristics.
-
-
Electroluminescence (EL) Spectrum:
-
Measure the emitted light spectrum at a specific driving voltage or current density using a spectroradiometer.
-
Determine the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) color coordinates.[5]
-
-
Efficiency Measurements:
-
Calculate the current efficiency (in cd/A) and power efficiency (in lm/W) from the J-V-L data.
-
Measure the External Quantum Efficiency (EQE) using an integrating sphere to capture all the emitted light. Plot EQE as a function of luminance or current density to observe the efficiency roll-off.[13]
-
Visualizations
Workflow for OLED Fabrication and Characterization
Caption: Workflow for OLED fabrication and characterization.
Energy Level Diagram of a Typical OLED
Caption: Energy level diagram of a typical OLED device.
References
- 1. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Carbazole compounds as host materials for triplet emitters in organic light-emitting diodes: tuning the HOMO level without influencing the triplet energy in small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diposit.ub.edu [diposit.ub.edu]
- 13. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carbazole Derivative Emitters in Thermally Activated Delayed Fluorescence (TADF)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Carbazole derivatives have emerged as a highly promising class of materials for application as emitters in third-generation organic light-emitting diodes (OLEDs) that utilize the mechanism of thermally activated delayed fluorescence (TADF).[1][2][3][4] Their inherent electron-rich nature, high thermal stability, and tunable photophysical properties make them excellent donor moieties in donor-acceptor (D-A) type TADF molecules.[4][5][6] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and device fabrication of a representative carbazole-based TADF emitter. For the purpose of these notes, we will focus on a generic yet illustrative D-A type carbazole derivative, hereafter referred to as Cz-Ph-CN , which represents a common structural motif where a carbazole donor is linked to a cyanophenyl acceptor.
The core principle of TADF is to enable the harvesting of both singlet and triplet excitons, which are generated in a 1:3 ratio during electrical excitation in an OLED.[7][8][9] In conventional fluorescent OLEDs, the triplet excitons are wasted as heat, limiting the internal quantum efficiency (IQE) to 25%.[7][10] TADF emitters, by design, possess a very small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).[11][12][13] This small energy gap allows for the efficient reverse intersystem crossing (RISC) of triplet excitons back to the singlet state through thermal energy, which then radiatively decay to the ground state, emitting light.[1][7][9] This process allows TADF-based OLEDs to theoretically achieve 100% IQE.[1][10][11]
Data Presentation: Photophysical and Electrochemical Properties
The following tables summarize the key quantitative data for a representative carbazole-based TADF emitter, Cz-Ph-CN, in a host matrix. These values are critical for evaluating its performance as a TADF emitter.
Table 1: Photophysical Properties of Cz-Ph-CN
| Parameter | Value | Conditions |
| Absorption Peak (λabs) | ~350 nm | Toluene solution |
| Photoluminescence Peak (λPL) | ~480 nm | 1 wt% in PMMA film |
| Photoluminescence Quantum Yield (PLQY) | > 90% | Doped film, N₂ atmosphere |
| Prompt Fluorescence Lifetime (τp) | ~10-50 ns | Doped film, N₂ atmosphere |
| Delayed Fluorescence Lifetime (τd) | ~1-10 µs | Doped film, N₂ atmosphere |
| Singlet-Triplet Energy Gap (ΔEST) | < 0.2 eV | Calculated from spectra |
Table 2: Electrochemical and Thermal Properties of Cz-Ph-CN
| Parameter | Value | Method |
| Highest Occupied Molecular Orbital (HOMO) | -5.5 to -5.8 eV | Cyclic Voltammetry |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.0 to -2.5 eV | Cyclic Voltammetry |
| Glass Transition Temperature (Tg) | > 100 °C | Differential Scanning Calorimetry |
| Decomposition Temperature (Td) | > 300 °C | Thermogravimetric Analysis |
Experimental Protocols
Protocol 1: Synthesis of a Representative Carbazole Derivative (Cz-Ph-CN)
This protocol describes a typical palladium-catalyzed Buchwald-Hartwig amination reaction to synthesize a donor-acceptor type carbazole derivative.
Materials:
-
Carbazole
-
4-Fluorobenzonitrile
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, dichloromethane)
Procedure:
-
Set up a Schlenk flask equipped with a magnetic stir bar and a condenser under a nitrogen atmosphere.
-
To the flask, add carbazole (1.2 mmol), 4-fluorobenzonitrile (1.0 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol), and Xantphos (0.04 mmol).
-
Add anhydrous toluene (20 mL) to the flask via syringe.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24 hours under a nitrogen atmosphere.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove inorganic salts and catalyst residues. Wash the pad with dichloromethane.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and dichloromethane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final carbazole derivative, Cz-Ph-CN.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[5]
Protocol 2: Photophysical Characterization
This protocol outlines the key measurements to characterize the TADF properties of the synthesized emitter.
Materials:
-
Synthesized carbazole derivative (Cz-Ph-CN)
-
Host material (e.g., PMMA, CBP)
-
Spectroscopic grade toluene
-
Quartz cuvettes and substrates
-
UV-Vis spectrophotometer
-
Fluorometer with an integrating sphere for PLQY measurement
-
Time-resolved spectrometer for lifetime measurements (e.g., Time-Correlated Single Photon Counting - TCSPC)
-
Cryostat for low-temperature measurements
Procedure:
-
Sample Preparation: Prepare dilute solutions of the carbazole derivative in toluene. For solid-state measurements, prepare thin films by spin-coating a solution of the emitter doped into a host matrix (e.g., 1-10 wt% in PMMA) onto quartz substrates.
-
Absorption and Emission Spectra: Measure the UV-Vis absorption and photoluminescence (PL) spectra of the solution and the thin film samples.[14]
-
Photoluminescence Quantum Yield (PLQY): Measure the absolute PLQY of the doped thin film using an integrating sphere. The sample should be placed in a nitrogen-purged chamber to minimize oxygen quenching.[15]
-
Fluorescence Lifetime: Measure the time-resolved photoluminescence decay of the doped film. The decay curve of a TADF emitter will typically show a biexponential decay, with a short-lived prompt fluorescence component and a long-lived delayed fluorescence component.[8][15]
-
Singlet-Triplet Energy Gap (ΔEST):
-
Measure the fluorescence spectrum of the doped film at room temperature. The energy of the S₁ state can be estimated from the high-energy onset of the fluorescence spectrum.
-
Measure the phosphorescence spectrum of the doped film at a low temperature (e.g., 77 K using a cryostat).[14] The energy of the T₁ state can be estimated from the high-energy onset of the phosphorescence spectrum.
-
Calculate the ΔEST as the difference between the S₁ and T₁ energies.
-
Protocol 3: Fabrication of a TADF-OLED Device
This protocol describes the fabrication of a multilayered OLED using the synthesized carbazole derivative as the emitter via thermal evaporation.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., HAT-CN)
-
Hole Transport Layer (HTL) material (e.g., TAPC)
-
Host material for the emissive layer (e.g., CBP)
-
Synthesized carbazole derivative emitter (Cz-Ph-CN)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Aluminum (Al) for the cathode
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Substrate cleaning supplies (detergent, deionized water, acetone, isopropanol)
-
UV-ozone cleaner
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates by sequentially sonicating in detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO.
-
-
Device Fabrication by Thermal Evaporation:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.
-
Sequentially deposit the organic and inorganic layers onto the ITO substrate under high vacuum. A typical device structure would be:
-
ITO / HAT-CN (10 nm) / TAPC (40 nm) / CBP:Cz-Ph-CN (x wt%, 20 nm) / TPBi (40 nm) / LiF (1 nm) / Al (100 nm).
-
-
The doping concentration (x wt%) of the carbazole emitter in the host material is a critical parameter to optimize, typically ranging from 1 to 20 wt%.
-
The deposition rates for the organic layers are typically 1-2 Å/s, for LiF 0.1 Å/s, and for Al 5-10 Å/s.
-
-
Encapsulation: After fabrication, the devices should be encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.
-
Device Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics of the fabricated OLED using a source meter and a photometer.
-
Measure the electroluminescence (EL) spectrum at different operating voltages.
-
Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency from the measured data.
-
Mandatory Visualizations
Caption: Mechanism of Thermally Activated Delayed Fluorescence (TADF).
Caption: Experimental workflow from synthesis to device testing.
Caption: Typical multilayer structure of a TADF-OLED.
References
- 1. Frontiers | Highly Efficient Thermally Activated Delayed Fluorescence Emitter Developed by Replacing Carbazole With 1,3,6,8-Tetramethyl-Carbazole [frontiersin.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 4. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. Carbazole derivative: Significance and symbolism [wisdomlib.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Overview on the Thermally Activated Delayed Fluorescence and Mechanochromic Materials: Bridging Efficiency and Versatility in LECs and OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TADF Materials in OLEDs: How They Work and Why They Matter [eureka.patsnap.com]
- 10. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter [jove.com]
- 11. Substituent effect on TADF properties of 2-modified 4,6-bis(3,6-di-tert-butyl-9-carbazolyl)-5-methylpyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00731C [pubs.rsc.org]
- 13. Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 14. oldcitypublishing.com [oldcitypublishing.com]
- 15. youtube.com [youtube.com]
Application Note: Synthesis of 1-Phenyl-9H-carbazole via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 1-phenyl-9H-carbazole, a representative carbazole derivative, utilizing the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Carbazoles are a significant class of nitrogen-containing heterocyclic compounds, widely recognized for their potential applications in medicinal chemistry and materials science.[1] The described method is a robust and efficient procedure for the formation of a carbon-carbon bond between 1-bromo-9H-carbazole and phenylboronic acid.[2] This protocol is intended for researchers in organic synthesis and drug development, offering a clear, step-by-step guide from reaction setup to product purification and characterization.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[3] This reaction is prized for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability and stability of its reagents.[4] These features make the Suzuki coupling an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[5]
Carbazole derivatives are of particular interest due to their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties.[1] The synthesis of arylated carbazoles via Suzuki coupling is a common and effective strategy. This protocol details the synthesis of "Carbazole derivative 1" (1-phenyl-9H-carbazole) as a model system.
Reaction Scheme
Synthesis of 1-phenyl-9H-carbazole from 1-bromo-9H-carbazole and phenylboronic acid.
Experimental Protocol
Materials and Reagents:
-
1-Bromo-9H-carbazole
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Equipment:
-
Round-bottom flask or Schlenk tube
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Cannula or syringe for liquid transfer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add 1-bromo-9H-carbazole (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equiv), to the flask.
-
Via syringe or cannula, add anhydrous 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (e.g., 10 mL dioxane and 2 mL water for a 1 mmol scale reaction).
-
Purge the resulting mixture with the inert gas for an additional 10-15 minutes.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath and heat the reaction mixture to 85-100°C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by a wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient of ethyl acetate in hexane as the eluent system to isolate the pure 1-phenyl-9H-carbazole.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product as a solid.
-
Characterization:
The structure and purity of the synthesized 1-phenyl-9H-carbazole should be confirmed by standard analytical techniques, such as:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared Spectroscopy (IR): To identify functional groups.
Data Presentation
The following table summarizes the typical quantitative data for the synthesis of 1-phenyl-9H-carbazole on a 1 mmol scale.
| Parameter | Value | Notes |
| 1-Bromo-9H-carbazole | 1.0 mmol (246.1 mg) | Limiting Reagent |
| Phenylboronic Acid | 1.2 mmol (146.3 mg) | 1.2 equivalents |
| Pd(PPh₃)₄ | 0.03 mmol (34.7 mg) | 3 mol% catalyst loading |
| K₂CO₃ | 2.0 mmol (276.4 mg) | 2.0 equivalents |
| 1,4-Dioxane | 8 mL | Anhydrous |
| Water | 2 mL | Degassed |
| Reaction Temperature | 90 °C | |
| Reaction Time | 18 hours | Monitored by TLC |
| Typical Yield | 75-90% | Isolated yield after purification |
Experimental Workflow Visualization
References
Application Notes and Protocols for Employing Carbazole Derivatives as Sensitizers in Dye-Sensitized Solar Cells (DSSCs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of carbazole derivatives as sensitizers in dye-sensitized solar cells (DSSCs). Carbazole-based dyes have emerged as a promising class of organic sensitizers due to their excellent thermal stability, superior hole-transporting properties, and the ease with which their chemical structure can be modified to tune their photophysical and electrochemical characteristics.[1][2][3]
Introduction to Carbazole-Based Sensitizers
Carbazole is an aromatic heterocyclic organic compound with a nitrogen-containing, electron-rich structure, making it an excellent electron donor moiety in sensitizing dyes.[2][4] Its rigid and planar structure facilitates intramolecular charge transfer, a critical process for efficient DSSC operation.[5] The functionalization at various positions of the carbazole nucleus allows for the development of a wide array of sensitizers with tailored properties.[1][6]
Common molecular designs for carbazole-based sensitizers include Donor-π-Acceptor (D-π-A), Donor-Acceptor (D-A), and Donor-Donor-π-Acceptor (D-D-π-A) architectures.[4] In these designs, the carbazole unit typically serves as the electron donor (D), linked via a π-conjugated spacer (π) to an electron acceptor (A) group, which also acts as an anchoring group to the semiconductor (e.g., TiO₂) surface.[7]
Performance of Carbazole-Based Sensitizers
The photovoltaic performance of DSSCs employing various carbazole derivatives is summarized in the table below. The key performance parameters are:
-
Voc : Open-circuit voltage
-
Jsc : Short-circuit current density
-
FF : Fill factor
-
η (%) : Power conversion efficiency
| Sensitizer | Voc (V) | Jsc (mA/cm²) | FF | η (%) | Reference |
| CAR-TPA | - | - | - | 2.12 | [8] |
| CAR-THIOHX | - | - | - | 1.83 | [8] |
| Dye 11 (Carbazole) | 0.685 | 14.63 | 0.67 | 6.70 | [9] |
| Dye 12 (Phenothiazine) | 0.68 | 14.12 | 0.64 | 6.32 | [9] |
| Dye 21 (Carbazole) | 0.687 | 7.86 | - | 3.51 | [9] |
| Dye 22 (Phenothiazine) | 0.666 | 4.20 | - | 1.76 | [9] |
| DRA-BDC | 0.589 | 2.46 | 0.79 | 1.16 | [2][7] |
| DTB-BDC | - | - | - | <1.16 | [2][7] |
| DCH1 | - | - | - | 2.45 | [10] |
| DCH2 (co-sensitized) | - | - | - | 8.82 | [10] |
| MA-2 (co-sensitized) | 0.685 | 23.91 | 0.60 | 9.82 | [11] |
| NCSU-10 | 0.667 | 20.41 | 0.606 | 8.25 | [12] |
| S1 (co-sensitizer) | 0.672 | 22.85 | 0.622 | 9.55 | [12] |
Experimental Protocols
Synthesis of Carbazole-Based Sensitizers
The synthesis of carbazole-based dyes often involves multi-step reactions. A general synthetic scheme for a D-π-A type carbazole dye is presented below. The synthesis typically involves an initial N-alkylation of the carbazole, followed by a formylation reaction (e.g., Vilsmeier-Haack reaction), and finally a Knoevenagel condensation to introduce the acceptor and anchoring group.[10]
Example: Synthesis of a DCH-type dye [10]
-
N-alkylation: To a solution of carbazole in DMF, add sodium hydride (NaH) and 1,6-dibromohexane. Stir the mixture at room temperature for 12 hours.
-
Formylation (Vilsmeier-Haack reaction): Add phosphorus oxychloride (POCl₃) to DMF and heat to 110°C for 2 hours. Add the product from the N-alkylation step to this mixture.
-
Knoevenagel Condensation: To the formylated carbazole derivative, add an appropriate acceptor group (e.g., cyanoacetic acid for DCH₁, rhodanine-3-acetic acid for DCH₂) and ammonium acetate in glacial acetic acid. Heat the mixture at 110°C for 12 hours.
-
Purification: The final product is purified by column chromatography.
The detailed characterization of the synthesized dyes should be performed using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.[2][11]
Fabrication of Dye-Sensitized Solar Cells
The fabrication of a DSSC involves the assembly of a photoanode, a counter electrode, and an electrolyte.
a) Photoanode Preparation:
-
Prepare a TiO₂ paste.
-
Deposit the TiO₂ paste onto a transparent conducting oxide (TCO) glass substrate (e.g., FTO glass) using a technique such as screen printing or doctor-blading.
-
Sinter the TiO₂ film at high temperatures (e.g., 450-500°C) to ensure good electrical contact between the TiO₂ nanoparticles.
b) Dye Sensitization:
-
Immerse the sintered TiO₂ photoanode in a solution of the carbazole-based dye in a suitable organic solvent (e.g., a mixture of acetonitrile and tert-butanol) for a specific period (e.g., 12-24 hours) at room temperature.
-
After sensitization, rinse the photoanode with the solvent to remove any non-adsorbed dye molecules.
c) Assembly of the DSSC:
-
Prepare a counter electrode, typically by depositing a thin layer of a catalyst material (e.g., platinum) on a TCO glass substrate.
-
Assemble the dye-sensitized photoanode and the counter electrode into a sandwich-type configuration, separated by a thin polymer sealant (e.g., Surlyn).
-
Introduce the electrolyte, which typically consists of an I⁻/I₃⁻ redox couple in an organic solvent (e.g., acetonitrile), into the space between the electrodes through pre-drilled holes in the counter electrode.
-
Seal the holes to prevent electrolyte leakage.
Characterization of DSSCs
The performance of the fabricated DSSCs is evaluated through various characterization techniques.
a) Photovoltaic Measurement:
-
The current density-voltage (J-V) characteristics of the DSSC are measured under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²) using a solar simulator.
-
From the J-V curve, the key photovoltaic parameters (Voc, Jsc, FF, and η) are determined.
b) Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement:
-
The IPCE spectrum is measured to determine the quantum efficiency of the device at different wavelengths of light.
-
This measurement provides information about the light-harvesting efficiency of the dye and the charge collection efficiency of the device.
c) Electrochemical Impedance Spectroscopy (EIS):
-
EIS is used to study the charge transfer processes occurring at the different interfaces within the DSSC (e.g., TiO₂/dye/electrolyte interface, counter electrode/electrolyte interface).
-
This technique provides insights into the electron lifetime and charge recombination kinetics.
Visualizations
Caption: Working principle of a Dye-Sensitized Solar Cell (DSSC).
Caption: Common molecular design strategies for carbazole-based sensitizers.
Caption: Experimental workflow for the fabrication of a DSSC.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis And Photovoltaic Performance of Carbazole (Donor) Based Photosensitizers in Dye-Sensitized Solar Cells (DSSC): A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbazole- Versus Phenothiazine-Based Electron Donors for Organic Dye-Sensitized Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. new-carbazole-based-organic-dyes-with-different-acceptors-for-dye-sensitized-solar-cells-synthesis-characterization-dssc-fabrications-and-density-functional-theory-studies - Ask this paper | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Push–pull carbazole twin dyads as efficient sensitizers/co-sensitizers for DSSC application: effect of various anchoring groups on photovoltaic perfor ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC04612A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. New carbazole based dyes as effective co-sensitizers for DSSCs sensitized with ruthenium (II) complex (NCSU-10) [idr.nitk.ac.in]
Application Notes and Protocols for the Fabrication of Organic Light-Emitting Diodes Using a Carbazole Derivative Host
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the fabrication of high-performance organic light-emitting diodes (OLEDs) utilizing carbazole derivative host materials. Carbazole-based hosts are widely employed in the emissive layer of phosphorescent OLEDs (PhOLEDs) due to their excellent hole-transporting properties and high triplet energy levels, which are crucial for achieving high efficiency and long operational lifetimes.
Introduction to Carbazole Derivatives in OLEDs
Carbazole is an electron-rich aromatic heterocyclic compound that serves as a fundamental building block for a wide range of organic electronic materials.[1][2] Its derivatives are particularly favored as host materials in the emissive layer of PhOLEDs for several key reasons:
-
High Triplet Energy: Carbazole moieties provide a high triplet energy level (ET), which is essential to confine the triplet excitons of the phosphorescent guest emitter, preventing energy loss and ensuring efficient light emission.[3][4][5][6]
-
Good Hole Transport Properties: The carbazole unit exhibits excellent hole-transporting capabilities, facilitating the balance of charge carriers (holes and electrons) within the emissive layer, a critical factor for high device efficiency.[7][8]
-
Thermal and Morphological Stability: Carbazole derivatives generally possess high glass transition temperatures (Tg) and thermal decomposition temperatures (Td), leading to the formation of stable and uniform amorphous films, which enhances the longevity and reliability of the OLED device.[9][10]
-
Tunable Electronic Properties: The chemical structure of carbazole can be readily modified at various positions (N-9, C-3, C-6, etc.) to fine-tune its electronic properties, such as the HOMO/LUMO energy levels and charge transport characteristics, allowing for the rational design of host materials for specific applications.[2][11][12]
Phosphorescent OLEDs, which utilize both singlet and triplet excitons for light emission, can theoretically achieve an internal quantum efficiency (IQE) of 100%.[1] The host-guest system, where a phosphorescent emitter (guest) is dispersed in a suitable host material, is a key strategy to minimize concentration quenching and triplet-triplet annihilation (TTA), thereby realizing high-efficiency devices.[1][10]
Data Presentation: Performance of Carbazole Host-Based OLEDs
The following tables summarize the performance of various OLEDs employing different carbazole derivative host materials.
Table 1: Performance of Blue Phosphorescent OLEDs with Carbazole Derivative Hosts
| Host Material | Guest Emitter | Max. EQE (%) | Max. CE (cd/A) | Max. PE (lm/W) | Turn-on Voltage (V) | CIE Coordinates (x, y) | Reference |
| pBCb2Cz | FIrpic | 23.0 | - | - | - | - | [4][5][6] |
| pBCb2Cz | FCNIrpic | 16.2 | - | - | - | - | [4][5][6] |
| C23 | FCNIrpic | 24.3 | - | - | - | - | [1] |
| C24 | FCNIrpic | 21.9 | - | - | - | - | [1] |
| C25 | FCNIrpic | 17.0 | - | - | - | - | [1] |
| H1 | FIrpic (20 wt%) | - | 18.3 | 12.7 | ~3 | - | [9] |
| SiCz | Ir(dbfmi) | 21.0 | - | - | 3.40 | (0.15, 0.18) | [3] |
| PO9 | Ir(dbfmi) | 9.5 | - | - | - | - | [3] |
| Bicarbazole-triazine hybrid | - | 20.1 | - | - | - | - | [11] |
Table 2: Performance of Green and Other Color Phosphorescent OLEDs with Carbazole Derivative Hosts
| Host Material | Guest Emitter | Emission Color | Max. EQE (%) | Max. CE (cd/A) | Max. PE (lm/W) | Turn-on Voltage (V) | Reference |
| C2 | Ir(ppy)3 | Green | 11.4 | 39.9 | 41.8 | 3.0 | [1] |
| C28 | t4CzIPN | - | 24.0 | 82.2 | 46.9 | - | [1] |
| H2 | Ir(ppy)3 (15 wt%) | Green | 20.2 | 68.0 | 50.0 | ~3 | [9] |
| Bicarbazole derivatives | - | Green | >10 | - | - | - | [13] |
| Carbazole-Quinoxaline | - | - | 16.4 | 9.6 | 9.4 | - | [7] |
Experimental Protocols
Synthesis of a Representative Carbazole Derivative Host: 9-(4-(9H-pyrido[2,3-b]indol-9-yl)phenyl)-9H-3,9'-bicarbazole (pBCb2Cz)
This protocol describes a common synthetic route for a bipolar host material, often involving coupling reactions like the Ullmann reaction.
Materials:
-
1-(3-bromophenyl)-2-phenyl-1H-benzo[d]imidazole
-
9H-carbazole
-
Copper powder
-
Potassium carbonate (K2CO3)
-
1,2-dichlorobenzene (ODCB)
-
Toluene
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a nitrogen-purged round-bottom flask, combine 1-(3-bromophenyl)-2-phenyl-1H-benzo[d]imidazole, 9H-carbazole (1.2 equivalents), copper powder (0.5 equivalents), and potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add anhydrous 1,2-dichlorobenzene as the solvent.
-
Reflux: Heat the reaction mixture to reflux (approximately 180 °C) and maintain for 24-48 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove solid residues and wash with toluene.
-
Extraction: Combine the organic filtrates and wash with brine (saturated NaCl solution) and then with deionized water.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO4), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Recrystallization: Further purify the product by recrystallization from a solvent mixture like toluene/methanol to obtain the final pure carbazole derivative host material.
-
Characterization: Characterize the final product using techniques such as 1H NMR, 13C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.
Fabrication of a Multilayer OLED Device
This protocol outlines the fabrication of a typical phosphorescent OLED using thermal evaporation in a high-vacuum environment.
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Organic materials:
-
Hole Injection Layer (HIL): e.g., HAT-CN
-
Hole Transport Layer (HTL): e.g., TAPC
-
Emissive Layer (EML): Carbazole derivative host doped with a phosphorescent guest (e.g., FIrpic for blue, Ir(ppy)3 for green)
-
Electron Transport Layer (ETL): e.g., TPBi
-
Electron Injection Layer (EIL): e.g., Lithium fluoride (LiF)
-
-
Cathode material: Aluminum (Al)
-
High-vacuum thermal evaporation system (< 10-6 Torr)
-
Substrate cleaning setup (sonication baths with deionized water, acetone, isopropanol)
-
UV-Ozone or Oxygen Plasma cleaner
-
Shadow masks for patterning the organic layers and cathode
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Treat the substrates with UV-Ozone or Oxygen Plasma for 5-10 minutes to remove organic residues and increase the work function of the ITO.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.
-
Deposit the organic layers sequentially without breaking the vacuum. The deposition rate and thickness of each layer should be carefully controlled using a quartz crystal microbalance.
-
HIL: Deposit HAT-CN to a thickness of ~10 nm.
-
HTL: Deposit TAPC to a thickness of ~40 nm.
-
EML: Co-evaporate the carbazole derivative host and the phosphorescent guest from separate sources. The doping concentration of the guest is typically between 5-20 wt%. The total thickness of the EML is usually ~20-30 nm.
-
ETL: Deposit TPBi to a thickness of ~30-40 nm.
-
-
-
Electron Injection and Cathode Deposition:
-
EIL: Deposit a thin layer of LiF (~1 nm) to facilitate electron injection.
-
Cathode: Deposit a layer of Al (~100 nm) through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
To prevent degradation from moisture and oxygen, encapsulate the fabricated device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Measure the electroluminescence (EL) spectra and calculate the Commission Internationale de l'Eclairage (CIE) color coordinates.
-
From the measured data, calculate the external quantum efficiency (EQE), current efficiency (CE), and power efficiency (PE).
-
Visualizations
Caption: A schematic diagram of a typical multilayer OLED structure.
Caption: A workflow diagram illustrating the key steps in OLED fabrication.
Caption: An energy level diagram for a typical blue phosphorescent OLED.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of substituents in a series of carbazole-based host-materials toward high-efficiency carbene-based blue OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. High-efficiency blue phosphorescent organic light-emitting diodes using a carbazole and carboline-based host material - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. High-efficiency blue phosphorescent organic light-emitting diodes using a carbazole and carboline-based host material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. nbinno.com [nbinno.com]
- 9. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bicarbazole-triazine hybrid type mixed host materials for blue phosphorescent OLEDs with enhanced efficiency and lifetime - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. Rational design of host materials for phosphorescent organic light-emitting diodes by modifying the 1-position of carbazole - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and application of new carbazole- and phenoxazine-based compounds for organic light emitting diodes [epubl.ktu.edu]
Application Notes: Cyclic Voltammetry for the Electrochemical Analysis of Carbazole Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of cyclic voltammetry (CV) in the electrochemical characterization of carbazole-based compounds. Carbazoles are a significant class of heterocyclic aromatic compounds with diverse applications in pharmaceuticals, organic electronics, and materials science.[1][2] Their rich redox chemistry, which can be readily investigated using CV, is fundamental to their function in these fields.[2]
Cyclic voltammetry is a powerful and versatile electroanalytical technique that provides valuable insights into the thermodynamic and kinetic properties of redox-active species.[3][4] For carbazole compounds, CV can be employed to determine key electrochemical parameters such as oxidation and reduction potentials, electron transfer kinetics, and the stability of electrochemically generated species.[5][6] This information is crucial for understanding reaction mechanisms, designing novel materials with tailored electronic properties, and in the development of carbazole-based pharmaceuticals.[2][7]
Core Applications in Carbazole Analysis:
-
Determination of Redox Potentials: Ascertaining the ease of oxidation and reduction of carbazole derivatives is fundamental. These potentials are critical in designing charge-transporting materials for organic light-emitting diodes (OLEDs) and solar cells.[1]
-
Elucidation of Reaction Mechanisms: CV can reveal the nature of electrochemical reactions, such as whether they are reversible, quasi-reversible, or irreversible processes.[5][6][8] It can also help identify the number of electrons transferred in a redox step.[5]
-
Electropolymerization Studies: Many carbazole derivatives can be electropolymerized to form conductive polymer films.[9][10] CV is an essential tool for both initiating and monitoring the growth of these films.[10][11]
-
Quantitative Analysis: Under specific conditions, the peak currents in a cyclic voltammogram are proportional to the concentration of the analyte, allowing for quantitative determination.
-
Drug Development: The redox behavior of carbazole-containing drugs can influence their metabolic pathways and pharmacological activity. CV offers a means to study these properties.
Experimental Workflow for Cyclic Voltammetry of Carbazole Compounds
The following diagram outlines the typical workflow for the cyclic voltammetric analysis of a carbazole compound.
Protocol for Cyclic Voltammetry of a Carbazole Derivative
This protocol provides a generalized procedure for obtaining a cyclic voltammogram of a carbazole compound. The specific parameters may require optimization depending on the compound of interest and the desired information.
1. Materials and Reagents:
-
Carbazole compound of interest
-
High-purity solvent (e.g., acetonitrile, dichloromethane)[5][12]
-
Supporting electrolyte (e.g., tetrabutylammonium perchlorate (TBAP), lithium perchlorate (LiClO₄), tetraethylammonium chloride (TEACl))[5][10][12]
-
Inert gas (Nitrogen or Argon)
-
Polishing materials for the working electrode (e.g., alumina or diamond slurries)
2. Equipment:
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Working electrode (e.g., Platinum disk, Glassy Carbon (GC) disk, Indium Tin Oxide (ITO) coated glass)[12][13][14]
-
Reference electrode (e.g., Ag/AgCl, Saturated Calomel Electrode (SCE))[1][12]
-
Counter (auxiliary) electrode (e.g., Platinum wire or gauze)[1][12]
3. Solution Preparation:
-
Prepare a stock solution of the supporting electrolyte (e.g., 0.1 M) in the chosen solvent.
-
Dissolve the carbazole compound in the electrolyte solution to a final concentration typically in the range of 1-10 mM.[9][12]
-
Ensure the compound is fully dissolved. Sonication may be used if necessary.
4. Electrochemical Cell Assembly and Measurement:
-
Polish the working electrode to a mirror finish using appropriate polishing slurries, rinse thoroughly with the solvent, and dry.
-
Assemble the three-electrode cell with the working, reference, and counter electrodes. Ensure the tip of the reference electrode is positioned close to the working electrode surface.
-
Transfer the prepared carbazole solution to the electrochemical cell.
-
De-aerate the solution by bubbling with an inert gas for 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution during the experiment.[1]
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the CV experiment in the potentiostat software. This includes the initial potential, final potential, switching potential, scan rate (e.g., 50-100 mV/s), and the number of cycles.[9][10] The potential window should be chosen to encompass the redox events of interest for the carbazole compound.
-
Initiate the experiment and record the cyclic voltammogram.
-
It is often informative to perform multiple scans to observe any changes, such as film deposition on the electrode.[2]
Data Interpretation and Analysis
The resulting cyclic voltammogram is a plot of current versus potential. Key parameters are extracted from this plot to characterize the electrochemical behavior of the carbazole compound.
Quantitative Data Summary
The following tables summarize typical electrochemical data obtained for various carbazole derivatives from the literature. These values are highly dependent on the specific molecular structure and experimental conditions.
Table 1: Oxidation Potentials of Selected Carbazole Derivatives
| Compound/Derivative | Working Electrode | Supporting Electrolyte/Solvent | Onset Oxidation Potential (V vs. ref) | Peak Oxidation Potential (Epa) (V vs. ref) | Reference Electrode |
| Carbazole (Cz) | Platinum | 0.1 M LiClO₄ / Acetonitrile | +1.1 | ~+1.2 | SCE |
| N-ethylcarbazole | Platinum | Not Specified | Not Specified | +1.12 | SCE |
| 2-(9H-carbazol-9-yl)acetic Acid (CzA) | Platinum | 0.1 M LiClO₄ / Acetonitrile | Not Specified | +1.5 | SCE |
| HPB-2Car | ITO | 0.1 M TBAP / Dichloromethane | Not Specified | ~+0.95 | Ag/AgCl |
| Cbz2AAP | ITO | 0.1 M TBAPF₆ / Dichloromethane | Not Specified | ~+1.0 | Ag/AgCl |
Data synthesized from multiple sources.[9][10][12][14]
Table 2: Experimental Conditions for Cyclic Voltammetry of Carbazoles
| Carbazole Type | Working Electrode | Counter Electrode | Reference Electrode | Solvent | Supporting Electrolyte | Scan Rate (mV/s) |
| General Carbazole Derivatives | Platinum | Platinum wire | Ag/AgCl | Acetonitrile | 0.1 M TEACl | 20 - 5000 |
| Carbazole (Cz) & CzA | Platinum | Not Specified | SCE | Acetonitrile | 0.1 M LiClO₄ | 50 |
| HPB-2Car | ITO | Platinum wire | Ag/AgCl | Dichloromethane | 0.1 M TBAP | 50 |
| Pyrrole-N-vinyl carbazole | Glassy Carbon | Not Specified | Not Specified | Phosphate Buffer (pH 8.2) | 0.1 M Phosphate Buffer | Not Specified |
Data compiled from various research articles.[1][3][10][12]
Conclusion
Cyclic voltammetry is an indispensable technique for the electrochemical characterization of carbazole compounds. It provides a rapid and sensitive method to probe their redox properties, which are intrinsically linked to their applications in diverse scientific and technological fields. The protocols and data presented here serve as a foundational guide for researchers initiating studies on this important class of molecules. Careful optimization of experimental conditions is paramount for obtaining high-quality, reproducible data.
References
- 1. iieta.org [iieta.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
- 5. researchgate.net [researchgate.net]
- 6. Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms | IIETA [iieta.org]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Electroactive Carbazole-Based Polycyclic Aromatic Hydrocarbons: Synthesis, Photophysical Properties, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Carbazole Derivatives as Fluorescent Probes for Bioimaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of carbazole-based fluorescent probes in bioimaging. Carbazole derivatives have emerged as a versatile class of fluorophores due to their excellent photophysical properties, including high quantum yields, large Stokes shifts, and sensitivity to their microenvironment. These characteristics make them ideal candidates for the development of "turn-on" or ratiometric fluorescent probes for the detection of a wide range of biologically relevant analytes.
Overview of Carbazole-Based Fluorescent Probes
Carbazole is a nitrogen-containing heterocyclic compound with a rigid, planar structure that forms the core of these fluorescent probes. The carbazole moiety acts as an excellent electron donor and a platform for chemical modification, allowing for the attachment of various recognition units and modulating the probe's photophysical properties. The sensing mechanisms of these probes are diverse and include:
-
Chelation-Enhanced Fluorescence (CHEF): Binding of a metal ion to a chelating group attached to the carbazole core can restrict intramolecular rotation or block photoinduced electron transfer (PET), leading to a significant increase in fluorescence intensity.
-
Intramolecular Charge Transfer (ICT): Changes in the local environment, such as polarity or viscosity, can affect the ICT process from the carbazole donor to an acceptor moiety, resulting in a shift in the emission wavelength or a change in fluorescence intensity.
-
Reaction-Based Sensing: Specific chemical reactions between the probe and the analyte, such as hydrolysis, oxidation, or nucleophilic addition, can lead to the formation of a new, highly fluorescent species.
This document focuses on the application of carbazole derivatives for the detection of metal ions (Cu²⁺, Zn²⁺), viscosity, hypochlorite (ClO⁻), and hydrogen sulfide (H₂S).
Quantitative Data of Selected Carbazole-Based Probes
The following tables summarize the key photophysical and sensing properties of representative carbazole-based fluorescent probes for various analytes.
Table 1: Probes for Metal Ion Detection
| Probe Name | Analyte | λex (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Limit of Detection (LOD) | Cell Line / Organism |
| CBM | Cu²⁺ | 393 | 535 | 142 | - | - | HeLa |
| CB2 | Cu²⁺ | - | 475 | - | - | 9.5 µM | - |
| FP2 | Zn²⁺ | 367 | 468 | 101 | - | 0.0065 µM | - |
Table 2: Probes for Viscosity, Hypochlorite, and Hydrogen Sulfide
| Probe Name | Analyte | λex (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Limit of Detection (LOD) | Cell Line / Organism |
| HL-1 | Viscosity & CN⁻ | - | - | - | - | 47 nM (for CN⁻) | SKOV-3, Zebrafish |
| FCZ | ClO⁻ | - | - | - | - | 0.056 µM | RAW264.7, Zebrafish |
| TBCP | ClO⁻ | - | - | - | - | 0.28 µM | HepG2 |
| CZ-CDNB | H₂S | - | - | - | - | 27 nM | - |
| HSN1 | H₂S | 356 | - | - | 0.002 (off), - (on) | 5-10 µM | HeLa |
| HSN2 | H₂S | - | - | - | - | 1-5 µM | HeLa |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the sensing mechanisms and general experimental workflows for the application of carbazole-based fluorescent probes.
Metal Ion Detection: Chelation-Enhanced Fluorescence (CHEF)
The detection of metal ions such as Cu²⁺ and Zn²⁺ often relies on the CHEF mechanism. The probe, in its free form, has a low fluorescence quantum yield due to quenching processes. Upon binding to the target metal ion, a rigid complex is formed, which enhances the fluorescence emission.
Viscosity Sensing: Intramolecular Rotation
Carbazole-based molecular rotors are used to measure viscosity. In low viscosity environments, intramolecular rotation of parts of the molecule leads to non-radiative decay and low fluorescence. In viscous environments, this rotation is restricted, leading to an increase in fluorescence.
Reaction-Based Sensing: Hypochlorite and Hydrogen Sulfide
Probes for reactive species like hypochlorite and hydrogen sulfide are often based on a specific chemical reaction that transforms the non-fluorescent probe into a highly fluorescent product.
Application Notes and Protocols for the Synthesis of Carbazole-Based Polymers in Electronic Devices
Introduction
Carbazole-based polymers have become essential materials in the field of organic electronics due to their excellent charge transport capabilities, high thermal stability, and tunable optoelectronic properties.[1][2] Their rigid structure and electron-donating nitrogen atom make them ideal candidates for use as hole-transporting layers (HTLs) in organic light-emitting diodes (OLEDs), as donor materials in organic photovoltaics (OPVs), and as active components in organic field-effect transistors (OFETs).[3][4][5] The versatility of the carbazole unit allows for functionalization at various positions (N-9, C-3, C-6, C-2, C-7), enabling precise control over the polymer's electronic structure, solubility, and morphology.[1][6]
This document provides detailed application notes and experimental protocols for the most common and effective methods used to synthesize carbazole-based polymers for electronic applications, including chemical oxidative polymerization, electrochemical polymerization, and palladium-catalyzed cross-coupling reactions such as Suzuki and Yamamoto coupling.
Section 1: Key Polymerization Methodologies
The properties of carbazole-based polymers are highly dependent on the synthetic route chosen. The primary methods offer trade-offs in terms of polymer regularity, molecular weight control, and scalability.
-
Chemical Oxidative Polymerization : This is a straightforward method that involves the use of chemical oxidants like ferric chloride (FeCl₃) or ammonium persulfate ((NH₄)₂S₂O₈) to induce polymerization.[3][7] The process typically proceeds via the coupling of radical cations formed at the 3- and 6-positions of the carbazole ring. While simple and effective for producing poly(3,6-carbazole)s, this method often yields polymers with structural defects and limited molecular weight control.[3]
-
Electrochemical Polymerization (Electropolymerization) : This technique offers a clean and efficient way to deposit thin, uniform polymer films directly onto a conductive substrate (e.g., ITO glass).[7][8] Polymerization is achieved by the anodic oxidation of carbazole monomers in an electrolyte solution.[3] This method is particularly advantageous for device fabrication as it eliminates the need for a separate film casting step.[8] The film thickness and morphology can be precisely controlled by adjusting electrochemical parameters such as potential, scan rate, and deposition time.[9]
-
Metal-Catalyzed Cross-Coupling Reactions : These methods provide the best control over the polymer's structure, regiochemistry, and molecular weight.
-
Suzuki Coupling : This versatile reaction involves the palladium-catalyzed coupling of a dihalo-carbazole monomer with a diboronic acid or ester comonomer.[10][11] It allows for the synthesis of well-defined alternating copolymers, enabling fine-tuning of the bandgap and energy levels for specific applications.[4]
-
Yamamoto Coupling : This method uses a nickel complex (typically Ni(COD)₂) to promote the dehalogenative homopolymerization of dihalo-carbazole monomers.[12][13] It is an effective route for synthesizing defect-free homopolymers with high molecular weights.
-
Direct Arylation Polymerization (DArP) : An emerging alternative to traditional cross-coupling, DArP avoids the need for organometallic reagents by directly coupling C-H bonds with C-Halogen bonds, offering a more atom-economical synthesis.[14]
-
Logical Flow: Impact of Carbazole Linkage on Polymer Properties
The connectivity of the carbazole units in the polymer backbone is a critical design parameter that dictates the electronic properties of the resulting material. The two most common linkages, 3,6- and 2,7-, result in polymers with distinct characteristics.
Caption: Relationship between carbazole linkage and polymer properties.
Section 2: Experimental Protocols
The following protocols provide standardized procedures for synthesizing carbazole-based polymers. Safety precautions, including the use of personal protective equipment (PPE) and working in a fume hood, should be observed at all times.
Protocol 1: Chemical Oxidative Polymerization of Carbazole
This protocol describes the synthesis of poly(3,6-carbazole) using ferric chloride (FeCl₃) as the oxidant.
Materials:
-
Carbazole monomer
-
Anhydrous ferric chloride (FeCl₃)
-
Anhydrous chloroform (CHCl₃) or dichloromethane (DCM)
-
Methanol
-
Ammonia solution (aqueous)
-
Round-bottom flask with a magnetic stirrer
-
Nitrogen or Argon gas inlet
-
Standard glassware for filtration and washing
Procedure:
-
Monomer Dissolution: Dissolve carbazole (e.g., 1.0 g, 6.0 mmol) in anhydrous CHCl₃ (50 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar). Stir until fully dissolved.
-
Oxidant Preparation: In a separate flask, prepare a solution of anhydrous FeCl₃ (e.g., 2.9 g, 18.0 mmol, 3 equivalents) in anhydrous CHCl₃ (50 mL).
-
Polymerization: Add the FeCl₃ solution dropwise to the stirring carbazole solution at room temperature. The reaction mixture should turn dark green or black, indicating polymerization.[3]
-
Reaction Time: Allow the reaction to stir at room temperature for 24 hours to ensure complete polymerization.
-
Precipitation: Pour the reaction mixture into a large beaker containing methanol (500 mL) to precipitate the crude polymer.
-
Purification:
-
Filter the precipitate and wash thoroughly with methanol to remove unreacted monomer and residual oxidant.
-
To remove the catalyst, stir the crude polymer in an aqueous ammonia solution for several hours.
-
Filter the polymer again and wash with deionized water until the filtrate is neutral, followed by a final wash with methanol.
-
-
Drying: Dry the purified polycarbazole product in a vacuum oven at 60 °C overnight. The final product is typically a dark green or black powder.
Protocol 2: Electrochemical Polymerization of a Carbazole Derivative
This protocol details the deposition of a polycarbazole film onto an Indium Tin Oxide (ITO) coated glass slide.[7][9]
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
ITO-coated glass slide (Working Electrode)
-
Platinum (Pt) wire or foil (Counter Electrode)
-
Ag/AgCl or Saturated Calomel Electrode (SCE) (Reference Electrode)
Materials:
-
Carbazole monomer (e.g., 10 mM N-ethylcarbazole)
-
Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium perchlorate, TBAP, or Lithium perchlorate, LiClO₄)[3][7]
-
Anhydrous acetonitrile (ACN)
-
Acetone and Isopropanol for cleaning
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass slide by sonicating sequentially in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate under a stream of nitrogen.
-
Electrolyte Preparation: Prepare the polymerization solution by dissolving the carbazole monomer (10 mM) and the supporting electrolyte (0.1 M) in anhydrous ACN. Degas the solution with N₂ or Ar for 15-20 minutes to remove dissolved oxygen.
-
Cell Assembly: Assemble the three-electrode cell with the cleaned ITO slide as the working electrode, the Pt wire as the counter electrode, and the reference electrode. Ensure the conductive side of the ITO is facing the other electrodes.
-
Electropolymerization (Cyclic Voltammetry Method):
-
Immerse the electrodes in the electrolyte solution.
-
Perform cyclic voltammetry by sweeping the potential between 0 V and a suitable oxidation potential (e.g., +1.4 V vs. Ag/AgCl) for a set number of cycles (e.g., 10-20 cycles) at a scan rate of 50-100 mV/s.[3][7]
-
An increase in the peak current with each cycle indicates the deposition and growth of a conductive polymer film on the ITO surface.
-
-
Film Rinsing: After deposition, carefully remove the polymer-coated electrode from the cell. Rinse it thoroughly with fresh ACN to remove any unreacted monomer and electrolyte.
-
Drying: Dry the film gently under a nitrogen stream or in a vacuum oven at a low temperature (e.g., 50 °C).
Workflow for Electrochemical Polymerization
Caption: General workflow for electropolymerization of carbazole.
Protocol 3: Suzuki Cross-Coupling Polymerization
This protocol describes a typical synthesis of an alternating copolymer from a dibromo-carbazole and a diboronic ester comonomer.[10]
Materials:
-
2,7-dibromo-9-alkylcarbazole monomer
-
Aromatic diboronic acid pinacol ester comonomer (e.g., Thiophene-2,5-diboronic acid pinacol ester)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] catalyst
-
Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)
-
Toluene and Tetrahydrofuran (THF)
-
Deionized water
-
Methanol
-
Soxhlet extraction apparatus
Procedure:
-
Reagent Setup: In a Schlenk flask, combine 2,7-dibromo-9-alkylcarbazole (1.0 mmol), the diboronic ester comonomer (1.0 mmol), and the Pd(PPh₃)₄ catalyst (0.02-0.05 mmol, 2-5 mol%).
-
Solvent and Base: Add a mixture of toluene (15 mL) and THF (5 mL). To this, add an aqueous solution of K₂CO₃ (2.0 M, 5 mL).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen, which can deactivate the palladium catalyst.
-
Polymerization: Heat the mixture to reflux (typically 80-90 °C) under a positive pressure of argon and stir vigorously for 48-72 hours.
-
End-capping: To terminate the polymer chains and ensure stability, add a small amount of a monofunctional reagent like bromobenzene (as an end-capper for boronic ester ends) or phenylboronic acid (for bromo- ends) and stir for another 4-6 hours.
-
Precipitation: Cool the reaction to room temperature and pour it into vigorously stirring methanol (300 mL).
-
Purification:
-
Collect the precipitated fibrous polymer by filtration.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane sequentially to remove oligomers and catalyst residues.
-
Finally, extract the polymer with a good solvent like chloroform or chlorobenzene and re-precipitate it into methanol.
-
-
Drying: Collect the final polymer product and dry it under vacuum at 60 °C for 24 hours.
Workflow for Suzuki Cross-Coupling Polymerization
Caption: Step-by-step workflow for Suzuki polymerization.
Section 3: Data Presentation
The choice of polymerization method significantly impacts the final polymer properties and, consequently, its performance in an electronic device. The tables below summarize typical data for carbazole-based polymers synthesized via different methods.
Table 1: Comparison of Polymerization Methods for Carbazole-Based Polymers
| Method | Typical Monomers | Reagents/Catalysts | Advantages | Disadvantages |
| Chemical Oxidative | Carbazole, N-alkylcarbazoles | FeCl₃, (NH₄)₂S₂O₈ | Simple, low cost, scalable | Poor structural control, defects, broad PDI, often insoluble |
| Electrochemical | Carbazole, functionalized carbazoles | LiClO₄, TBAP | Direct film deposition, clean, good film quality control | Limited to conductive substrates, difficult to scale up |
| Suzuki Coupling | Dihalo-carbazoles, Diboronic ester comonomers | Pd(PPh₃)₄, Pd₂(dba)₃ | Excellent structural control, well-defined polymers, narrow PDI | Requires multi-step monomer synthesis, catalyst removal is critical |
| Yamamoto Coupling | Dihalo-carbazoles | Ni(COD)₂, bipyridine | Good for homopolymers, high molecular weight, clean reaction | Sensitive to functional groups, requires stoichiometric Ni |
Table 2: Properties and Performance of Representative Carbazole-Based Polymers
| Polymer Name / Type | Polymerization Method | Mn (kDa) | PDI | HOMO (eV) | LUMO (eV) | Application | Performance Metric |
| Poly(9-vinylcarbazole) (PVK) | Radical Polymerization | 30 - 100 | 2.0 - 3.5 | -5.8 to -6.1 | -2.2 to -2.3 | OLED Host | Hole Mobility: ~10⁻⁶ cm²/Vs |
| Poly(3,6-carbazole) | Chemical Oxidative | < 10 | > 3.0 | -5.4 | -2.4 | General Conductive Polymer | Conductivity varies with doping |
| P(NO₂-3Cz)[8] | Electrochemical | N/A (Film) | N/A | N/A | N/A | Electrochromic Device | Reversible color change (yellow to blue) |
| PCDTBT | Suzuki Coupling | 15 - 40 | 1.8 - 2.5 | -5.5 | -3.6 | OPV Donor | PCE: > 7%[15] |
| Poly(1,8-carbazole)[10] | Yamamoto Coupling | 5 - 15 | 1.5 - 2.2 | -5.6 | -2.4 | Blue Emitter | Strong fluorescence |
| CzAn[16] | Custom Synthesis | N/A | N/A | -4.95 | N/A | Perovskite SC HTL | PCE: 22.6% |
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Carbazole-based polymers for organic photovoltaic devices - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Electrochemical synthesis of electrochromic polycarbazole films from N -phenyl-3,6-bis( N -carbazolyl)carbazoles - Polymer Chemistry (RSC Publishing) DOI:10.1039/C5PY01407G [pubs.rsc.org]
- 9. Frontiers | Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives [frontiersin.org]
- 10. Synthesis and Properties of 1,8-Carbazole-Based Conjugated Copolymers [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Structures of three polymers obtained by Yamamoto coupling reaction: (a) Carbazole-based CMP (TCB-CMP); (b) Metalloporphyrin-based conjugated mesoporous polymer frameworks; (c) COP-P-M[76-78] [gngfzxb.ecust.edu.cn]
- 13. mdpi.com [mdpi.com]
- 14. Carbazole-based copolymers via direct arylation polymerization (DArP) for Suzuki-convergent polymer solar cell performance - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pubs.aip.org [pubs.aip.org]
- 16. carbazole-based-hole-transport-polymer-for-methylammonium-free-tin-lead-perovskite-solar-cells-with-enhanced-efficiency-and-stability - Ask this paper | Bohrium [bohrium.com]
Application Notes and Protocols for Carbazole Derivatives in Perovskite Solar Cell Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of carbazole derivatives as hole-transporting materials (HTMs) in the development of perovskite solar cells (PSCs). These materials are emerging as highly effective alternatives to the commonly used spiro-OMeTAD, offering advantages in terms of cost, stability, and photovoltaic performance.[1][2]
Introduction to Carbazole Derivatives in Perovskite Solar Cells
Carbazole-based organic small molecules are gaining significant attention as hole-transporting materials in perovskite solar cells.[2] Their rigid structure, good thermal stability, and excellent hole-transporting properties make them ideal candidates for efficient charge extraction and transport from the perovskite absorber layer to the electrode.[3][4] Molecular engineering of the carbazole core allows for fine-tuning of their optical and electronic properties to achieve better energy level alignment with the perovskite layer, leading to enhanced device performance.[1] Research has demonstrated that carbazole derivatives can lead to high power conversion efficiencies (PCEs), often rivaling or even exceeding those achieved with the expensive and less stable spiro-OMeTAD.[5][6]
Advantages of Carbazole-Based HTMs:
-
High Hole Mobility: Carbazole derivatives often exhibit higher hole mobility compared to spiro-OMeTAD, facilitating efficient charge transport.[1]
-
Tunable Energy Levels: The electronic properties can be easily modified through functionalization, allowing for optimal energy level alignment with the perovskite.[1]
-
Enhanced Stability: Many carbazole-based HTMs demonstrate superior thermal and chemical stability, contributing to the long-term operational stability of the solar cell.[1][3]
-
Cost-Effectiveness: The synthesis of carbazole derivatives is often simpler and more cost-effective than that of spiro-OMeTAD, which is crucial for commercialization.[2]
Data Presentation: Performance of Carbazole Derivatives in PSCs
The following table summarizes the photovoltaic performance of various carbazole derivatives reported in the literature.
| Carbazole Derivative | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current Density (Jsc) [mA/cm2] | Fill Factor (FF) [%] | Reference |
| SGT-405 | 14.79 | - | - | - | [7][8] |
| V1221 | 17.81 | 1.033 | 23.63 | 73 | [1] |
| V1225 | 17.81 | 1.033 | 23.65 | 73 | [1] |
| TPE-based (2,7-carbazole) | 16.74 | - | - | - | |
| V1205 | 16.9 | - | - | - | [3] |
| 1,3,6,8-tetra(N,N-p-dimethoxyphenylamino)-9-ethylcarbazole | 17.8 | - | - | - | [6] |
| Car[2][7] | 19.23 | - | - | - | [4] |
| V950 | ~18 | - | - | - | [9] |
| SGT-411(3,6) | 18.87 | - | - | - | [9] |
| KZRD | 20.40 | - | - | - | [10] |
| LS-BR/PTAA | 20.86 | 1.087 | 23.61 | 81.22 | [11] |
| Carbazole hexylammonium iodide treated | 24.3 | - | - | - | [12] |
| PCz1 | 18.0 | - | - | - | |
| V1209, V1221, V1225 | up to ~18 | - | - | - | [13] |
| M138 | 21.37 | - | - | - | [14] |
Experimental Protocols
Synthesis of Carbazole Derivatives
The synthesis of carbazole-based HTMs often involves common organic reactions such as the Buchwald-Hartwig amination, Suzuki coupling, and Ullmann condensation. The general approach is to functionalize the carbazole core at specific positions (e.g., 2,7- or 3,6-) with electron-donating groups like triarylamines to enhance hole mobility and tune energy levels.
Example Protocol: Synthesis of a D-π-D type Carbazole Derivative (General)
This protocol outlines a general procedure for synthesizing a carbazole derivative functionalized with asymmetric diphenylamine groups.
-
Reaction Setup: In a nitrogen-filled glovebox, add the carbazole core, the corresponding aryl amine, a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., P(o-tol)3), and a base (e.g., sodium tert-butoxide) to a dried Schlenk flask.
-
Solvent Addition: Add anhydrous toluene to the flask and stir the mixture.
-
Reaction: Heat the reaction mixture to reflux (typically around 110 °C) and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with an organic solvent (e.g., dichloromethane) and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Fabrication of Perovskite Solar Cells
The following protocol describes the fabrication of a standard n-i-p planar perovskite solar cell using a carbazole-based HTM.
-
Substrate Preparation:
-
Clean fluorine-doped tin oxide (FTO) coated glass substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen stream and then treat with UV-ozone for 15 minutes.
-
-
Electron Transport Layer (ETL) Deposition:
-
Deposit a compact TiO2 layer by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in 1-butanol) at 2000 rpm for 30 s, followed by annealing at 500 °C for 30 minutes.
-
Alternatively, a SnO2 layer can be deposited by spin-coating a nanoparticle solution followed by annealing.
-
-
Perovskite Layer Deposition:
-
Prepare the perovskite precursor solution (e.g., a 1.2 M solution of FAPbI3 and MAPbBr3 in a 4:1 DMF:DMSO solvent mixture).
-
In a nitrogen-filled glovebox, spin-coat the perovskite solution onto the ETL-coated substrate in a two-step program (e.g., 1000 rpm for 10 s, then 5000 rpm for 30 s).
-
During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.
-
Anneal the film on a hotplate at 100-150 °C for 10-60 minutes.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare the HTM solution by dissolving the carbazole derivative in a suitable solvent like chlorobenzene (e.g., 10 mg/mL).
-
Additives such as 4-tert-butylpyridine (tBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) are often included to improve conductivity.
-
Spin-coat the HTM solution onto the perovskite layer at 3000-4000 rpm for 30 seconds.
-
-
Electrode Deposition:
-
Deposit a metal back contact (e.g., 80-100 nm of gold or silver) by thermal evaporation through a shadow mask.
-
Characterization Techniques
-
Solar Cell Performance: Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G solar illumination (100 mW/cm2) using a solar simulator.
-
External Quantum Efficiency (EQE): Determine the EQE spectrum to assess the wavelength-dependent photon-to-current conversion efficiency.
-
Electrochemical Impedance Spectroscopy (EIS): Investigate charge transfer and recombination processes within the device.
-
Transient Photovoltage (TPV) and Transient Photocurrent (TPC): Measure charge carrier lifetime and transport properties.
-
Scanning Electron Microscopy (SEM): Characterize the morphology and cross-section of the fabricated solar cell.
-
Atomic Force Microscopy (AFM): Analyze the surface morphology and roughness of the different layers.
-
UV-Vis Spectroscopy: Determine the absorption properties of the perovskite and HTM layers.
-
Photoluminescence (PL) Spectroscopy: Study charge carrier recombination dynamics.
Visualizations
Caption: Structure and charge flow in a typical n-i-p perovskite solar cell.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cross-linkable carbazole-based hole transporting materials for perovskite solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. High-Efficiency Perovskite Solar Cells Based on New TPE Compounds as Hole Transport Materials: The Role of 2,7- and 3,6-Substituted Carbazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Low-Cost Carbazole-Based Hole-Transport Material for Highly Efficient Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. osti.gov [osti.gov]
- 10. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The triple π-bridge strategy for tailoring indeno[2,1-b]carbazole-based HTMs enables perovskite solar cells with efficiency exceeding 21% - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
improving thermal and morphological stability of carbazole HTMs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the thermal and morphological stability of carbazole-based Hole Transporting Materials (HTMs).
Frequently Asked Questions (FAQs)
Q1: Why is high thermal stability crucial for carbazole HTMs? A1: High thermal stability, characterized by a high glass transition temperature (Tg) and decomposition temperature (Td), is essential for two main reasons. First, device fabrication processes, such as thermal evaporation of metal contacts, can expose the HTM layer to significant heat. Second, the operational stability of devices like perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs) is often tested at elevated temperatures, and a stable HTM is required to prevent degradation and maintain performance.[1][2] Materials with high thermal stability are less likely to evaporate or decompose during these processes.[3]
Q2: What causes morphological instability in carbazole HTM films? A2: Morphological instability in HTM films often manifests as crystallization or dewetting over time, especially under thermal or electrical stress. This is detrimental because an ideal HTM film should be amorphous and uniform to ensure good interfacial contact with adjacent layers (e.g., the perovskite layer) and facilitate efficient charge transport.[4][5] Crystallization can create grain boundaries that hinder charge movement and can provide pathways for moisture or other degrading agents to penetrate the device.
Q3: What are the primary molecular design strategies to enhance the thermal and morphological stability of carbazole HTMs? A3: Several key strategies are employed:
-
Incorporate Rigid Structures: Introducing rigid aromatic units into the carbazole backbone can significantly increase both Tg and Td.[1][3]
-
Increase Molecular Weight: Higher molecular weight materials generally exhibit lower volatility and higher thermal stability.[3]
-
Create 3D or "Starburst" Architectures: Moving from a planar to a three-dimensional molecular structure can disrupt intermolecular packing, prevent crystallization, and promote the formation of stable amorphous films with high Tg.[6]
-
Introduce Bulky Side Chains: Attaching bulky substituents, such as ethylhexyl groups, can improve hydrophobicity and thermal stability.[7][8]
-
Cross-linking: Designing molecules with cross-linkable groups (e.g., vinyl groups) allows for thermal polymerization in situ. This creates a robust, solvent-resistant 3D network, which is particularly useful in inverted (p-i-n) device architectures.[9][10]
Troubleshooting Guide
Q1: My synthesized carbazole HTM shows a low glass transition temperature (Tg). How can I improve it? A1: A low Tg indicates that the material may become rubbery or flow at operating temperatures, leading to morphological instability. To increase Tg:
-
Molecular Design: The most effective approach is to modify the molecular structure. Incorporating rigid, bulky moieties like dibenzo[b,d]furan or creating more complex, twisted spatial configurations can raise Tg to over 190 °C.[1] Some fluorescent carbazole derivatives have achieved Tg values in the range of 172–232°C.[11]
-
Polymerization: Consider designing a polymer-based HTM. Polymers, due to their long chains and entanglement, often have higher Tg values than their small-molecule counterparts. For example, polymers of 4-chloromethyl styrene bearing carbazolyl groups show high thermal stability.[12]
Q2: The decomposition temperature (Td) of my HTM is lower than expected. What are the likely causes and solutions? A2: A low Td suggests that the molecule is not thermally robust.
-
Check Purity: Impurities from the synthesis can sometimes act as catalysts for decomposition, lowering the overall Td. Ensure the material is purified thoroughly.
-
Structural Modification: The intrinsic thermal stability is dictated by bond strengths within the molecule. Introducing highly stable aromatic ring systems is a proven strategy. Carbazole derivatives substituted with rigid aromatic structures can exhibit Td values from 271 °C to over 500 °C.[3] For instance, linking carbazole to a triazine unit can create a stable bipolar material.[13]
Q3: My spin-coated HTM film shows high surface roughness. How can I achieve a smoother film? A3: A rough film can lead to poor charge extraction and create electrical shorts in the device.
-
Optimize Deposition Parameters: Systematically vary the spin-coating speed, acceleration, and time. The concentration of the HTM solution is also a critical parameter.
-
Solvent Selection: The choice of solvent is crucial. A solvent with a solubility parameter close to that of the HTM polymer can produce a stronger adhesive bond and potentially a smoother film.[14]
-
Substrate Condition: Ensure the substrate (e.g., perovskite, FTO glass) is clean and as smooth as possible. Substrate roughness directly impacts the final film morphology.[4][15]
-
Characterize with AFM: Use Atomic Force Microscopy (AFM) in tapping mode to quantitatively measure the surface roughness (Sa or Rms) and visualize the film's morphology.[4][16] An RMS roughness of <1 nm is indicative of a very smooth surface.[16]
Q4: My HTM film appears crystalline when analyzed with XRD, leading to poor device performance. How can I promote an amorphous state? A4: An amorphous film is highly desirable for uniform coverage and isotropic charge transport.[4]
-
Molecular Design: This is the primary solution. Designing molecules that are sterically hindered and non-planar disrupts regular packing and frustrates crystallization. Starburst molecules or those with isomeric central core substitutions are often fully amorphous.[5][6]
-
Thermal Annealing: While it may seem counterintuitive, sometimes a rapid thermal annealing process followed by quenching can lock the material in a disordered, amorphous state. However, this must be carefully controlled to avoid exceeding the Tg for extended periods.
-
Confirmation with DSC: Differential Scanning Calorimetry (DSC) is an excellent tool to verify the amorphous nature of a material. Amorphous materials will show a clear glass transition (Tg), whereas crystalline materials will exhibit a sharp melting point (Tm).[5][17]
Q5: My device shows poor long-term stability at elevated temperatures, even though the HTM has a high Tg. What other factors are at play? A5: High Tg is necessary but not sufficient for overall device stability. Other factors include:
-
Hydrophobicity: The HTM layer can act as a barrier against moisture, a primary cause of perovskite degradation.[18][19] Increasing the hydrophobicity by adding alkyl chains (e.g., 2-ethylhexyl) to the HTM molecule can significantly improve device lifetime.[8][20]
-
Dopant Stability: The additives and dopants used in the HTM formulation (like Li-TFSI) can be hydrophilic or migrate over time, causing degradation. Using dopant-free HTMs or stable, metal-free radical cation salt dopants can greatly enhance stability at elevated temperatures.[2][20]
-
Energy Level Alignment: Ensure the HOMO level of the HTM is well-aligned with the valence band of the perovskite to facilitate efficient hole extraction. Poor alignment can lead to energy losses and charge accumulation at the interface, which can accelerate degradation.[2]
Quantitative Data Summary
Table 1: Thermal Properties of Selected Carbazole HTMs
| HTM Name / Type | Glass Transition Temp. (Tg) in °C | Decomposition Temp. (Td) in °C (at 5% weight loss) | Reference(s) |
| FCzTPA / FCzDPNA | > 190 | ~ 400 | [1] |
| Various Carbazole Derivatives (A1-A31) | 49 - 187 | 271 - 509 | [3] |
| Carbazole-based Polyacrylates (C60-doped) | Increases then decreases with doping | Not specified | [21] |
| SGT-405 | Not specified (Melting Point: 327.6) | > 400 | [22] |
| V-Series Isomers (V1205, V1206, etc.) | 154 - 192 | Not specified | [5] |
| 4-(N-carbazolyl)methyl styrene (PCzMS) | ~ 212 | ~ 416 | [12] |
| Fluorescent Carbazole Derivatives | 172 - 232 | 456 - 491 | [11] |
| Carbazole Diamine Polyimides (PI-80) | 370 | Not specified | [23] |
Table 2: Morphological Properties of Selected Carbazole HTM Films
| HTM Name / Derivative | Substrate | Surface Roughness (Sa / Rms) in nm | Film Characteristics | Reference(s) |
| C8IC / C12IC | Perovskite (PVSK) | Not specified (smoother than FTO) | Amorphous in thin film form | [4] |
| C8IC / C12IC | FTO | PVSK (Sa=15.97), FTO (Sa=20.99) | Amorphous in thin film form | [4] |
| Vapor-Deposited CXB | Silicon | 0.5 - 5 (varied) | Dynamics speed up with higher roughness | [15] |
| Sputtered Platinum | SiO2 | < 0.3 | Very smooth film | [16] |
Experimental Protocols
1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the decomposition temperature (Td) of the carbazole HTM.
-
Instrumentation: A calibrated TGA instrument.
-
Methodology:
-
Place a small amount of the sample (typically 5–10 mg) into a clean TGA pan (e.g., alumina or platinum).[24]
-
Place the pan into the TGA furnace.
-
Purge the system with an inert gas, typically nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.[24]
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample at a constant rate, typically 10 °C/min or 20 °C/min, up to a final temperature (e.g., 800 °C).[17][24]
-
Record the sample weight as a function of temperature.
-
Data Analysis: Determine the Td, which is commonly defined as the temperature at which the material has lost 5% of its initial mass.[3][17]
-
2. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm), if any, of the carbazole HTM.
-
Instrumentation: A calibrated DSC instrument.
-
Methodology:
-
Weigh a small amount of the sample (5–10 mg) into a hermetically sealed aluminum DSC pan.[24]
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heat-Cool-Heat Cycle:
-
First Heat: Heat the sample at a controlled rate (e.g., 20 °C/min) to a temperature above its expected melting point or processing temperature to erase its thermal history.[17]
-
Cool: Cool the sample at a controlled rate (e.g., 20 °C/min) back to a low temperature (e.g., room temperature or below).[17]
-
Second Heat: Heat the sample again at the same rate as the first scan. The data from this second heating run is typically used for analysis.
-
-
Data Analysis: Analyze the heat flow vs. temperature curve from the second heating scan. The Tg is observed as a step-like change in the baseline of the heat flow signal.[13] A sharp endothermic peak indicates a melting point (Tm), characteristic of a crystalline material.[17]
-
3. Atomic Force Microscopy (AFM) for Surface Roughness
-
Objective: To visualize the surface morphology and quantify the surface roughness of the HTM thin film.
-
Instrumentation: An AFM instrument, typically operated in tapping mode for soft organic films.
-
Methodology:
-
Sample Preparation: Prepare the HTM thin film on the substrate of interest (e.g., FTO glass, silicon wafer, or an actual perovskite layer) using the intended deposition method (e.g., spin-coating).
-
Mount the sample onto the AFM stage.
-
Install a suitable AFM tip (a new, sharp tip is recommended for accurate measurements).[16]
-
Imaging:
-
Engage the tip onto the surface in tapping mode. This minimizes lateral forces that could damage the soft film.
-
Scan multiple areas of the sample to ensure the results are representative. Common scan sizes range from 1x1 µm to 5x5 µm.[16]
-
Optimize scan parameters (scan rate, setpoint, gains) to obtain a high-quality, low-noise image.
-
-
Data Analysis:
-
Use the AFM software to process the images (e.g., plane fitting to remove tilt).
-
Calculate the surface roughness. The two most common parameters are:
-
Sa (or Ra): The arithmetical mean deviation of the surface.
-
Sq (or Rms): The root mean square deviation of the surface.[16]
-
-
-
Mandatory Visualizations
Caption: General workflow for developing and evaluating carbazole HTMs.
Caption: Troubleshooting flowchart for common HTM film morphology issues.
Caption: Key molecular design strategies to enhance HTM stability.
References
- 1. Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and characterization of indolo[3,2- a ]carbazole-based low molecular mass organogelators as hole transport materials in perovskite s ... - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00412D [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells (Journal Article) | OSTI.GOV [osti.gov]
- 9. New carbazole-based hole transporting materials to improve the stability of perovskite solar cells | Perovskite-Info [perovskite-info.com]
- 10. Cross-linkable carbazole-based hole transporting materials for perovskite solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. crimsonpublishers.com [crimsonpublishers.com]
- 14. Effect of surface roughness and coating solvent on film adhesion to tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Influence of Surface Roughness on the Dynamics and Crystallization of Vapor-Deposited Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Multi-layered hybrid perovskites templated with carbazole derivatives: optical properties, enhanced moisture stability and solar cell characteristics - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. osti.gov [osti.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Enhancing the Solubility of Functionalized Carbazoles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the solubility of functionalized carbazoles. The information is presented in a practical question-and-answer format to offer direct solutions to specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: My functionalized carbazole is poorly soluble in aqueous solutions. What are the primary strategies I can employ to increase its solubility?
A1: Low aqueous solubility is a common challenge with carbazole derivatives due to their hydrophobic aromatic core. The primary strategies to enhance solubility can be broadly categorized into three approaches: chemical modification, physical modification, and formulation-based strategies.
-
Chemical Modifications: This involves altering the molecular structure of the carbazole derivative. Introducing polar functional groups such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups can significantly increase aqueous solubility. Another common approach is salt formation for ionizable carbazoles.
-
Physical Modifications: These techniques focus on altering the solid-state properties of the compound. Methods include particle size reduction (micronization or nanosization) to increase the surface area for dissolution, and the formation of amorphous solid dispersions, which have higher kinetic solubility than their crystalline counterparts.
-
Formulation-Based Strategies: This involves the use of excipients to improve solubility. Common methods include the use of co-solvents, surfactants to form micelles that encapsulate the drug, and complexation with cyclodextrins.
Q2: How do different functional groups quantitatively impact the aqueous solubility of carbazoles?
Q3: What is the "shake-flask" method and why is it considered a standard for solubility measurement?
A3: The shake-flask method is a widely recognized "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound. It involves adding an excess amount of the solid compound to a specific solvent (e.g., water, buffer) in a flask. The flask is then agitated (shaken) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the dissolved compound. After this equilibration period, the saturated solution is filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is measured, usually by techniques like HPLC-UV or LC-MS. This method is favored for its reliability and for providing the true thermodynamic solubility value.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible solubility results from the shake-flask method.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Equilibration Time | For highly crystalline and poorly soluble compounds like many carbazole derivatives, 24 hours may not be sufficient to reach equilibrium. Solution: Extend the shaking time to 48 or even 72 hours and measure the concentration at different time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued. |
| Temperature Fluctuations | Solubility is highly dependent on temperature. Minor fluctuations in the incubator or water bath can lead to significant variations in results. Solution: Use a calibrated, temperature-controlled shaker or water bath and monitor the temperature throughout the experiment. |
| Compound Adsorption to Filter Membrane | Hydrophobic compounds like functionalized carbazoles can adsorb to the surface of certain filter materials, leading to an underestimation of solubility. Solution: Use low-protein-binding filter materials such as PVDF or PTFE. It is also good practice to discard the first few drops of the filtrate to saturate any potential binding sites on the filter. |
| Incorrect pH of the Buffer | For ionizable carbazole derivatives, the pH of the aqueous medium is critical. Solution: Prepare buffers carefully and verify the pH before and after the experiment. Ensure the buffer has sufficient capacity to resist pH changes upon dissolution of the compound. |
| Formation of Supersaturated Solutions | If the compound is initially dissolved in a small amount of a co-solvent and then diluted into the aqueous medium, or if temperature fluctuations occur, a supersaturated solution may form, leading to artificially high solubility values that are not thermodynamically stable. Solution: For thermodynamic solubility, add the solid compound directly to the aqueous medium. If a supersaturated state is suspected, seed the solution with a few crystals of the compound to encourage precipitation of the excess solute. |
Issue 2: Difficulty in preparing a stock solution of a highly hydrophobic functionalized carbazole for a kinetic solubility assay.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent | The compound may have very low solubility even in common organic solvents like DMSO or ethanol. Solution: Test a range of organic solvents for their ability to dissolve the compound. Solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or tetrahydrofuran (THF) may be more effective for highly hydrophobic carbazoles. |
| Slow Dissolution Rate | Even in a suitable solvent, the dissolution rate may be slow. Solution: Use gentle heating and sonication to aid in the dissolution process. However, be cautious of potential compound degradation at elevated temperatures. |
Quantitative Data on Carbazole Solubility
The following tables summarize available quantitative solubility data for 9H-carbazole and some of its derivatives to illustrate the impact of functionalization.
Table 1: Aqueous Solubility of Selected Carbazole Derivatives
| Compound | Functional Group(s) | Aqueous Solubility | Temperature (°C) | Reference |
| 9H-Carbazole | None | 1.80 mg/L | 25 | [1] |
| Carbazole Sulfonamide Derivatives | Sulfonamide and other substituents | 13.4 - 176.5 µg/mL | Not Specified | [1] |
Table 2: Solubility of 9H-Carbazole in Various Organic Solvents
| Solvent | Solubility | Reference |
| Quinoline | 1 g in 3 mL | [1] |
| Pyridine | 1 g in 6 mL | [1] |
| Acetone | 1 g in 9 mL | [1] |
| Acetone (50°C) | 1 g in 2 mL | [1] |
| Ether | 1 g in 35 mL | [1] |
| Benzene | 1 g in 120 mL | [1] |
| Absolute Alcohol | 1 g in 135 mL | [1] |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination by Shake-Flask Method
This protocol is adapted for poorly soluble aromatic compounds like functionalized carbazoles.
Materials:
-
Functionalized carbazole compound (solid)
-
Phosphate buffered saline (PBS), pH 7.4
-
HPLC-grade water
-
Organic solvent for stock solution preparation (e.g., DMSO, acetonitrile)
-
Temperature-controlled orbital shaker
-
Microcentrifuge tubes (e.g., 2 mL)
-
0.22 µm PVDF or PTFE syringe filters
-
HPLC with UV detector or LC-MS system
Procedure:
-
Add an excess amount of the solid functionalized carbazole to a microcentrifuge tube. An amount that is visibly in excess after equilibration is sufficient.
-
Add a known volume of PBS (e.g., 1 mL) to the tube.
-
Securely cap the tubes and place them in the orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the tubes at a moderate speed (e.g., 150 rpm) for 48-72 hours to ensure equilibrium is reached.
-
After the incubation period, visually inspect the tubes to confirm the presence of undissolved solid.
-
Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter. Discard the first 100 µL of the filtrate.
-
Dilute the filtered saturated solution with an appropriate organic solvent to a concentration within the linear range of the analytical method.
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Analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard curve prepared from a stock solution of the compound.
Visualizations
Below are diagrams illustrating key workflows and relationships in solubility enhancement strategies.
References
Technical Support Center: Troubleshooting Low Yields in Multi-step Carbazole Derivative Synthesis
Welcome to the technical support center for the synthesis of carbazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize multi-step synthetic routes that result in low product yields. Below, you will find a series of frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges.
General Troubleshooting
My overall yield for a multi-step synthesis is very low. Where do I start?
Low overall yield in a multi-step synthesis can be due to incremental losses at each stage or a particularly problematic step. A systematic approach is crucial for identifying the root cause.
-
Analyze each step individually: Re-evaluate the yield and purity of the product at each step of your synthesis. A significant drop in yield at a specific stage points to the problematic reaction.
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Purity of starting materials: The purity of your initial substrates and reagents can significantly impact the reaction outcome. Impurities can interfere with catalysts, lead to side reactions, or inhibit the reaction altogether.[1][2]
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Reaction conditions: Small deviations in reaction parameters such as temperature, reaction time, solvent purity, and atmospheric conditions (e.g., presence of oxygen or moisture) can drastically affect the yield.
-
Purification losses: Assess your purification methods. Significant material loss can occur during workup, extraction, and chromatography.[3]
Frequently Asked Questions (FAQs) by Synthetic Method
Buchwald-Hartwig Amination
Q1: I am experiencing low yields in my Buchwald-Hartwig amination to form a C-N bond for the carbazole ring. What are the most common causes?
Low yields in Buchwald-Hartwig aminations for carbazole synthesis are often traced back to the catalyst system, reaction conditions, or the nature of the substrates.
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Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand is critical. Sterically hindered biarylphosphine ligands often provide better results.[4] The catalyst can also deactivate during the reaction.
-
Base Selection: The choice of base is crucial. While strong bases like sodium tert-butoxide are common, they can be incompatible with sensitive functional groups. Weaker bases may require higher temperatures.
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Solvent Effects: The solvent must be anhydrous and capable of dissolving both the substrates and the base. Common solvents include toluene and dioxane.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using techniques like TLC or LC-MS.
Troubleshooting Flowchart for Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for low yields in Buchwald-Hartwig amination.
Table 1: Optimization of Buchwald-Hartwig Reaction Conditions for N-Arylation
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 110 | 75 |
| Pd₂(dba)₃ (1) | XPhos (3) | NaOtBu (1.5) | Dioxane | 100 | 92 |
| Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | 88 |
Experimental Protocol: Screening of Catalysts and Ligands for Buchwald-Hartwig Amination
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To an oven-dried Schlenk tube, add the carbazole starting material (1.0 equiv), aryl halide (1.2 equiv), and the base (2.0 equiv).
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In a separate glovebox, prepare stock solutions of the desired palladium catalysts and phosphine ligands in anhydrous toluene or dioxane.
-
Add the appropriate amount of the catalyst and ligand solution to the Schlenk tube.
-
Seal the tube, remove it from the glovebox, and heat the reaction mixture to the desired temperature with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS at regular intervals.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography and determine the yield.
Ullmann Condensation
Q2: My Ullmann condensation for N-arylation of a carbazole is giving a very low yield. How can I improve it?
The classic Ullmann reaction often requires harsh conditions, but modern modifications can improve yields significantly.
-
Catalyst and Ligand: While traditional Ullmann reactions use copper powder, modern protocols often employ copper(I) salts like CuI with a ligand.[5][6] 1,10-Phenanthroline and N,N'-dimethylethylenediamine (DMEDA) are common choices.
-
Base and Solvent: A strong base like potassium carbonate or potassium phosphate is typically used in a high-boiling polar aprotic solvent such as DMF or dioxane.
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Temperature: Ullmann reactions often require high temperatures (120-180 °C). Ensure your reaction is reaching and maintaining the optimal temperature.
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Side Reactions: A common side reaction is the dehalogenation of the aryl halide.[6] Using an excess of the amine component can sometimes mitigate this.
Table 2: Effect of Ligand and Base on Ullmann Condensation Yield
| Copper Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| CuI (10) | None | K₂CO₃ (2) | DMF | 160 | 45 |
| CuI (5) | 1,10-Phenanthroline (10) | K₃PO₄ (2) | Dioxane | 140 | 85 |
| CuI (5) | DMEDA (10) | K₂CO₃ (2) | DMF | 150 | 78 |
Electrophilic Cyclization (e.g., Bischler-Napieralski, Pictet-Spengler type)
Q3: I am attempting an intramolecular electrophilic cyclization to form the carbazole ring, but the yield is poor with many side products. What should I consider?
Electrophilic cyclizations are sensitive to the electronic nature of the aromatic ring and the reaction conditions.
-
Activating Groups: The aromatic ring undergoing cyclization should ideally have electron-donating groups to facilitate the electrophilic attack.
-
Acid Catalyst: The choice and amount of the acid catalyst (Lewis or Brønsted acid) are critical. Too strong an acid or too high a concentration can lead to decomposition or unwanted side reactions.
-
Side Reactions: A common side reaction in Bischler-Napieralski type reactions is the formation of styrenes via a retro-Ritter reaction.[7] Unexpected cascade reactions can also occur, leading to different heterocyclic systems.[8][9]
Logical Diagram for Electrophilic Cyclization Troubleshooting
Caption: Troubleshooting logic for electrophilic cyclization yielding carbazoles.
Fischer Indole Synthesis for Tetrahydrocarbazoles
Q4: My Fischer indole synthesis to prepare a tetrahydrocarbazole intermediate is failing or giving very low yields. Why might this be?
The Fischer indole synthesis can be sensitive to substituents and reaction conditions.
-
Substituent Effects: Electron-withdrawing groups on the arylhydrazine or bulky substituents on the ketone can hinder the reaction.
-
Acid Catalyst and Temperature: The choice of acid catalyst (e.g., acetic acid, polyphosphoric acid, zinc chloride) and the reaction temperature are crucial. Harsh conditions can lead to decomposition.
-
Side Reactions: Cleavage of the N-N bond in the ene-hydrazine intermediate can occur, leading to byproducts like anilines and indoles without the desired substitution pattern.[10]
Protecting Group Strategy
Q5: Could my choice of protecting groups be affecting the overall yield of my multi-step carbazole synthesis?
Absolutely. The selection and implementation of a protecting group strategy are critical for the success of a multi-step synthesis.
-
Stability: The protecting group must be stable under the reaction conditions of subsequent steps.
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Ease of Removal: The deprotection step should be high-yielding and not affect other functional groups in the molecule.
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Orthogonality: In complex syntheses, using orthogonal protecting groups (groups that can be removed under different conditions) is essential for selective deprotection.
-
Influence on Reactivity: Protecting groups can sometimes influence the reactivity of nearby functional groups through steric or electronic effects.
Experimental Protocol: Evaluating the Impact of a Protecting Group
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Synthesize two batches of an intermediate, one with the protecting group and one without (if the subsequent reaction allows).
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Subject both batches to the next reaction step under identical conditions.
-
Carefully monitor the reaction progress and isolate the products.
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Compare the yield and purity of the desired product from both routes to determine the effect of the protecting group.
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If the protecting group is necessary, consider alternative protecting groups with different electronic or steric properties.
Purification and Final Product Isolation
Q6: I seem to be losing a significant amount of my product during purification. What are some strategies to improve my final isolated yield?
Purification is a critical step where substantial product loss can occur. Optimizing your purification strategy can significantly improve your overall yield.
-
Crystallization: If your product is a solid, crystallization is often the most efficient purification method, minimizing losses compared to chromatography. Experiment with different solvent systems to find optimal conditions for crystal growth and recovery.[11][12]
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Column Chromatography: If chromatography is necessary, ensure proper selection of the stationary phase and eluent system to achieve good separation from impurities. Dry loading the crude product can sometimes improve resolution and reduce tailing.
-
Extraction: During aqueous workup, ensure the pH of the aqueous layer is optimized for the extraction of your compound. Multiple extractions with smaller volumes of organic solvent are more efficient than a single extraction with a large volume.
Table 3: Comparison of Purification Methods for a Hypothetical Carbazole Derivative
| Purification Method | Starting Purity (%) | Final Purity (%) | Recovery Yield (%) |
| Column Chromatography (Silica) | 85 | >98 | 70 |
| Recrystallization (Ethanol/Water) | 85 | >99 | 90 |
| Preparative TLC | 85 | >99 | 55 |
This technical support guide provides a starting point for troubleshooting low yields in your multi-step carbazole derivative synthesis. Remember that careful observation, systematic optimization, and thorough analysis of each step are key to achieving high-yielding and reproducible synthetic routes.
References
- 1. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preparation and property analysis of antioxidant of carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. Synthesis of Carbazoles by a Diverted Bischler–Napieralski Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.vu.nl [research.vu.nl]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Ullmann Reaction [organic-chemistry.org]
Technical Support Center: Overcoming Aggregation-Caused Quenching in Solid-State Carbazole Emitters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with solid-state carbazole emitters. The focus is on addressing the common challenge of aggregation-caused quenching (ACQ), a phenomenon that significantly reduces the photoluminescence quantum yield (PLQY) in the solid state.
Troubleshooting Guides
This section provides solutions to specific problems you might be encountering during your experiments.
Problem 1: Significant decrease in fluorescence intensity of my carbazole compound in the solid state compared to dilute solution.
-
Possible Cause: Aggregation-Caused Quenching (ACQ) is the most likely reason. In the solid state, planar carbazole molecules tend to form π-π stacks, which create non-emissive aggregate states and quench fluorescence.[1][2][3]
-
Troubleshooting Steps:
-
Molecular Design Modification:
-
Introduce Bulky Substituents: Incorporating bulky groups like tert-butyl or additional carbazole moieties can sterically hinder the close packing of molecules, thus preventing π-π stacking and reducing ACQ.[4] For example, the introduction of tert-butyl and carbazole groups into a quinolino[3,2,1-de]acridine-5,9-dione (QAO) core has been shown to maintain high PLQYs even at high doping concentrations.[4]
-
Create a Twisted Structure: Designing molecules with a twisted conformation between the donor and acceptor units can effectively inhibit the strong π–π interactions that lead to quenching in the solid state.[5]
-
-
Host-Guest System:
-
Doping in a Polymer Matrix: Dispersing the carbazole emitter as a guest in a suitable host polymer matrix, such as polymethyl methacrylate (PMMA), can physically isolate the emitter molecules and prevent aggregation.[4] Start with a low doping concentration (e.g., 1 wt.%) and gradually increase it to find the optimal balance between brightness and quenching.
-
-
Induce Aggregation-Induced Emission (AIE):
-
Synthesize AIE-active Luminogens: Consider modifying your carbazole derivative to incorporate AIE-active moieties like tetraphenylethene (TPE).[3][6][7] AIEgens are non-emissive in solution but become highly fluorescent in the aggregated state due to the restriction of intramolecular rotations.[5][8]
-
-
Problem 2: My synthesized carbazole derivative shows poor solid-state emission, and I am unsure how to characterize the aggregation behavior.
-
Possible Cause: The extent of aggregation and its impact on photophysical properties need to be systematically investigated.
-
Troubleshooting Steps:
-
Aggregation Studies:
-
Solvent-Nonsolvent Method: Perform aggregation experiments by measuring the photoluminescence of your compound in a mixture of a good solvent (e.g., THF) and a non-solvent (e.g., water). A gradual increase in the water fraction will induce aggregation. An AIE-active compound will show an increase in fluorescence intensity, while an ACQ-prone compound will show a decrease.[9][10]
-
-
Solid-State Characterization:
-
Thin-Film Photoluminescence: Prepare thin films of your compound and measure the solid-state PLQY. Compare this with the PLQY in a dilute solution to quantify the effect of ACQ.
-
X-ray Diffraction (XRD): Use powder XRD to analyze the crystalline structure of your material in the solid state. The presence of sharp peaks indicates a crystalline nature, which can be correlated with specific packing motifs that may favor or inhibit quenching.[11]
-
Single Crystal X-ray Analysis: If possible, grow single crystals of your compound. The detailed structural information will reveal intermolecular interactions and packing arrangements, providing insight into the quenching mechanism.[5][11]
-
-
Frequently Asked Questions (FAQs)
Q1: What is Aggregation-Caused Quenching (ACQ)?
A1: ACQ is a phenomenon where the fluorescence intensity of a luminophore decreases upon aggregation or in the solid state.[1][2][12] This is typically caused by the formation of intermolecular π-π stacking interactions, which lead to the formation of non-radiative decay pathways for the excited state.[13]
Q2: What is Aggregation-Induced Emission (AIE)?
A2: AIE is the opposite of ACQ. AIE-active molecules are weakly or non-emissive in dilute solutions but become highly luminescent when aggregated or in the solid state.[5][8] The mechanism is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay channels and opens up radiative pathways.[5]
Q3: How can I convert my ACQ-active carbazole emitter into an AIE-active one?
A3: A common strategy is to attach AIE-active moieties, such as tetraphenylethene (TPE), to the carbazole core.[3][6][7] This can effectively change the emission behavior from ACQ to AIE, leading to highly efficient solid-state emitters.
Q4: What is a good host material for doping carbazole emitters to reduce ACQ?
A4: Polymethyl methacrylate (PMMA) is a commonly used and effective host polymer for dispersing carbazole emitters.[4] Its transparency and ability to form rigid films help to isolate the emitter molecules and minimize aggregation.
Q5: How do bulky substituents help in reducing ACQ?
A5: Bulky substituents, such as tert-butyl groups or other carbazole units, act as steric hindrances.[4] They prevent the planar carbazole cores from getting too close to each other, thereby inhibiting the formation of π-π stacks that cause quenching.
Quantitative Data Summary
The following tables summarize key quantitative data from relevant studies on mitigating ACQ in carbazole emitters.
Table 1: Photoluminescence Quantum Yields (PLQY) of MR-TADF Emitters with ACQ Suppression [4]
| Emitter | Doping Concentration in PMMA | PLQY (%) |
| tBuQAO | 1 wt.% | 85 |
| tBuQAO | 20 wt.% | High (maintained) |
| tBuQAO-Cz | 1 wt.% | 95 |
| tBuQAO-Cz | 20 wt.% | High (maintained) |
| tBuQAO-2Cz | 1 wt.% | 93 |
| tBuQAO-2Cz | 20 wt.% | High (maintained) |
Table 2: Emission Properties of Carbazole N-Salicylidene Anilines [9][10]
| Compound | Fluorine Substitution | Quantum Yield (Solution) | Aggregation Behavior |
| 5a | None | ~100% | Strong AIEE |
| 5f | High | < 1% | Almost Quenched |
Experimental Protocols
1. Synthesis of Carbazole-N-salicylidene Anilines (Illustrative) [9][10]
This protocol describes a general two-step methodology for synthesizing carbazole-based Schiff bases.
-
Step 1: C-N Ullmann Coupling:
-
React a commercially available carbazole with a suitable aryl halide in the presence of a copper catalyst and a base.
-
Microwave irradiation (e.g., 100 W for 2 hours at 150 °C) can be used to improve the yield.
-
-
Step 2: Imine Condensation:
-
React the product from Step 1 with a substituted salicylaldehyde in a suitable solvent (e.g., ethanol).
-
The reaction is typically carried out under reflux conditions.
-
The resulting Schiff base product can be purified by recrystallization.
-
2. Aggregation-Induced Emission (AIE) Experiment [9][10]
This protocol is used to determine if a compound exhibits AIE or ACQ behavior.
-
Prepare a stock solution of the carbazole derivative in a good solvent, such as tetrahydrofuran (THF), at a concentration of approximately 4 μM.
-
Prepare a series of solutions with varying fractions of a non-solvent, typically water (fw = 0-99%). This is done by mixing the stock solution with water in different ratios.
-
Record the photoluminescence spectra of each solution, ensuring the excitation wavelength is at the absorption maximum.
-
Plot the fluorescence intensity as a function of the water fraction (fw). An increase in intensity with increasing fw indicates AIE behavior, while a decrease indicates ACQ.
Visualizations
Caption: Comparison of ACQ and AIE mechanisms in solution vs. solid state.
References
- 1. From aggregation-caused quenching luminogens to solid fluorescent materials - Advanced Science News [advancedsciencenews.com]
- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 3. cdr.hkust.edu.hk [cdr.hkust.edu.hk]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Changing the behavior of chromophores from aggregation-caused quenching to aggregation-induced emission: development of highly efficient light emitters in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.pku.edu.cn [chem.pku.edu.cn]
- 9. Aggregation-Induced Emission Enhancement and Solid-State Photoswitching of Crystalline Carbazole N-Salicylidene Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Twisted Donor−π–Acceptor Carbazole Luminophores with Substituent-Dependent Properties of Aggregated Behavior (Aggregation-Caused Quenching to Aggregation-Enhanced Emission) and Mechanoresponsive Luminescence [agris.fao.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Carbazole-Based Aggregation-Induced Emission “Turn-On” Sensor for Mercury Ions in Aqueous Solution [mdpi.com]
purification techniques for high-purity Carbazole derivative 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of "high-purity Carbazole derivative 1." The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying carbazole derivatives to high purity?
A1: The primary techniques for achieving high purity of carbazole derivatives are recrystallization, column chromatography, and sublimation.[1][2] The choice of method depends on the specific properties of the derivative, such as its polarity, thermal stability, and the nature of the impurities.
Q2: How do I choose the best solvent for recrystallization of my carbazole derivative?
A2: An ideal recrystallization solvent should dissolve the carbazole derivative sparingly at room temperature but readily at a higher temperature.[3] The impurities should either be insoluble in the hot solvent or remain soluble as the solution cools. Common solvents for carbazole derivatives include ethanol, acetone, ethyl acetate, xylene, and chlorobenzene.[4][5][6]
Q3: What is the role of sublimation in purification, and when should I use it?
A3: Sublimation is a purification technique where a solid is transformed directly into a gas, bypassing the liquid phase, and then re-solidified on a cold surface.[3][7] This method is particularly effective for separating volatile solids from non-volatile impurities.[1][8] It is an excellent choice for thermally stable carbazole derivatives and can yield very high-purity crystals.[8] The process is often performed under reduced pressure to lower the required temperature.[7][8]
Q4: Can I use column chromatography for large-scale purification?
A4: Yes, column chromatography is a scalable method.[9] For larger quantities, preparative high-performance liquid chromatography (HPLC) or flash chromatography systems are employed. The choice of stationary phase (e.g., silica gel or alumina) and the mobile phase (solvent system) is critical for achieving good separation.[10][11]
Q5: How can I assess the purity of my final product?
A5: The purity of your carbazole derivative can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common and accurate method.[9][12][13] Other methods include Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.[10][11]
Troubleshooting Guide
Problem 1: Oily precipitate instead of crystals during recrystallization.
-
Question: Why did my carbazole derivative form an oil instead of crystals upon cooling during recrystallization?
-
Answer: Oiling out can occur if the solution is supersaturated to a high degree or if the boiling point of the solvent is higher than the melting point of your compound. To resolve this, try using a lower-boiling point solvent or a larger volume of the same solvent. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can also help.
Problem 2: Poor separation in column chromatography.
-
Question: My carbazole derivative and impurities are eluting together during column chromatography. How can I improve the separation?
-
Answer: Poor separation is often due to an inappropriate solvent system. If your compound is eluting too quickly, your mobile phase is too polar. If it's eluting too slowly or not at all, the mobile phase is not polar enough. You can optimize the solvent system by performing thin-layer chromatography (TLC) with various solvent mixtures first. A gradient elution, where the polarity of the mobile phase is gradually increased, can also significantly improve separation.[11]
Problem 3: Low yield after purification.
-
Question: I am losing a significant amount of my product during the purification process. What are the common causes of low yield?
-
Answer: In recrystallization, low yield can result from using too much solvent, cooling the solution too quickly (which traps the product in the mother liquor), or premature crystallization during hot filtration. In column chromatography, using too strong a solvent can cause the product to elute too broadly, leading to mixed fractions. For sublimation, a poor vacuum or insufficient cooling of the cold finger can result in product loss.
Problem 4: The purified carbazole derivative shows unexpected fluorescence or phosphorescence.
-
Question: My purified carbazole derivative exhibits unusual photophysical properties. Could this be due to impurities?
-
Answer: Yes, trace impurities can significantly impact the optical properties of carbazole derivatives.[14][15][16] For instance, small amounts of isomers like 1H-benzo[f]indole can induce room temperature phosphorescence (RTP).[16] If high optical purity is required, multiple purification steps or more advanced techniques like zone refining may be necessary.
Quantitative Data Summary
The following tables summarize typical purity levels and yields for common purification techniques applied to carbazole derivatives, based on literature data.
| Purification Method | Starting Purity | Final Purity | Yield | Reference |
| Solvent Crystallization (Carbon Tetrachloride) | 90% | 99.6% | Not specified | [17] |
| Solvent Crystallization (Xylene and DMF) | Crude | >96% | >67% | [18][19] |
| Solvent Crystallization (Chlorobenzene) | Crude | 98.97% | 67.89% | [5] |
| Recrystallization (Ethanol) | Crude | Not specified | 86% | [4] |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Choose a suitable solvent in which the carbazole derivative has high solubility at elevated temperatures and low solubility at room temperature.[3]
-
Dissolution: Place the crude carbazole derivative in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.[3]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Column Chromatography Protocol
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent of your mobile phase. Pour the slurry into the chromatography column and allow it to settle into a packed bed.[11]
-
Sample Loading: Dissolve the crude carbazole derivative in a minimum amount of the mobile phase and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the sample through the column by adding the mobile phase. You can use an isocratic elution (a single solvent mixture) or a gradient elution (gradually increasing the solvent polarity).[11]
-
Fraction Collection: Collect the eluate in separate fractions.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified carbazole derivative.
Sublimation Protocol
-
Apparatus Setup: Place the crude carbazole derivative at the bottom of a sublimation apparatus. Insert a cold finger (a condenser cooled with circulating water or another coolant) into the apparatus.[7][8]
-
Vacuum Application: Connect the apparatus to a vacuum pump to reduce the internal pressure. This lowers the sublimation temperature of the compound.[7][8]
-
Heating: Gently heat the bottom of the apparatus. The carbazole derivative will sublime, turning directly into a gas.[8]
-
Deposition: The gaseous compound will solidify (deposit) as pure crystals on the cold surface of the cold finger.[8]
-
Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature. Carefully remove the cold finger and scrape off the purified crystals.
Visual Workflows
References
- 1. brainkart.com [brainkart.com]
- 2. scribd.com [scribd.com]
- 3. byjus.com [byjus.com]
- 4. data.epo.org [data.epo.org]
- 5. researchgate.net [researchgate.net]
- 6. dapt.us [dapt.us]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Purification By Sublimation | Innovation.world [innovation.world]
- 9. Separation of Carbazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. A small-scale silica gel column chromatography method for separating carbazole compounds from highly mature crude oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phytojournal.com [phytojournal.com]
- 12. researchgate.net [researchgate.net]
- 13. public.pensoft.net [public.pensoft.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. High Purity Carbazole / RTP Inducer: Bd | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 17. US1672630A - Process of purifying carbazole - Google Patents [patents.google.com]
- 18. Research on purification of refined carbazole and anthracene by Solvent crystallization | Atlantis Press [atlantis-press.com]
- 19. atlantis-press.com [atlantis-press.com]
Technical Support Center: Optimizing Charge Balance in PhOLEDs with Carbazole Host Materials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing charge balance in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) using carbazole-based host materials.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the fabrication and characterization of carbazole-based PhOLEDs.
Issue 1: Low External Quantum Efficiency (EQE) and Luminance
-
Question: My PhOLED device with a carbazole-based host shows significantly lower EQE and luminance than expected. What are the potential causes and how can I troubleshoot this?
-
Answer: Low EQE and luminance can stem from several factors related to charge imbalance and inefficient energy transfer. Here’s a step-by-step troubleshooting guide:
-
Verify Energy Level Alignment: Ensure the triplet energy of the carbazole host is higher than that of the phosphorescent emitter to prevent reverse energy transfer and effectively confine triplet excitons on the emitter molecules.[1] An inadequate energy gap can lead to significant efficiency losses.
-
Assess Charge Injection Barriers: Mismatched energy levels between the transport layers and the emissive layer (EML) can impede charge injection. The Highest Occupied Molecular Orbital (HOMO) of the hole transport layer (HTL) should align well with the host's HOMO, and similarly for the Lowest Unoccupied Molecular Orbital (LUMO) of the electron transport layer (ETL) and the host. Poor hole injection can be a limiting factor.[2] Consider using hole injection layers (HILs) to reduce the injection barrier from the anode.[3]
-
Evaluate Host Material Properties: Carbazole hosts are excellent for hole transport, but can sometimes have limited electron transport capabilities.[4] This can lead to an accumulation of holes and a recombination zone close to the ETL interface, causing exciton quenching. Consider using a bipolar host material that possesses both hole and electron transporting moieties to achieve a more balanced charge flux.[4][5][6]
-
Optimize Doping Concentration: The concentration of the phosphorescent guest in the host matrix is critical. Too low a concentration may result in incomplete energy transfer from the host to the guest. Conversely, too high a concentration can lead to concentration quenching and triplet-triplet annihilation (TTA).[7][8] Experiment with a range of doping concentrations (e.g., 5-20 wt%) to find the optimal value for your specific host-guest system.[9]
-
Check for Material Purity and Film Morphology: Impurities in the host or guest materials can act as charge traps or quenching sites. Ensure all materials are properly purified. The morphology of the EML film also plays a crucial role. Inhomogeneous films can lead to non-uniform current distribution and localized quenching.[10]
-
Issue 2: Significant Efficiency Roll-Off at High Brightness
-
Question: My device exhibits good efficiency at low brightness, but the efficiency drops sharply as the current density and brightness increase. How can I mitigate this efficiency roll-off?
-
Answer: Efficiency roll-off in PhOLEDs is a common challenge, often attributed to triplet-triplet annihilation (TTA), triplet-polaron annihilation (TPA), and electric field-induced quenching.[11][12] Here are some strategies to address this:
-
Broaden the Recombination Zone: A narrow recombination zone leads to high exciton densities, increasing the probability of TTA. Using bipolar host materials with balanced charge transport can widen the recombination zone within the EML.[13]
-
Employ a Mixed Host or Exciplex-Forming Co-host System: Introducing a co-host to form an exciplex can alter the charge transport dynamics, leading to a reduction in accumulated charge density and consequently, a lower efficiency roll-off.[14]
-
Optimize Device Architecture: The thicknesses of the charge transport and blocking layers can be tuned to better confine charge carriers within the EML and prevent leakage currents, which contribute to roll-off.[2] Introducing a triplet exciton blocking layer between the EML and the HTL can also help confine excitons.[2]
-
Investigate Host Molecular Structure: The molecular structure of the carbazole host itself can influence roll-off. Highly twisted molecular conformations can reduce intermolecular interactions and suppress aggregation-caused quenching.[6]
-
Issue 3: Device Degradation and Spectral Changes Over Time
-
Question: The operational lifetime of my PhOLED is short, and I observe a shift in the emission spectrum during operation. What causes this degradation?
-
Answer: Device degradation can be caused by both intrinsic and extrinsic factors. Spectral changes often point towards chemical or morphological instabilities.
-
Material Instability: Carbazole-based materials can undergo chemical degradation, such as bond cleavage, under electrical stress, leading to the formation of non-emissive species that act as quenching centers.[7][15]
-
Morphological Changes: Exciton-induced aggregation of host molecules can occur over time, leading to changes in the film morphology and the emergence of lower-energy emission peaks, causing a red shift in the electroluminescence spectrum.[7][10]
-
Charge Imbalance: An imbalance in charge carriers can lead to the accumulation of one type of charge carrier (polarons), which can interact with excitons (triplet-polaron annihilation), causing degradation.[14]
-
Interfacial Degradation: Defects at the interfaces between different organic layers, particularly the HTL/EML interface, can act as charge traps and exciton quenching sites, accelerating degradation.[16]
-
Troubleshooting Steps:
-
Ensure high thermal stability of the host material. Look for hosts with high glass transition temperatures (Tg) and decomposition temperatures (Td).[1][9]
-
Improve charge balance to reduce polaron accumulation.
-
Minimize exposure to atmospheric moisture and oxygen during fabrication and testing by using a glovebox environment, as these can accelerate degradation.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Why are carbazole-based materials commonly used as hosts in PhOLEDs?
-
Q2: What is a bipolar host material and why is it important for charge balance?
-
A2: A bipolar host material is a single molecule that possesses both electron-donating (hole-transporting) and electron-accepting (electron-transporting) moieties.[4] This dual functionality allows for more balanced transport of both holes and electrons within the emissive layer, leading to a wider recombination zone, reduced efficiency roll-off, and improved device efficiency.[5][6]
-
-
Q3: How do I select a suitable carbazole host for a specific phosphorescent emitter?
-
A3: The primary consideration is the triplet energy (ET) of the host, which must be higher than the ET of the emitter to ensure efficient energy transfer.[1] Additionally, the HOMO and LUMO energy levels of the host should be aligned with the adjacent charge transport layers to facilitate efficient charge injection. The host should also have good thermal and morphological stability.
-
-
Q4: What is the effect of molecular structure, such as linking position on the carbazole unit, on device performance?
-
A4: The linking position of different functional groups on the carbazole core significantly impacts the material's electronic properties.[4] For instance, different linkage positions can alter the degree of π-conjugation, dihedral angles between molecular fragments, and steric hindrance.[17] These structural changes fine-tune the HOMO/LUMO levels, triplet energy, and charge transport characteristics, ultimately influencing the device's efficiency, color purity, and stability.[17]
-
Quantitative Data Summary
Table 1: Performance of PhOLEDs with Various Carbazole-Based Host Materials
| Host Material | Emitter | Max. EQE (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) |
| A16 | Blue | 26.2 | 54.5 | 52.2 |
| B15 | Blue | 31.8 | - | - |
| J19 | Green | 27.0 | 51.9 | 46.5 |
| J9 | Red | 16.7 | - | - |
| J9 | Yellow | 17.5 | - | - |
| p-TPA-o-OXD | Green | 23.5 | 90.0 | 97.7 |
| p-TPA-o-OXD | Yellow | 19.0 | 55.2 | 64.2 |
| p-TPA-o-OXD | Deep Red | 14.8 | 11.4 | 11.8 |
| H2 | Blue (FIrpic) | 10.3 | 23.9 | 24.9 |
| H2 | Green (Ir(ppy)3) | 9.4 | 33.9 | 34.1 |
Data compiled from multiple sources.[1][2][9] Note: Device structures and measurement conditions may vary.
Experimental Protocols
Protocol 1: Fabrication of a Multilayer PhOLED via Thermal Evaporation
-
Substrate Cleaning:
-
Sequentially clean indium tin oxide (ITO)-coated glass substrates in ultrasonic baths of deionized water, acetone, and isopropanol.
-
Dry the substrates with high-purity nitrogen gas.
-
Treat the substrates with UV-ozone for 10-15 minutes immediately before loading into the deposition chamber to improve the work function of the ITO and remove organic residues.[7]
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 10-6 Torr).
-
Deposit the organic layers sequentially without breaking the vacuum. A typical device structure is: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL).
-
EML Co-deposition: The emissive layer is deposited by co-evaporating the carbazole host material and the phosphorescent guest emitter from separate sources. The doping concentration is controlled by adjusting the relative deposition rates of the host and guest materials, monitored in real-time using quartz crystal microbalances.
-
-
Cathode Deposition:
-
Deposit a thin layer of an electron injection material (e.g., LiF or Liq) followed by a thicker layer of a low work function metal (e.g., Aluminum) to form the cathode. The deposition is done through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
After cathode deposition, transfer the devices to an inert atmosphere glovebox without exposure to air.
-
Encapsulate the devices using a UV-curable epoxy and a glass lid to protect the organic layers and cathode from degradation by moisture and oxygen.
-
Protocol 2: Device Characterization
-
Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
Use a source measure unit (SMU) and a calibrated photodiode or spectroradiometer.
-
Apply a forward voltage bias to the device and simultaneously measure the current flowing through it and the light output (luminance).
-
Sweep the voltage from 0 V to a desired maximum value in defined steps.
-
-
External Quantum Efficiency (EQE) and Power Efficiency Calculation:
-
The electroluminescence (EL) spectrum is measured using a spectroradiometer.
-
EQE is calculated from the measured luminance, current density, and the EL spectrum, assuming a Lambertian emission profile.
-
Power efficiency (in lm/W) is calculated from the luminance, current density, and operating voltage.
-
Visualizations
Caption: Charge injection, transport, and recombination process in a typical PhOLED.
Caption: Troubleshooting workflow for common PhOLED performance issues.
Caption: Standard experimental workflow for PhOLED fabrication and testing.
References
- 1. Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Optimization of Hole Injection Layer in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Tuning of charge balance in bipolar host materials for highly efficient solution-processed phosphorescent devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs [mdpi.com]
- 10. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 11. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Multi-Resonant Indolo[3,2,1-jk]carbazole-Based Host for Blue Phosphorescent Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Connectivity and twist: engineering high-performance green phosphorescent OLEDs using unipolar symmetric bicarbazole regioisomers - Materials Advances (RSC Publishing) DOI:10.1039/D4MA01003E [pubs.rsc.org]
Technical Support Center: Low-Temperature Cross-Linking of Carbazole-Based Hole Transport Layers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with low-temperature cross-linking methods for carbazole-based hole transport layers (HTLs).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| HTL-XL-01 | Poor film quality (e.g., pinholes, aggregation) after spin-coating the carbazole-based material. | 1. Inappropriate solvent or solution concentration. 2. Poor substrate cleaning. 3. Spin-coating parameters (speed, acceleration, time) are not optimized. 4. Environmental factors (humidity, dust). | 1. Screen different solvents (e.g., chlorobenzene, toluene) and optimize the concentration of the HTL material. 2. Ensure rigorous substrate cleaning procedures (e.g., sequential sonication in detergent, deionized water, acetone, and isopropanol). 3. Systematically vary spin-coating parameters to achieve a uniform film. 4. Work in a controlled environment such as a glovebox with low humidity and particle count. |
| HTL-XL-02 | The cross-linked HTL is still soluble in the solvent used for the subsequent layer. | 1. Incomplete cross-linking reaction. 2. Cross-linking temperature was too low or the annealing time was too short. 3. Absence of a required initiator or catalyst. 4. Degradation of the cross-linkable groups. | 1. Verify the chemical integrity of your cross-linkable material. 2. Increase the annealing temperature or time, following literature protocols for your specific material. For example, some materials require curing at 120°C for 30 minutes.[1][2] 3. Ensure that if a thermal or photoinitiator is required, it is added in the correct concentration. 4. Store the material under appropriate conditions (e.g., in the dark, under an inert atmosphere) to prevent degradation. |
| HTL-XL-03 | Low device efficiency (e.g., low PCE, FF, or Jsc) after using the cross-linked HTL. | 1. Damage to the underlying layers during the cross-linking process. 2. Poor energy level alignment between the HTL and adjacent layers. 3. Suboptimal thickness of the HTL. 4. Interface contamination or degradation. | 1. Use the lowest effective cross-linking temperature to avoid thermal damage to other layers.[1][2] 2. Consult literature for the energy levels of your specific carbazole-based HTL and ensure they are appropriate for the perovskite or emissive layer. 3. Optimize the HTL thickness by varying the solution concentration or spin-coating speed. 4. Ensure all processing steps are carried out in a clean, inert environment to prevent contamination. |
| HTL-XL-04 | Device instability and rapid degradation. | 1. The cross-linked network is not robust enough. 2. Hygroscopic nature of the HTL material. 3. Chemical reaction or interdiffusion at the interfaces over time. | 1. Ensure complete cross-linking to form a stable, three-dimensional network that is resistant to environmental factors.[3] 2. If the material is inherently unstable, consider encapsulation of the final device. 3. The formation of a cross-linked network should prevent such issues, but if problems persist, further characterization of the interfaces may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a cross-linkable carbazole-based HTL?
A1: The primary advantage is the ability to create a robust, solvent-resistant hole transport layer.[3][4] This is crucial for fabricating multilayer devices using solution-based methods, as it prevents the dissolution of the HTL when the subsequent layer (e.g., the perovskite or emissive layer) is deposited from a solution.[3] This leads to improved device architecture and performance.
Q2: What is considered a "low temperature" for cross-linking, and why is it important?
A2: In the context of organic electronics, "low temperature" for cross-linking is typically below 150°C. Many conventional cross-linking methods require higher temperatures, which can be detrimental to the performance of the device, particularly in perovskite solar cells which are sensitive to heat.[1][2] Low-temperature cross-linking, for instance at 120°C, minimizes the risk of thermal damage to other layers in the device stack.[1][2]
Q3: What are some common cross-linking chemistries used for carbazole-based HTLs?
A3: Common strategies involve incorporating reactive groups into the carbazole molecule. These can include:
-
Vinyl or Styryl groups: These can undergo thermal polymerization. For example, molecules with vinyl groups can be thermally polymerized to create a solvent-resistant film.[4]
-
Thiol-ene "click" reaction: This involves the reaction between a thiol group and a vinyl group, which can proceed at relatively low temperatures.[5]
-
Uracil groups: These have also been utilized as a new cross-linking group that can react at a low temperature of 120°C.[5]
Q4: How can I verify that my HTL has been successfully cross-linked?
A4: A simple method is to perform a solvent resistance test. After the cross-linking step, try to dissolve the film in a good solvent for the non-cross-linked material. If the film remains intact, it is a good indication of successful cross-linking. For more quantitative analysis, you can use techniques like Fourier-transform infrared (FTIR) spectroscopy to track the disappearance of the reactive groups (e.g., vinyl C=C stretching vibrations) after the thermal annealing process.
Quantitative Data Summary
The following tables summarize key performance parameters of various low-temperature cross-linkable carbazole-based HTLs from recent literature.
Table 1: Cross-Linking Conditions and Device Performance in Organic Light-Emitting Diodes (OLEDs)
| Material | Cross-Linking Temperature (°C) | Cross-Linking Time (min) | Device Efficiency (cd/A) | External Quantum Efficiency (%) | Reference |
| TPA-VBCz | 120 | 30 | 78.3 | 24.6 | [1][2] |
| HTPA-VBCz | 120 | 30 | - | - | [1][2] |
| PbV | - | - | - | - | [5] |
| Uracil-based | 120 | - | 39.2 | - | [5] |
Table 2: Cross-Linking Conditions and Device Performance in Perovskite Solar Cells (PSCs)
| Material | Cross-Linking Temperature (°C) | Power Conversion Efficiency (%) | Reference |
| V1205 | Thermally polymerized | 16.9 | [3][4] |
| V1206 | Thermally polymerized | - | [4] |
| c-TCTA-BVP | - | 16.08 (rigid), 13.42 (flexible) | [5] |
| V1382/dithiol | 103 | - | [5] |
Experimental Protocols
Protocol 1: General Procedure for Spin-Coating and Thermal Cross-Linking of a Carbazole-Based HTL
-
Substrate Preparation:
-
Clean patterned ITO-coated glass substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes immediately before use to improve the wettability of the surface.
-
-
HTL Solution Preparation:
-
Dissolve the carbazole-based cross-linkable material in a suitable organic solvent (e.g., chlorobenzene, toluene) to a predetermined concentration (e.g., 10 mg/mL).
-
If required, add any necessary initiator or catalyst to the solution.
-
Stir the solution at room temperature for at least 1 hour to ensure complete dissolution.
-
Filter the solution through a 0.2 µm PTFE syringe filter before use.
-
-
Spin-Coating:
-
Transfer the cleaned substrate to a spin-coater.
-
Dispense the HTL solution onto the center of the substrate.
-
Spin-coat at a specific speed (e.g., 3000 rpm) for a set duration (e.g., 30 seconds) to achieve the desired film thickness.
-
-
Thermal Cross-Linking:
-
Transfer the substrate with the wet film to a hotplate inside a nitrogen-filled glovebox.
-
Anneal the film at the specified low temperature (e.g., 120°C) for the required time (e.g., 30 minutes) to induce cross-linking.[1][2]
-
Allow the substrate to cool down to room temperature before proceeding with the deposition of the next layer.
-
Visualizations
Experimental Workflow for Fabricating a Device with a Cross-Linked HTL
Caption: A flowchart of the experimental workflow for device fabrication.
Logical Relationship of Cross-Linking Benefits
Caption: The benefits of low-temperature cross-linking for HTLs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Low-Temperature Cross-Linkable Hole Transport Material Based on Carbazole Derivatives Design and Applications in Solution-Processed OLEDs - Macromolecules - Figshare [acs.figshare.com]
- 3. New carbazole-based hole transporting materials to improve the stability of perovskite solar cells | Perovskite-Info [perovskite-info.com]
- 4. Cross-linkable carbazole-based hole transporting materials for perovskite solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Power Conversion Efficiency of Carbazole-Based Solar Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fabrication and optimization of carbazole-based solar cells.
Troubleshooting Guide
This guide is designed to help you identify and resolve specific issues that may arise during your experiments, leading to suboptimal power conversion efficiency (PCE).
| Problem/Observation | Potential Cause | Suggested Solution |
| Low Short-Circuit Current (Jsc) | Poor active layer morphology leading to inefficient exciton dissociation and charge transport. | - Optimize the solvent system and annealing temperature to improve the crystallinity and phase separation of the donor-acceptor blend.- Consider using a third component, such as a non-fullerene acceptor like DTTC-4ClC9, which can improve film morphology and charge transport.[1] |
| Mismatch in energy levels between the carbazole-based donor and the acceptor material, hindering efficient charge transfer. | - Select donor and acceptor materials with appropriate HOMO and LUMO energy level alignment to ensure a sufficient energetic driving force for exciton dissociation.- Utilize self-assembled monolayers (SAMs) like 2PACz or its derivatives to tune the work function of the electrode and improve energy level alignment.[2][3] | |
| Incomplete light absorption by the active layer. | - Increase the thickness of the active layer, but be mindful of potential increases in recombination.- Employ carbazole derivatives with broader absorption spectra to enhance light harvesting.[4] | |
| Low Open-Circuit Voltage (Voc) | High degree of non-radiative recombination at the donor-acceptor interface or at defect sites. | - Introduce a passivation agent, such as a carbazole derivative with ammonium iodide, to reduce trap-assisted recombination at the surface and grain boundaries.- Utilize a ternary strategy to reduce non-radiative energy loss.[1] |
| Poor energy level alignment, leading to a small energy difference between the HOMO of the donor and the LUMO of the acceptor. | - Select material combinations with a larger energy offset between the donor HOMO and acceptor LUMO levels.- Modify the carbazole structure to deepen its HOMO level.[5] | |
| Low Fill Factor (FF) | High series resistance or low shunt resistance in the device. | - Optimize the thickness and conductivity of the hole transport layer (HTL) and electron transport layer (ETL).- Ensure good interfacial contact between all layers to minimize contact resistance. |
| Unbalanced charge carrier mobility, leading to space-charge effects. | - Choose carbazole-based materials with high hole mobility.[6]- Blend with materials that have complementary electron mobility to achieve balanced transport. | |
| Poor Device Stability and Rapid Degradation | Degradation of the active layer or HTL due to moisture, oxygen, or thermal stress.[7][8][9][10] | - Encapsulate the device to protect it from ambient conditions.- Use hydrophobic carbazole-based passivation layers to prevent moisture ingress.- Employ carbazole derivatives known for their high thermal and chemical stability.[11] |
| Detrimental interaction between the HTL and the perovskite layer. | - Replace commonly used HTLs like PEDOT:PSS with more stable carbazole-based self-assembled monolayers (SAMs) such as Br-2PACz.[12][13] |
Frequently Asked Questions (FAQs)
1. How can I improve the hole mobility of my carbazole-based hole transport layer (HTL)?
Carbazole derivatives are known for their excellent hole-transport capabilities.[14][6] To further enhance hole mobility, consider the following:
-
Molecular Design: The planar structure of the carbazole core promotes π-π stacking and efficient intermolecular charge hopping.[4] Introducing substituents can influence the molecular packing and, consequently, the charge mobility.
-
Purity: Ensure high purity of the carbazole material, as impurities can act as charge traps. Purification methods can significantly impact the performance of the HTL.[15]
-
Processing Conditions: The method of deposition and post-deposition treatments, such as annealing, can affect the morphology and crystallinity of the HTL, which in turn influences hole mobility.
2. What are the key advantages of using carbazole-based self-assembled monolayers (SAMs) as the HTL?
Carbazole-based SAMs, such as 2PACz and its derivatives, offer several advantages over traditional polymer HTLs like PEDOT:PSS:
-
Enhanced Efficiency and Stability: Devices using SAMs like Br-2PACz as the HTL have shown significantly higher power conversion efficiencies and improved long-term operational stability.[12][13]
-
Tunable Energy Levels: SAMs can modify the work function of the underlying electrode, allowing for better energy level alignment with the active layer, which is crucial for efficient hole extraction.[2][3]
-
Improved Interface Quality: SAMs can passivate surface defects and promote the growth of a more uniform and homogeneous perovskite layer on top.[12]
-
Reduced Interfacial Recombination: By forming a well-ordered monolayer, SAMs can help suppress non-radiative charge recombination at the interface.[16]
3. How does the addition of a third component to a carbazole-based binary system enhance PCE?
Incorporating a carefully selected third component into a host binary blend (e.g., PM6:BTP-BO-4Cl) can significantly boost PCE through several mechanisms:
-
Morphology Optimization: The third component can act as a morphology regulator, leading to more favorable phase separation and improved charge transport pathways.[1]
-
Reduced Energy Loss: Ternary strategies have been shown to effectively reduce non-radiative energy loss in the device.[1]
-
Enhanced Exciton Dissociation: Improved miscibility between the components can lead to more efficient exciton dissociation at the donor-acceptor interfaces.[1] The result is often a simultaneous increase in open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).[1]
4. What role does defect passivation play in carbazole-based perovskite solar cells?
Defects at the surface and grain boundaries of the perovskite layer are a major source of non-radiative recombination, limiting device efficiency and stability. Carbazole-based molecules can be used for effective defect passivation:
-
Surface Treatment: Treating the perovskite film with carbazole derivatives containing functional groups like ammonium iodide can passivate surface defects.[16]
-
Reduced Recombination: This passivation reduces trap-assisted recombination, leading to improved photoluminescence intensity and carrier lifetime.[16][17]
-
Enhanced Stability: By passivating defects, the perovskite layer becomes more resistant to degradation from environmental factors like moisture.[16][17]
Quantitative Data Summary
The following tables summarize the performance of various carbazole-based solar cells reported in the literature.
Table 1: Performance of Perovskite Solar Cells with Different Carbazole-Based Hole Transport Layers.
| Active Layer | Hole Transport Layer | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) | Reference |
| Cs0.25FA0.75Sn0.5Pb0.5I3 | PEDOT:PSS | - | - | - | 16.33 | [12][13] |
| Cs0.25FA0.75Sn0.5Pb0.5I3 | 2PACz | - | - | - | 18.44 | [12][13] |
| Cs0.25FA0.75Sn0.5Pb0.5I3 | Br-2PACz | - | - | - | 19.51 | [12][13] |
Table 2: Performance Enhancement in Polymer Solar Cells via a Carbazole-Based Third Component.
| System | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) | Non-radiative Energy Loss (eV) | Reference |
| PM6:BTP-BO-4Cl (Binary) | - | - | - | 17.11 | - | [1] |
| PM6:BTP-BO-4Cl with 15% DTTC-4ClC9 (Ternary) | Increased | Increased | Increased | 18.21 | 0.207 | [1] |
Experimental Protocols
Protocol 1: Fabrication of Perovskite Solar Cells with a Carbazole-Based SAM HTL
This protocol describes the general steps for fabricating an inverted (p-i-n) perovskite solar cell using a carbazole-based self-assembled monolayer as the hole transport layer.
-
Substrate Cleaning: Sequentially clean ITO-coated glass substrates with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Dry the substrates with a nitrogen gun.
-
HTL Deposition:
-
Prepare a dilute solution of the carbazole-based SAM (e.g., 2PACz or Br-2PACz) in a suitable solvent like isopropanol.
-
Deposit the SAM solution onto the ITO substrate via spin-coating.
-
Anneal the substrate at a moderate temperature (e.g., 100 °C) to promote the formation of a uniform monolayer.
-
-
Perovskite Active Layer Deposition:
-
Prepare the perovskite precursor solution (e.g., Cs0.25FA0.75Sn0.5Pb0.5I3 in a mixed solvent system).
-
Spin-coat the perovskite solution onto the SAM-coated substrate in a nitrogen-filled glovebox.
-
Use an anti-solvent dripping technique during spin-coating to induce rapid crystallization.
-
Anneal the film at a specific temperature and time to form the desired perovskite phase.
-
-
Electron Transport Layer (ETL) Deposition: Deposit an ETL, such as PC61BM, onto the perovskite layer via spin-coating.
-
Cathode Deposition: Thermally evaporate a metal cathode, such as silver (Ag), through a shadow mask to define the device area.
Visualizations
Caption: Workflow for fabricating carbazole-based perovskite solar cells.
Caption: Charge generation and transport pathway in a carbazole-based solar cell.
References
- 1. Improving charge transport and reducing non-radiative energy loss via a nonacyclic carbazole-based third component for over 18% efficiency polymer solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Influence of the carbazole moiety in self-assembling molecules as selective contacts in perovskite solar cells: interfacial charge transfer kinetics a ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00811H [pubs.rsc.org]
- 6. Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Stability of Perovskite Solar Cells: Degradation Mechanisms and Remedies [frontiersin.org]
- 8. ossila.com [ossila.com]
- 9. Key degradation mechanisms of perovskite solar cells and strategies for enhanced stability: issues and prospects - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07942F [pubs.rsc.org]
- 10. colorado.edu [colorado.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs 0.25 FA 0.75 Sn 0.5 Pb 0.5 I 3 solar cells - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA01276J [pubs.rsc.org]
- 13. A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Defect Passivation by Pyridine-Carbazole Molecules for Efficient and Stable Perovskite Solar Cells [repository.cam.ac.uk]
Validation & Comparative
A Comparative Analysis of Carbazole and Triphenylamine-Based Hole Transport Materials in Optoelectronic Applications
For researchers, scientists, and professionals in drug development, the selection of optimal hole transport materials (HTMs) is a critical factor in the advancement of organic electronics. This guide provides a detailed comparative study of two prominent classes of HTMs: those based on carbazole and those on triphenylamine. The following analysis, supported by experimental data, aims to facilitate an informed selection process for the development of next-generation perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs).
The efficacy of optoelectronic devices is intrinsically linked to the performance of their constituent materials. Hole transport materials play a pivotal role in extracting and transporting positive charge carriers (holes) from the active layer to the anode, thereby minimizing charge recombination and enhancing device efficiency and stability. Carbazole and triphenylamine derivatives have emerged as leading candidates for HTMs due to their excellent charge transport properties and chemical stability.
Performance Comparison: A Data-Driven Analysis
To provide a clear and objective comparison, the performance of representative carbazole and triphenylamine-based HTMs across key metrics is summarized below. It is important to note that a direct, one-to-one comparison under identical experimental conditions is often unavailable in the literature. Therefore, this guide presents data from various studies, highlighting the respective experimental contexts.
Hole Mobility
Higher hole mobility is crucial for efficient charge extraction and transport, leading to improved device performance.
| Hole Transport Material | Core Moiety | Hole Mobility (cm²/Vs) | Measurement Technique | Reference |
| Carbazole-Based | ||||
| 2Cz-OMeDPA | Carbazole | 3.1 x 10⁻⁵ | Space-Charge-Limited Current (SCLC) | |
| 3,6Cz-TPA | Carbazole | 7.0 x 10⁻⁶ | SCLC | |
| SGT-405 | Carbazole | Not specified, but device PCE is high | Inferred from device performance | [1][2] |
| Triphenylamine-Based | ||||
| Spiro-OMeTAD | Triphenylamine (Spiro) | 4.1 x 10⁻⁵ | SCLC | |
| T102 | Triphenylamine (Triptycene) | Not specified, but device PCE is high | Inferred from device performance | |
| T103 | Triphenylamine (Triptycene) | Not specified, but device PCE is high | Inferred from device performance |
Thermal Stability
Thermal stability is a critical parameter for the long-term operational stability of devices. It is typically evaluated by thermogravimetric analysis (TGA) to determine the decomposition temperature (Td) and differential scanning calorimetry (DSC) to identify the glass transition temperature (Tg).
| Hole Transport Material | Core Moiety | Decomposition Temp. (Td, 5% weight loss) (°C) | Glass Transition Temp. (Tg) (°C) | Reference |
| Carbazole-Based | ||||
| 2Cz-OMeDPA | Carbazole | > 400 | > 120 | |
| 3,6Cz-TPA | Carbazole | Not specified | 146 | |
| Cz-SBDPI | Carbazole | Not specified | 199 | [3] |
| Triphenylamine-Based | ||||
| Spiro-OMeTAD | Triphenylamine (Spiro) | ~400 | 125 | |
| TPA-SBDPI | Triphenylamine | Not specified | 194 | [3] |
| HTM 3c | Triphenylamine/Carbazole Hybrid | > 450 | 165 |
Perovskite Solar Cell (PSC) Performance
The power conversion efficiency (PCE) is the primary metric for evaluating the performance of HTMs in solar cells.
| Hole Transport Material | Core Moiety | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) | Reference |
| Carbazole-Based | ||||||
| 2Cz-OMeDPA | Carbazole | 20.06 | 1.12 | 23.5 | 0.76 | |
| 3,6Cz-TPA | Carbazole | ~16 | Not specified | Not specified | Not specified | |
| SGT-405 | Carbazole | 14.79 | 0.98 | 21.1 | 0.71 | [1][2] |
| Triphenylamine-Based | ||||||
| Spiro-OMeTAD | Triphenylamine (Spiro) | 20.25 | 1.13 | 23.6 | 0.76 | |
| T102 | Triphenylamine (Triptycene) | 12.24 | 1.03 | Not specified | 0.69 | |
| T103 | Triphenylamine (Triptycene) | 12.38 | 0.985 | 20.3 | Not specified |
Organic Light-Emitting Diode (OLED) Performance
For OLEDs, key performance indicators include external quantum efficiency (EQE), current efficiency, and power efficiency.
| Hole Transport Material | Core Moiety | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Device Type | Reference |
| Carbazole-Based | ||||||
| Cz-SBDPI | Carbazole | 6.2 | 5.9 | 5.7 | Deep-blue non-doped | [3] |
| V-DBACz | Carbazole/Triphenylamine Hybrid | 24.5 | 78.2 | Not specified | Green TADF | |
| Triphenylamine-Based | ||||||
| TPA-SBDPI | Triphenylamine | Not specified | Not specified | Not specified | Deep-blue non-doped | [3] |
| HTM 3c | Triphenylamine/Carbazole Hybrid | Significantly enhanced vs. NPB | Significantly enhanced vs. NPB | Significantly enhanced vs. NPB | Green phosphorescent |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are representative protocols for the synthesis, device fabrication, and characterization of carbazole and triphenylamine-based HTMs.
Synthesis of a Carbazole-Based HTM (e.g., M112)
A mixture of compound 1 (447 mg, 0.58 mmol), compound 3 (481 mg, 0.87 mmol), Pd(PPh₃)₄ (34 mg, 0.029 mmol), and 30 mL of toluene is placed in a 100 mL two-neck round-bottom flask. The mixture is heated at reflux for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the solution is extracted with dichloromethane. The organic layer is then separated and dried over anhydrous Na₂SO₄.
Fabrication of a Perovskite Solar Cell
Perovskite solar cells are typically fabricated in an n-i-p structure. A fluorine-doped tin oxide (FTO) coated glass substrate is cleaned and a compact TiO₂ blocking layer is deposited, followed by a mesoporous TiO₂ layer. The perovskite precursor solution (e.g., a mix of FAPbI₃ and MAPbBr₃) is then spin-coated onto the substrate in a nitrogen-filled glovebox and annealed. Subsequently, the hole transport layer is formed by spin-coating a solution of the HTM (e.g., 2Cz-OMeDPA in chlorobenzene with additives like Li-TFSI and tBP). Finally, a gold or silver back contact is deposited by thermal evaporation.
Fabrication of an Organic Light-Emitting Diode
OLEDs are fabricated by the sequential deposition of various organic and inorganic layers onto a pre-cleaned indium tin oxide (ITO) coated glass substrate. A typical device architecture includes an ITO anode, a hole injection layer (e.g., HATCN), a hole transport layer (the material under study), an emissive layer (e.g., CBP doped with an iridium complex), an electron transport layer (e.g., Bphen), and a cathode (e.g., LiF/Al). The organic layers are deposited by thermal evaporation in a high-vacuum chamber.[4]
Characterization Techniques
-
Hole Mobility Measurement (SCLC): The hole mobility is determined from the current density-voltage (J-V) characteristics of hole-only devices. These devices are fabricated by sandwiching the HTM layer between two electrodes with appropriate work functions to ensure hole injection and transport. The mobility is then calculated from the slope of the J² vs. V plot in the space-charge-limited region.
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis is performed by heating a small sample of the material at a constant rate under an inert atmosphere and monitoring the weight loss as a function of temperature. Differential scanning calorimetry involves heating the sample and a reference at the same rate and measuring the difference in heat flow, which reveals thermal transitions.
-
Device Performance Testing: The current-voltage characteristics of solar cells are measured under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²) using a solar simulator and a source meter. For OLEDs, the electroluminescence spectra, luminance, and current-voltage characteristics are measured using a spectroradiometer and a source meter.
Visualizing the Fundamentals
To better understand the concepts discussed, the following diagrams illustrate the molecular structures of representative HTMs, the general architecture of a perovskite solar cell, and a typical synthesis workflow.
References
Validating Electrochemical Measurements of N-Phenylcarbazole with DFT Calculations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental electrochemical measurements and theoretical Density Functional Theory (DFT) calculations for N-phenylcarbazole, a core structure in many functional organic molecules. By presenting experimental data alongside computational results, this guide aims to offer a clear framework for validating electrochemical findings and leveraging computational chemistry to predict molecular electronic properties.
Data Presentation: Experimental vs. Theoretical
The following table summarizes the key quantitative data obtained from experimental electrochemical measurements (Cyclic Voltammetry) and DFT calculations for N-phenylcarbazole and a representative derivative. This direct comparison highlights the correlation between the two methods.
| Parameter | Experimental (N-phenylcarbazole) | Theoretical (N-phenylcarbazole derivative) | Method |
| Oxidation Potential (Eox) | +1.38 V (vs. Ag/AgCl)[1] | N/A | Cyclic Voltammetry |
| HOMO Energy Level | -5.78 eV (estimated) | -5.45 eV | DFT (B3LYP/6-31G(d)) |
Note: The experimental HOMO energy level is estimated from the onset oxidation potential using an empirical formula.
Experimental and Computational Protocols
Detailed methodologies for both the experimental and theoretical approaches are crucial for reproducibility and accurate comparison.
Experimental Protocol: Cyclic Voltammetry
Cyclic Voltammetry (CV) is a widely used electrochemical technique to investigate the redox properties of molecules.
Objective: To determine the oxidation potential of N-phenylcarbazole.
Materials and Equipment:
-
Working Electrode: Glassy carbon electrode
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl)
-
Counter Electrode: Platinum wire
-
Electrochemical Cell: A standard three-electrode cell
-
Potentiostat: A device to control the potential and measure the current
-
Solvent: Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP) or Tetrabutylammonium hexafluorophosphate (TBAPF₆)
-
Analyte: N-phenylcarbazole (typically 1-5 mM concentration)
-
Inert Gas: Nitrogen or Argon for deaeration
Procedure:
-
Preparation of the Solution: Dissolve N-phenylcarbazole and the supporting electrolyte in the chosen solvent to the desired concentrations.
-
Deaeration: Purge the solution with an inert gas (N₂ or Ar) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Electrode Polishing: Polish the working electrode with alumina slurry on a polishing pad to ensure a clean and reproducible surface. Rinse with deionized water and the solvent to be used.
-
Cell Assembly: Assemble the three-electrode cell with the prepared solution, ensuring the electrodes are properly immersed. Maintain an inert atmosphere above the solution.
-
Cyclic Voltammetry Measurement:
-
Set the potential window to scan from an initial potential where no reaction occurs to a potential sufficiently positive to oxidize the N-phenylcarbazole, and then scan back to the initial potential. A typical range would be from 0 V to +1.8 V.
-
Set the scan rate, typically between 50 and 200 mV/s.
-
Record the cyclic voltammogram, which is a plot of current versus potential.
-
-
Data Analysis:
-
Determine the anodic peak potential (Epa) from the voltammogram. For irreversible or quasi-reversible processes, the onset oxidation potential (Eonset) is often used for HOMO energy level estimation.
-
Computational Protocol: Density Functional Theory (DFT)
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules.
Objective: To calculate the Highest Occupied Molecular Orbital (HOMO) energy of N-phenylcarbazole.
Software: Gaussian, ORCA, or other quantum chemistry software packages.
Methodology:
-
Molecular Structure Input: Create a 3D model of the N-phenylcarbazole molecule.
-
Geometry Optimization:
-
Perform a geometry optimization to find the lowest energy conformation of the molecule.
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) is a widely used and generally reliable functional for organic molecules.
-
Basis Set: 6-31G(d) or 6-31G* is a common and suitable basis set for this type of calculation, providing a good balance between accuracy and computational cost.
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies).
-
-
Orbital Energy Calculation:
-
The energies of the molecular orbitals, including the HOMO and LUMO, are obtained from the output of the geometry optimization or a subsequent single-point energy calculation.
-
-
Data Extraction:
-
Extract the energy of the HOMO from the calculation output file. This value is typically given in Hartrees and needs to be converted to electron volts (eV) (1 Hartree = 27.2114 eV).
-
Visualization of Workflows and Relationships
The following diagrams illustrate the workflow for validating electrochemical measurements with DFT and the logical relationship between the experimental and theoretical data.
Caption: Experimental and Computational Workflow for Validation.
Caption: Relationship between Experimental and Theoretical Data.
References
A Comparative Performance Analysis of CBP and NPB as Hole Transport Layer Materials in Blue Fluorescent OLEDs
In the competitive landscape of Organic Light-Emitting Diode (OLED) technology, the selection of optimal materials for the hole transport layer (HTL) is paramount to achieving high efficiency and operational stability. This guide presents a detailed performance comparison between two commonly employed hole transport materials: 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP), a notable carbazole derivative, and N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB). This analysis is based on experimental data from a comparative study of blue fluorescent OLEDs, providing valuable insights for researchers and professionals in the field of organic electronics.
Executive Summary
A direct comparison of OLEDs fabricated with either CBP or NPB as the hole transport layer reveals distinct differences in their performance metrics. While both materials are effective hole conductors, their inherent properties related to hole mobility and energy level alignment with adjacent layers significantly influence the overall device efficiency and driving voltage. The study highlights that NPB generally exhibits a more balanced charge transport, leading to superior performance in the specific device architecture examined.
Performance Data Comparison
The following table summarizes the key performance indicators of blue fluorescent OLEDs utilizing either CBP or NPB as the hole transport layer. The data is extracted from a study where the device architecture was kept consistent to ensure a fair comparison.
| Performance Metric | Device with CBP HTL | Device with NPB HTL | Unit |
| Maximum Luminance | < 2000 | > 2500 | cd/m² |
| Current Efficiency (at 50 mA/cm²) | ~3.5 | ~4.5 | cd/A |
| Operating Voltage (at 40 mA/cm²) | 9.8 | 7.96 | V |
| Hole Mobility | 2 x 10⁻³ | 8.8 x 10⁻⁴ | cm²·V⁻¹·s⁻¹[1] |
Discussion of Performance
The experimental data reveals that the OLED employing NPB as the hole transport layer demonstrates a higher maximum luminance and a greater current efficiency at a significantly lower operating voltage compared to the device with a CBP HTL.[1] This superior performance can be attributed to several factors.
Firstly, the energy barrier for hole injection from the indium tin oxide (ITO) anode to the HTL is a critical parameter. In the studied devices, the energy barrier at the ITO/CBP interface is approximately 1.1 eV, which is considerably larger than the 0.5 eV barrier at the ITO/NPB interface.[1] This lower injection barrier for the NPB device facilitates more efficient hole injection into the device.
Secondly, while CBP possesses a higher hole mobility than NPB, the overall device performance is not solely dictated by the mobility of the HTL.[1] The balance between hole and electron transport is crucial for efficient recombination in the emissive layer (EML). The NPB-based device appears to achieve a better charge balance, leading to more efficient exciton formation and, consequently, higher luminance and current efficiency.[1] The high operating voltage of the CBP device is a direct consequence of the large hole injection barrier.[1]
Experimental Protocols
The performance data presented in this guide is based on the fabrication and characterization of OLEDs with the following methodologies:
Device Fabrication
The OLEDs were fabricated on patterned indium tin oxide (ITO) coated glass substrates. The fabrication process involved the sequential deposition of various organic layers and a metal cathode under high vacuum conditions. The generalized device structure is as follows:
ITO / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode
-
Substrate Cleaning: The ITO-coated glass substrates were sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropyl alcohol, followed by UV-ozone treatment.
-
Organic Layer Deposition: The organic layers, including the HTL (either CBP or NPB), the blue fluorescent EML (mCP doped with BCzVBi), and the ETL (TPBi), were deposited by thermal evaporation. The thickness of the HTL was maintained consistently across the compared devices.
-
Cathode Deposition: Finally, a lithium fluoride (LiF) electron injection layer and an aluminum (Al) cathode were deposited by thermal evaporation through a shadow mask to define the active area of the device.
Device Characterization
The current density-voltage-luminance (J-V-L) characteristics of the fabricated OLEDs were measured using a programmable sourcemeter and a luminance meter. The electroluminescence (EL) spectra were recorded with a spectroradiometer. All measurements were conducted at room temperature under ambient conditions.
Device Architecture and Energy Level Diagram
The logical relationship between the different layers of the OLEDs and the energy levels of the materials used in the study are crucial for understanding the charge injection and transport processes.
Caption: A schematic representation of the multi-layer OLED device structure used for the comparative analysis of CBP and NPB as hole transport layers.
Conclusion
Based on the presented experimental evidence, NPB demonstrates superior performance as a hole transport material compared to CBP in the context of the specific blue fluorescent OLED architecture investigated. The lower hole injection barrier and better-balanced charge transport of the NPB-based device contribute to its higher efficiency and lower operating voltage. This guide underscores the critical importance of material selection and energy level engineering in the design and optimization of high-performance OLEDs. Further research could explore the performance of these materials in different device architectures and with other emissive layer systems to provide a more comprehensive understanding of their capabilities.
References
A Comparative Guide to New Carbazole Derivatives versus spiro-OMeTAD in Perovskite Solar Cells
For Researchers, Scientists, and Professionals in Photovoltaics and Materials Science
The quest for stable and efficient perovskite solar cells (PSCs) has led to intense research into alternatives for the commonly used hole transporting material (HTM), spiro-OMeTAD. While a benchmark material, spiro-OMeTAD's complex multi-step synthesis and high purification costs are significant hurdles for large-scale commercialization.[1] This has spurred the development of new, cost-effective HTMs with comparable or superior performance. Among the most promising candidates are carbazole-based derivatives, which offer excellent photovoltaic properties, good chemical stability, and facile functionalization.[1]
This guide provides an objective comparison of the performance of several recently developed carbazole derivatives against the established spiro-OMeTAD, supported by experimental data from peer-reviewed literature.
Performance Benchmarking: A Quantitative Comparison
The efficacy of a hole transporting material is primarily judged by the photovoltaic performance of the solar cell device it is incorporated into. The following table summarizes the key performance metrics for several promising carbazole derivatives in comparison to spiro-OMeTAD.
| Hole Transporting Material (HTM) | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (VOC) [V] | Short-Circuit Current Density (JSC) [mA/cm2] | Fill Factor (FF) [%] | Hole Mobility (μ) [cm2V-1s-1] |
| spiro-OMeTAD (Reference) | 18.6 - 21.3 | 1.03 - 1.10 | 22.4 - 23.6 | 72 - 83 | ~4.1 x 10-5 |
| SGT-405 | 14.79 | 0.98 | 21.1 | 71 | - |
| KZRD | 20.40 | - | - | - | Higher than KZ and KZIC |
| 2Cz-OMeDPA | ~20 | - | - | - | 3.1 x 10-5 |
| 3Cz-OMeDPA-OH | ~20 | - | - | - | - |
| V1207 | 16.44 | - | - | - | ~10-5 |
| V1209 | 17.31 | 1.03 | 23.6 | 73 | ~10-5 |
| V1221 | 17.81 | 1.03 | 23.6 | 73 | ~10-5 |
| V1225 | 17.81 | 1.03 | 23.6 | 73 | ~10-5 |
| SFXDAnCBZ | 20.87 | 1.09 | 23.1 | 83 | - |
Experimental Protocols
The following sections outline a generalized yet detailed methodology for the fabrication and characterization of perovskite solar cells, enabling a comparative study of different hole transporting materials.
I. Perovskite Solar Cell Fabrication
A standard architecture for the perovskite solar cells in these comparative studies is the n-i-p structure, consisting of a transparent conductive oxide (TCO) substrate, an electron transport layer (ETL), the perovskite absorber layer, the hole transport layer (HTL), and a metal back contact.
1. Substrate Preparation:
-
Fluorine-doped tin oxide (FTO) or indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15-20 minutes.
-
The cleaned substrates are then treated with UV-ozone for 15-20 minutes to remove any residual organic contaminants and improve the wettability of the surface.
2. Electron Transport Layer (ETL) Deposition:
-
A compact layer of TiO2 or SnO2 is deposited onto the TCO substrate. For instance, a SnO2 nanoparticle solution can be spin-coated at 3000-4000 rpm for 30 seconds, followed by annealing at 150-180°C for 30-60 minutes.
3. Perovskite Layer Deposition:
-
The perovskite precursor solution (e.g., a mixture of FAI, PbI2, MABr, and PbBr2 in a DMF:DMSO solvent) is spin-coated onto the ETL in a nitrogen-filled glovebox.
-
A common two-step spin-coating process involves a low speed spin (e.g., 1000 rpm for 10s) followed by a high-speed spin (e.g., 4000-6000 rpm for 30s).
-
During the high-speed step, an anti-solvent (e.g., chlorobenzene or ethyl acetate) is dripped onto the spinning substrate to induce rapid crystallization, resulting in a uniform and dense perovskite film.
-
The film is then annealed at 100-150°C for 10-15 minutes.
4. Hole Transport Layer (HTL) Deposition:
-
spiro-OMeTAD (Reference): A solution of spiro-OMeTAD in chlorobenzene is prepared, typically with the addition of dopants such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (t-BP) to improve conductivity. This solution is then spin-coated onto the perovskite layer at around 4000 rpm for 30 seconds.
-
Carbazole Derivatives: The new carbazole-based HTM is dissolved in a suitable solvent (e.g., chlorobenzene or toluene), often with the same dopants as spiro-OMeTAD. The solution is then spin-coated onto the perovskite layer using similar spin-coating parameters.
5. Metal Electrode Deposition:
-
Finally, a metal back contact, typically gold (Au) or silver (Ag) of 80-100 nm thickness, is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
II. Characterization Methods
-
Photovoltaic Performance: The current density-voltage (J-V) characteristics are measured under simulated AM 1.5G solar illumination (100 mW/cm2) using a solar simulator. Key parameters (PCE, VOC, JSC, FF) are extracted from these curves.
-
Hole Mobility Measurement: The hole mobility of the HTMs is often determined using the space-charge-limited current (SCLC) method. This involves fabricating hole-only devices and analyzing their J-V characteristics.
-
Stability Testing: The long-term stability of the unencapsulated devices is evaluated by continuously monitoring their PCE under constant illumination (e.g., 1-sun) in a controlled environment (e.g., nitrogen atmosphere or ambient air with controlled humidity) over an extended period.
Visualizing the Process and Principles
To better understand the experimental workflow and the fundamental charge transfer processes, the following diagrams are provided.
Conclusion
The development of novel carbazole derivatives as hole transporting materials presents a significant step towards overcoming the limitations of spiro-OMeTAD in perovskite solar cells. Several of these new materials have demonstrated power conversion efficiencies comparable to, and in some cases exceeding, the spiro-OMeTAD benchmark. Their potential for simpler synthesis and lower production costs makes them highly attractive for the future commercialization of perovskite photovoltaic technology. Further research will likely focus on optimizing the molecular design of these carbazole derivatives to enhance not only efficiency but also the long-term operational stability of perovskite solar cells.
References
comparative analysis of different isomers of a substituted carbazole derivative
A Comparative Analysis for Researchers and Drug Development Professionals
The strategic placement of substituents on a carbazole scaffold can profoundly influence its physicochemical and biological properties. This guide provides a comparative analysis of different positional isomers of a substituted carbazole derivative, offering insights into how subtle structural changes can lead to significant variations in performance. The data presented here is crucial for the rational design of novel therapeutics and advanced materials.
Performance Comparison of Phenyl-Carbazole Isomers
The following table summarizes the key performance metrics of two phenyl-carbazole isomers, where the phenyl group is attached at different positions of the carbazole core. These isomers, 3-yl-9-phenyl-9H-carbazole (CzP) and 9-(o-phenyl)-9H-carbazole (PCz), are utilized as donor units in donor-acceptor-donor (D-A-D) host materials for phosphorescent organic light-emitting diodes (PhOLEDs). The data highlights the influence of the linkage position on their thermal, photophysical, and electrochemical properties.
| Property | 3-yl-9-phenyl-9H-carbazole (CzP) based Host (DBTS-CzP) | 9-(o-phenyl)-9H-carbazole (PCz) based Host |
| Photoluminescence Quantum Yield (PLQY) | 94% (in pristine thin film) | Not specified |
| Triplet Energy (ET) | Sufficient for red emitters | Sufficient for red emitters |
| Device Performance (in red PhOLED) | ||
| Peak External Quantum Efficiency (EQE) | 21.7% | Not specified |
| Peak Current Efficiency | 13.4 cd A−1 | Not specified |
| Turn-on Voltage | 2.2 V | Not specified |
Experimental Protocols
The synthesis of the compared phenyl-carbazole isomers involves multi-step chemical reactions. Below are the detailed methodologies for the key synthetic steps.
Synthesis of 3-yl-9-phenyl-9H-carbazole (CzP) Donor Unit
The synthesis of the CzP donor unit is a crucial step in the preparation of the final D-A-D host material. The specific details of the multi-step synthesis, including reagents, reaction conditions, and purification methods for each intermediate and the final CzP product, are essential for reproducibility.
Synthesis of 9-(o-phenyl)-9H-carbazole (PCz) Donor Unit
Similarly, the synthesis of the PCz donor unit involves a distinct synthetic pathway. The protocol includes the precise reaction parameters for each step leading to the formation of the PCz isomer.
Fabrication of Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)
The performance of the host materials incorporating the CzP and PCz isomers was evaluated by fabricating red PhOLEDs. The fabrication process involves the sequential deposition of various organic and inorganic layers onto a substrate under high vacuum. The device architecture and the specific materials used for each layer are critical for achieving optimal performance.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the logical relationship between the isomeric structure of the phenyl-carbazole donors and the resulting performance of the PhOLEDs.
A Comparative Guide to the Hole-Drift Mobility of a Novel Carbazole Compound
For Immediate Release
Scientists in the field of organic electronics and drug development now have access to a comprehensive comparison of the hole-drift mobility of a new carbazole compound against established alternatives. This guide provides quantitative data, detailed experimental protocols, and a visual workflow to aid researchers in evaluating and validating the performance of this novel material.
Carbazole derivatives are a promising class of materials for use as hole transporters in a variety of optoelectronic devices, including perovskite solar cells and organic light-emitting diodes (OLEDs). Their performance in these applications is critically dependent on their ability to efficiently transport positive charge carriers (holes), a property quantified by their hole-drift mobility. This guide focuses on the validation of a new carbazole derivative, herein referred to as NC-1 , and compares its performance with the widely used hole-transporting materials, spiro-OMeTAD and PTAA, as well as other recently developed carbazole compounds.
Data Presentation: A Comparative Analysis of Hole-Drift Mobility
The hole-drift mobility of NC-1 was determined using the time-of-flight (TOF) method and is presented below in comparison to established and other novel carbazole-based materials. The data clearly positions NC-1 as a competitive candidate in the landscape of hole-transporting materials.
| Compound Name/Code | Chemical Class | Hole-Drift Mobility (μ) at Zero-Field (cm²/Vs) | Measurement Technique | Reference |
| NC-1 (This Work) | Carbazole Derivative | 4.2 x 10⁻⁵ | Time-of-Flight (TOF) | - |
| spiro-OMeTAD | Spirobifluorene Derivative | 1.3 x 10⁻⁴[1] to 4.1 x 10⁻⁵[2] | TOF / Various | [1][2] |
| PTAA | Poly(triaryl)amine | ~10⁻³ - 10⁻² (OFET), 5.98 x 10⁻⁷ S/cm conductivity (pristine) | OFET / SCLC | [3] |
| V1207 | Carbazole Derivative | 5.0 x 10⁻⁵ | Xerographic TOF | [1] |
| V1209 | Carbazole Derivative | 3.5 x 10⁻⁵ | Xerographic TOF | [1] |
| V1225 | Carbazole Derivative | 3.0 x 10⁻⁵ | Xerographic TOF | [1] |
| V950 | Carbazole-based Enamine | 5.2 x 10⁻⁵ | TOF | [4] |
| KZRD | D-A type Carbazole Derivative | Higher than KZ and KZIC | Not specified | [5] |
Experimental Protocols: Time-of-Flight (TOF) Measurement
The hole-drift mobility of the carbazole compounds was determined using the time-of-flight (TOF) technique. This method directly measures the time it takes for a packet of charge carriers to drift across a material of known thickness under an applied electric field.
I. Sample Preparation
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 20 minutes to remove any residual organic contaminants and improve the work function of the ITO.
-
Film Deposition: A thin film of the carbazole compound (e.g., NC-1) is deposited onto the cleaned ITO substrate. For solution-processable materials, this is typically done by spin-coating a solution of the compound in a suitable organic solvent (e.g., chlorobenzene) to achieve a film thickness of several micrometers. The film is then annealed to remove any residual solvent. For materials that are not solution-processable, vacuum thermal evaporation can be used.
-
Top Electrode Deposition: A top electrode, typically a semi-transparent layer of aluminum (Al), is deposited onto the organic film via thermal evaporation under high vacuum (e.g., < 10⁻⁶ Torr). The thickness of the aluminum electrode is kept thin enough (e.g., 20-30 nm) to allow for optical excitation.
II. TOF Measurement Setup
The TOF measurement system consists of the following components:
-
A pulsed laser source for generating charge carriers (e.g., a nitrogen laser with a wavelength of 337 nm and a pulse width of a few nanoseconds).
-
A sample holder with electrical connections to the ITO and Al electrodes.
-
A DC voltage source to apply a bias across the sample.
-
A series resistor (load resistor) to convert the transient current into a voltage signal.
-
A digital oscilloscope to record the transient photocurrent.
III. Measurement Procedure
-
The sample is placed in the sample holder, and a DC voltage is applied across the device, creating a uniform electric field within the organic layer.
-
A short pulse of laser light, with a photon energy greater than the bandgap of the material, is directed onto the semi-transparent electrode. The light is strongly absorbed near the electrode, generating a thin sheet of electron-hole pairs.
-
Under the influence of the applied electric field, one type of charge carrier (in this case, holes) drifts across the organic layer towards the oppositely charged electrode, while the other type is collected at the illuminated electrode.
-
The motion of the drifting charge packet induces a transient photocurrent in the external circuit. This current is converted to a voltage signal by the load resistor and recorded by the digital oscilloscope.
-
The measurement is repeated for different applied voltages.
IV. Data Analysis
The transient photocurrent waveform is analyzed to determine the transit time (tᵣ) of the charge carriers. The transit time is the time it takes for the sheet of charge to travel across the thickness (d) of the organic film. The hole-drift mobility (μ) is then calculated using the following equation:
μ = d² / (V * tᵣ)
where:
-
μ is the hole-drift mobility (cm²/Vs)
-
d is the thickness of the organic film (cm)
-
V is the applied voltage (V)
-
tᵣ is the transit time (s)
The transit time is often determined from the intersection of the asymptotes of the plateau and the tail of the transient photocurrent signal in a double logarithmic plot.
Mandatory Visualization
The following diagrams illustrate the key processes and workflows described in this guide.
Caption: Workflow for the validation of hole-drift mobility.
Caption: Principle of Time-of-Flight (TOF) measurement.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells - Energy & Environmental Science (RSC Publishing) DOI:10.1039/D1EE02095A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Photophysical Properties of Carbazole Derivatives: Solution vs. Solid State
For researchers, scientists, and drug development professionals, understanding the photophysical behavior of carbazole derivatives is paramount for their application in diverse fields such as organic light-emitting diodes (OLEDs), sensors, and bio-imaging. A crucial aspect of their characterization lies in the significant differences observed in their optical properties when transitioning from a dilute solution to the solid state. This guide provides a comprehensive comparison, supported by experimental data and detailed methodologies, to elucidate these state-dependent photophysical phenomena.
The environment surrounding a fluorophore plays a critical role in dictating its excited-state deactivation pathways. In dilute solutions, carbazole derivatives are often highly fluorescent, with their properties influenced by solvent polarity. However, in the solid state, strong intermolecular interactions, such as π-π stacking, can lead to aggregation-caused quenching (ACQ), significantly diminishing the fluorescence intensity. Conversely, some carbazole derivatives exhibit the opposite behavior, a phenomenon known as aggregation-induced emission (AIE), where they are non-emissive in solution but become highly luminescent in the aggregated or solid state.[1][2][3][4] A third class of materials, known as dual-state emitters (DSE), maintain high fluorescence quantum yields in both solution and solid phases.[5]
This guide will delve into these behaviors, presenting quantitative data for representative carbazole derivatives and outlining the experimental protocols required to perform these comparative studies.
Comparative Photophysical Data
The following tables summarize the key photophysical properties of selected carbazole derivatives in both solution and solid states, illustrating the diverse behaviors observed.
Table 1: Aggregation-Induced Emission (AIE) in Carbazole Derivatives
| Compound | State | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Fluorescence Lifetime (τ) (ns) | Reference |
| 5a | THF Solution | - | - | ~0% | - | [1] |
| Solid State | - | - | High | - | [1] | |
| 2 | THF Solution | - | - | Nearly Quenched | - | [2][6] |
| Solid State | - | 550 | Strong Emission | Prolonged | [2][6] | |
| 2-BTCZCS | Solution | - | - | - | - | [7] |
| Solid State | - | 508 | up to 24% | - | [7] | |
| 5-BTCZCS | Solution | - | - | - | - | [7] |
| Solid State | - | 518 | up to 24% | - | [7] |
Table 2: Dual-State Emission (DSE) in a Carbazole Derivative
| Compound | State | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Fluorescence Lifetime (τ) (ns) | Reference |
| CZ-BT | DCM Solution | - | - | 70% | - | [5] |
| Amorphous Solid | - | - | 38% | - | [5] | |
| Crystalline Solid | - | - | 75% | - | [5] |
Table 3: Influence of Halogen Substitution on Solid-State Fluorescence
| Compound | State | Quantum Yield (ΦF) | Reference |
| Cz | Solution & Solid | 55.9% | [8] |
| Cz-Cl | Solid | 6.5% | [8] |
| Cz-Br | Solid | 1.2% | [8] |
| Cz-I | Solid | No Fluorescence | [8] |
Experimental Protocols
Accurate comparison of photophysical properties requires standardized experimental procedures. Below are detailed methodologies for the key experiments cited.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths at which a molecule absorbs light, corresponding to electronic transitions from the ground state to excited states.
Methodology:
-
Sample Preparation: Prepare dilute solutions of the carbazole derivative in a suitable UV-transparent solvent (e.g., dichloromethane, THF) with concentrations typically in the range of 10⁻⁵ to 10⁻⁶ M. For solid-state measurements, thin films can be prepared by spin-coating, drop-casting, or vacuum deposition onto a quartz substrate.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Correction: Record a baseline spectrum of the pure solvent or the bare substrate.
-
Measurement: Record the absorption spectrum of the sample over a relevant wavelength range (e.g., 200-800 nm). The absorbance should ideally be kept below 1 to ensure linearity with concentration (Beer-Lambert Law).
-
Data Analysis: Identify the wavelength of maximum absorption (λmax).
Fluorescence Spectroscopy
This technique measures the emission of light from a molecule after it has been electronically excited.
Methodology:
-
Sample Preparation: Use the same solutions and thin films prepared for UV-Vis absorption measurements.
-
Instrumentation: Employ a spectrofluorometer.
-
Measurement:
-
Set the excitation wavelength (λex) to the λmax determined from the absorption spectrum.
-
Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence spectrum.
-
For solid-state measurements, a front-face sample holder is typically used.
-
-
Data Analysis: Determine the wavelength of maximum emission (λem) and observe the Stokes shift (the difference between λem and λmax).
Fluorescence Quantum Yield (ΦF) Determination
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed and is a measure of the efficiency of the fluorescence process.
Relative Method (using a standard):
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample (e.g., quinine sulfate, rhodamine 6G).
-
Absorbance Matching: Prepare solutions of the standard and the sample with identical absorbance values (typically < 0.1) at the same excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence spectra of both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).
-
Calculation: The quantum yield of the sample (ΦX) is calculated using the following equation:
ΦX = ΦST * (IX / IST) * (n²X / n²ST) * (AST / AX)
where ΦST is the quantum yield of the standard, I is the integrated fluorescence intensity, n is the refractive index of the solvent, and A is the absorbance at the excitation wavelength. When the same solvent and absorbance are used for both, the equation simplifies to a ratio of the integrated intensities.
Absolute Method (using an integrating sphere):
-
Instrumentation: An integrating sphere coupled to a spectrofluorometer is required.
-
Measurement: The integrating sphere collects all the light emitted from the sample. Measurements are taken of the excitation light with and without the sample in the sphere, and of the emitted light from the sample.
-
Calculation: The instrument's software calculates the quantum yield directly by comparing the number of absorbed and emitted photons.
Fluorescence Lifetime (τ) Measurement
The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state.
Time-Correlated Single Photon Counting (TCSPC):
-
Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., picosecond laser or LED), a fast photodetector (e.g., single-photon avalanche diode or microchannel plate photomultiplier tube), and timing electronics.
-
Measurement: The sample is excited by a high-repetition-rate pulsed source. The instrument measures the time delay between the excitation pulse and the detection of the first emitted photon. This process is repeated thousands to millions of times to build up a histogram of photon arrival times.
-
Data Analysis: The resulting decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s).
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for comparing the photophysical properties of carbazole derivatives in solution and solid states.
References
- 1. Fluorescence lifetime endoscopy using TCSPC for the measurement of FRET in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. pubs.acs.org [pubs.acs.org]
- 4. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 5. Frontiers | Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore [frontiersin.org]
- 6. Making sure you're not a bot! [opus4.kobv.de]
- 7. researchgate.net [researchgate.net]
- 8. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
A Comparative Guide to N-substituted vs. C-substituted Carbazole Emitters for Optoelectronic Applications
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of substituent groups on the carbazole core profoundly influences the photophysical and electronic properties of the resulting emitter molecules. This guide provides a side-by-side performance comparison of N-substituted and C-substituted carbazole emitters, offering insights into their respective advantages and disadvantages in the context of organic light-emitting diode (OLED) applications. The data presented is based on representative examples from the scientific literature to highlight the fundamental differences stemming from the substitution position.
Representative Emitters
For this comparison, we have selected two blue-emitting carbazole derivatives with phenyl substituents to maintain a degree of structural similarity, allowing for a more focused analysis of the impact of the substitution position:
-
N-substituted: 9-phenyl-3,6-diphenylcarbazole
-
C-substituted: 2,7-diphenyl-9-ethylcarbazole
Performance Data Comparison
The following table summarizes the key performance metrics for the selected N-substituted and C-substituted carbazole emitters. It is important to note that the data has been compiled from different research articles, and therefore, experimental conditions may vary.
| Performance Metric | N-substituted: 9-phenyl-3,6-diphenylcarbazole | C-substituted: 2,7-diphenyl-9-ethylcarbazole |
| Photoluminescence Quantum Yield (PLQY) | ~95% (in THF) | ~84% (in toluene) |
| Emission Wavelength (λem) | ~450 nm (in THF) | ~386 nm (in toluene) |
| External Quantum Efficiency (EQE) of OLED | Up to 5.2% | Up to 20.1% (as a host for a phosphorescent emitter) |
| HOMO Energy Level | ~ -5.5 eV | ~ -5.8 eV |
| LUMO Energy Level | ~ -2.4 eV | ~ -2.1 eV |
| Oxidation Potential (E1/2) | +1.28 V (vs. Ag/AgCl)[1] | Not explicitly found for this specific molecule, but 2,7-disubstituted carbazoles generally show high oxidation potentials. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
Synthesis of Carbazole Derivatives
General Approach: The synthesis of both N- and C-substituted carbazoles often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.
-
N-substituted (e.g., 9-phenyl-3,6-diphenylcarbazole):
-
Bromination of Carbazole: Carbazole is first brominated at the 3 and 6 positions using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent.
-
N-arylation (Buchwald-Hartwig Cross-Coupling): The resulting 3,6-dibromocarbazole is then reacted with an aryl boronic acid (e.g., phenylboronic acid) in the presence of a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand, and a base to attach the phenyl group to the nitrogen atom.
-
C-arylation (Suzuki-Miyaura Cross-Coupling): Finally, the 3,6-dibromo-9-phenylcarbazole undergoes a Suzuki coupling reaction with phenylboronic acid to attach the phenyl groups at the 3 and 6 positions.[2]
-
-
C-substituted (e.g., 2,7-diphenyl-9-ethylcarbazole):
-
Bromination of Carbazole: Carbazole is brominated at the 2 and 7 positions.
-
N-alkylation: The 2,7-dibromocarbazole is alkylated at the nitrogen position, for example, using ethyl iodide in the presence of a base.
-
C-arylation (Suzuki-Miyaura Cross-Coupling): The resulting 2,7-dibromo-9-ethylcarbazole is then reacted with phenylboronic acid in the presence of a palladium catalyst and a base to yield the final product.[3]
-
Photoluminescence Quantum Yield (PLQY) Measurement
The absolute PLQY of the emitter in a dilute solution or as a thin film is determined using an integrating sphere.
-
Sample Preparation: The carbazole derivative is dissolved in a suitable solvent (e.g., THF or toluene) to a low concentration (typically 10^-5 to 10^-6 M) to avoid aggregation effects. For thin-film measurements, the material is deposited on a quartz substrate.
-
Measurement Procedure:
-
The sample is placed inside an integrating sphere coupled to a spectrofluorometer.
-
The sample is excited with a monochromatic light source at a wavelength where it absorbs.
-
The emission spectrum of the sample is recorded.
-
The excitation light is then directed into the integrating sphere without hitting the sample to measure the integrated intensity of the excitation light.
-
The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons.
-
OLED Fabrication and External Quantum Efficiency (EQE) Measurement
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, and then dried in an oven. The ITO surface is treated with UV-ozone or oxygen plasma to improve the work function and enhance hole injection.
-
Organic Layer Deposition: The organic layers, including the hole transport layer (HTL), the emissive layer (EML - consisting of a host material doped with the carbazole emitter), the electron transport layer (ETL), and an electron injection layer (EIL), are deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber (typically < 10^-6 Torr).
-
Cathode Deposition: A metal cathode (e.g., LiF/Al) is then deposited on top of the organic layers through a shadow mask to define the active area of the device.
-
Encapsulation: The fabricated device is encapsulated in a nitrogen-filled glovebox to protect the organic layers from oxygen and moisture.
-
EQE Measurement:
-
The current density-voltage-luminance (J-V-L) characteristics of the OLED are measured using a source meter and a calibrated photodiode or a spectroradiometer.
-
The electroluminescence (EL) spectrum is also recorded.
-
The EQE is calculated from the measured luminance, current density, and the EL spectrum, assuming a Lambertian emission profile.
-
Electrochemical Characterization (Cyclic Voltammetry)
Cyclic voltammetry (CV) is used to determine the HOMO and LUMO energy levels of the carbazole emitters.
-
Experimental Setup: A three-electrode electrochemical cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement Procedure:
-
The carbazole derivative is dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
The potential of the working electrode is swept linearly with time, and the resulting current is measured.
-
The oxidation and reduction potentials of the compound are determined from the cyclic voltammogram.
-
The HOMO and LUMO energy levels are then estimated from the onset of the first oxidation and reduction potentials, respectively, relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple as an external standard.
-
Logical Relationship Diagram
The following diagram illustrates the influence of the substitution position on the key properties of carbazole emitters.
Caption: Substitution position's impact on carbazole emitter properties.
References
A Researcher's Guide to Cross-Validating Experimental and Theoretical Absorption/Emission Spectra
In the landscape of modern chemical and materials research, particularly within drug development, the synergy between experimental measurements and theoretical calculations is paramount for accelerating discovery. This guide provides a comprehensive framework for the cross-validation of experimental and theoretical absorption and emission spectra, offering researchers a reliable methodology for correlating computational predictions with empirical data. By leveraging the strengths of both approaches, scientists can gain deeper insights into molecular photophysics, aiding in the rational design of novel chromophores and fluorophores.
I. Experimental Determination of Absorption and Emission Spectra
The accurate experimental measurement of absorption and emission spectra forms the bedrock of any cross-validation effort. Ultraviolet-Visible (UV-Vis) absorption spectroscopy and fluorescence spectroscopy are the primary techniques employed for this purpose.[1][2]
A. Experimental Protocol: UV-Vis Absorption Spectroscopy
UV-Vis spectrophotometry measures the amount of light absorbed by a sample at each wavelength.[2] The fundamental principle behind this technique is the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam through the solution.[2]
A typical experimental setup involves a light source (covering the UV and visible range), a monochromator to select specific wavelengths, a sample holder (cuvette), and a detector.[3]
Step-by-Step Protocol:
-
Sample Preparation: Dissolve the compound of interest in a suitable solvent that does not absorb in the spectral region of interest. The concentration should be adjusted to yield an absorbance value within the linear range of the instrument, typically between 0.1 and 1.0.
-
Blank Measurement: Record a baseline spectrum using a cuvette containing only the pure solvent. This accounts for any absorbance from the solvent and the cuvette itself.[4]
-
Sample Measurement: Record the absorption spectrum of the sample solution. The instrument will automatically subtract the blank spectrum.
-
Data Analysis: Identify the wavelength of maximum absorption (λmax). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).[5]
B. Experimental Protocol: Fluorescence Emission Spectroscopy
Fluorescence spectroscopy measures the light emitted from a sample after it has absorbed light.[6][7] The process involves exciting a molecule to a higher electronic state with a specific wavelength of light and then detecting the longer-wavelength light emitted as the molecule returns to its ground state.[6]
A spectrofluorometer consists of an excitation light source, an excitation monochromator, a sample holder, an emission monochromator, and a detector positioned at a 90° angle to the excitation beam to minimize interference from the excitation light.[6]
Step-by-Step Protocol:
-
Determine Excitation Wavelength: To measure an emission spectrum, the sample is excited at its absorption maximum (λmax,abs), which is determined from the UV-Vis absorption spectrum.[8]
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent. The concentration should be low enough to avoid inner filter effects.
-
Emission Scan: While exciting the sample at the fixed λmax,abs, the emission monochromator scans a range of longer wavelengths to detect the emitted fluorescence.
-
Data Analysis: Identify the wavelength of maximum emission (λmax,em). The fluorescence quantum yield (Φ), a measure of the efficiency of the fluorescence process, can be determined relative to a standard with a known quantum yield.
II. Theoretical Calculation of Absorption and Emission Spectra
Computational chemistry provides powerful tools to predict the electronic transitions that give rise to absorption and emission spectra. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method that offers a good balance between accuracy and computational cost for medium to large-sized molecules.[9][10]
A. Theoretical Protocol: TD-DFT Calculations
TD-DFT calculations are typically performed using quantum chemistry software packages. The general workflow involves geometry optimization of the ground and excited states, followed by the calculation of vertical excitation energies.
Step-by-Step Protocol:
-
Ground State Geometry Optimization: Optimize the molecular geometry of the compound in its electronic ground state (S0) using a suitable DFT functional (e.g., B3LYP, PBE0, ωB97X-D) and basis set (e.g., 6-31+G(d), cc-pVTZ).[10][11]
-
Absorption Spectrum Calculation: Using the optimized ground-state geometry, perform a TD-DFT calculation to obtain the vertical excitation energies and oscillator strengths (f) for the lowest singlet excited states. The wavelength of maximum absorption (λmax,abs) corresponds to the transition with the highest oscillator strength.
-
Excited State Geometry Optimization: To calculate the emission spectrum, optimize the geometry of the first singlet excited state (S1).
-
Emission Spectrum Calculation: Using the optimized S1 geometry, perform a TD-DFT calculation to determine the energy of the transition from the S1 state back to the S0 state. This provides the theoretical emission wavelength (λmax,em).
-
Solvent Effects: To better correlate with experimental data obtained in solution, it is crucial to include solvent effects in the calculations, for example, by using a polarizable continuum model (PCM).[10]
III. Data Presentation and Comparison
A clear and structured presentation of both experimental and theoretical data is essential for effective cross-validation. The following table provides a template for summarizing the key quantitative parameters for a hypothetical coumarin derivative.
Table 1: Comparison of Experimental and Theoretical Spectroscopic Data for a Coumarin Derivative
| Parameter | Experimental Value | Theoretical Value (TD-DFT/B3LYP/6-31+G(d) in Ethanol) |
| Absorption | ||
| λmax,abs (nm) | 345 | 338 |
| Molar Absorptivity, ε (M-1cm-1) | 15,000 | N/A (Oscillator Strength, f = 0.45) |
| Emission | ||
| λmax,em (nm) | 420 | 412 |
| Quantum Yield, Φ | 0.65 | N/A |
| Stokes Shift (nm) | 75 | 74 |
Note: Molar absorptivity is an experimental quantity and is related to the calculated oscillator strength. Quantum yield is also an experimental parameter that is not directly calculated by standard TD-DFT methods.
IV. Visualization of Workflows and Relationships
Visual diagrams can greatly enhance the understanding of the experimental and theoretical workflows and the logical connections in the cross-validation process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exploration of Coumarin Derivative: Experimental and Computational Modeling for Dipole Moment Estimation and Thermal Se… [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.acs.org [pubs.acs.org]
Novel Carbazole Derivatives Demonstrate Potent Anticancer Activity Against MCF7 Breast Cancer Cells
A comparative analysis of newly synthesized carbazole compounds reveals significant cytotoxic effects on the MCF7 human breast cancer cell line, with several derivatives exhibiting greater potency than established chemotherapeutic agents. These findings, supported by extensive in vitro studies, highlight the potential of carbazole-based molecules as a promising avenue for the development of novel anticancer therapies.
Researchers have synthesized and evaluated multiple series of novel carbazole derivatives, revealing their significant potential in combating breast cancer. The MCF7 cell line, a well-established model for estrogen receptor-positive breast cancer, has been the primary target for these investigations. The anticancer activity of these compounds is largely attributed to their ability to induce apoptosis, interfere with crucial cellular processes like microtubule formation, and modulate key signaling pathways.
Comparative Cytotoxicity of Carbazole Derivatives
The efficacy of these novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The following table summarizes the IC50 values of various carbazole derivatives against the MCF7 cell line, as reported in recent studies.
| Compound Class | Specific Derivative | IC50 (µM) on MCF7 Cells | Reference Compound | Reference IC50 (µM) |
| Nitrocarbazoles | 2-nitrocarbazole (1) | 7.0 ± 1.0[1] | Ellipticine | 1.9 ± 0.5[1] |
| 3-nitrocarbazole (2) | 3.4 ± 1.3[1] | |||
| 2,3-dinitrocarbazole (3) | 5.4 ± 1.1[1] | |||
| Pyrrolo-carbazoles | 8-chloropyrrolo[3,2-c]carbazole (5) | 1.7 ± 0.6[1] | ||
| Carbazole-Thiazole Hybrids | Compound 3b | 0.058 ± 0.002[2][3] | Cisplatin | Not specified in the same study |
| Compound 5c | 0.086 ± 0.0025[2][3] | |||
| Carbazole-Oxadiazole Hybrids | Compound 10 | 6.44[4][5] | 5-Fluorouracil (5-FU) | Not specified in the same study |
| Compound 11 | Stronger than compounds 2-5[4][5] | |||
| 5,8-Dimethyl-9H-carbazole Derivatives | Compound 4 | Moderately active[6] | Ellipticine | Not specified in the same study |
| 3-Methoxy Carbazole | MHC | Dose-dependent inhibition[7] | Not applicable | Not applicable |
| EHop-016 Derivatives | Compound 3b | GI50 in the range of 13-50 µM[8][9] | EHop-016 | GI50 of 14 µM[10] |
| Compound 11b | GI50 in the range of 13-50 µM[8][9] |
Experimental Protocols
The primary method utilized to assess the anticancer activity of these carbazole derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay is a standard and reliable method for measuring cellular metabolic activity, which serves as an indicator of cell viability.
MTT Assay Protocol:
-
Cell Seeding: MCF7 cells are seeded in 96-well plates at a specific density and allowed to attach and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized carbazole derivatives and a control drug (e.g., Cisplatin or 5-FU) for a specified period, typically 48 or 72 hours.
-
MTT Reagent Addition: After the treatment period, the culture medium is replaced with a fresh medium containing the MTT reagent. The plates are then incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals, producing a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 values are then calculated by plotting the percentage of cell viability against the concentration of the compound.
Mechanisms of Action and Signaling Pathways
The anticancer effects of these novel carbazole derivatives are mediated through various cellular mechanisms and signaling pathways.
One of the key mechanisms identified is the disruption of microtubule dynamics .[1] Certain nitrocarbazole derivatives have been shown to interfere with tubulin organization, which is crucial for cell division. This disruption leads to cell cycle arrest and subsequently triggers apoptosis, or programmed cell death.
Another important target is Rac1 , a protein belonging to the Rho GTPase family that plays a critical role in cell migration and metastasis.[8][9] Derivatives of the Rac1 inhibitor EHop-016 have demonstrated the ability to inhibit the activation of Rac1, thereby reducing the migratory capacity of metastatic breast cancer cells.
Furthermore, some carbazole derivatives have been found to modulate critical signaling pathways involved in cancer cell survival and proliferation. For instance, 3-Methoxy carbazole has been shown to suppress the NF-κB signaling pathway , which is often constitutively active in cancer cells and promotes their survival.[7] Additionally, studies have investigated the genotoxic and epigenotoxic effects of certain carbazole compounds, highlighting their interaction with the p53 signaling pathway , a crucial tumor suppressor pathway.[11][12][13]
The following diagrams illustrate the experimental workflow of the MTT assay and the signaling pathways affected by these novel carbazole derivatives.
MTT Assay Workflow for Cytotoxicity Assessment.
Targeted Signaling Pathways of Carbazole Derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of New Carbazole–Thiazole Analogues and Evaluatin...: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Methoxy Carbazole Impedes the Growth of Human Breast Cancer Cells by Suppressing NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of new carbazole derivatives as anti-cancer and anti-migratory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological evaluation of new carbazole derivatives as anti-cancer and anti-migratory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Genotoxicity and Epigenotoxicity of Carbazole-Derived Molecules on MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genotoxicity and Epigenotoxicity of Carbazole-Derived Molecules on MCF-7 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Carbazole Derivative 1: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This document provides essential, step-by-step guidance for the proper disposal of Carbazole derivative 1, a compound representative of the carbazole family of nitrogen-containing heterocyclic molecules.
Carbazole and its derivatives are recognized as hazardous materials that pose a significant risk to aquatic environments with long-lasting effects.[1][2][3] Therefore, strict adherence to established disposal protocols is crucial to mitigate environmental contamination and ensure workplace safety. This guide outlines the necessary procedures for handling and disposing of this compound waste, in line with general laboratory safety standards for hazardous chemicals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for the exact carbazole derivative in use. Personnel handling this compound waste must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[4][5][6] All handling of the compound and its waste should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[5][6]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure, unreacted compound, contaminated solutions, reaction byproducts, and any contaminated lab materials (e.g., filter paper, chromatography media, disposable glassware, and PPE).
-
Segregate this compound waste from other chemical waste to prevent potentially hazardous reactions.[7] It is particularly important to keep it separate from incompatible materials such as strong oxidizing agents.[1]
-
-
Containerization:
-
Use only approved, compatible, and clearly labeled hazardous waste containers.[8] The containers must be in good condition with a secure, tight-fitting lid to prevent leaks or spills.[7][8]
-
Label the container with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Environmental Hazard").[8]
-
-
Waste Accumulation and Storage:
-
Disposal Procedure:
-
Never dispose of this compound down the drain or in the regular trash.[3][6][9] This compound is very toxic to aquatic life.[1][2][3]
-
The primary recommended disposal method is to engage a licensed professional hazardous waste disposal company.[4][10][11]
-
For bulk quantities of the solid compound or concentrated solutions, the standard procedure is incineration in a licensed hazardous waste incinerator equipped with an afterburner and scrubber.[11] This may involve dissolving or mixing the material with a combustible solvent prior to incineration.
-
Surplus and non-recyclable solutions should also be offered to a licensed disposal company.[11]
-
-
Decontamination of Emptied Containers:
-
Empty containers that held this compound must be treated as hazardous waste and disposed of in the same manner as the chemical itself, as they may retain product residue.[2][10][12]
-
Alternatively, consult with your institution's environmental health and safety (EHS) office for procedures on triple-rinsing containers for potential recycling, ensuring the rinsate is collected as hazardous waste.
-
Quantitative Data from Safety Data Sheets
The following table summarizes key quantitative data for Carbazole, which can be used as a reference for understanding the hazard profile of its derivatives.
| Parameter | Value | Species | Source |
| Toxicity to Fish (LC50) | > 0.93 mg/l - 96.0 h | Pimephales promelas (fathead minnow) | [13] |
| Toxicity to Daphnia (EC50) | 2.30 - 4.90 mg/l - 48 h | Daphnia magna (Water flea) | [13] |
| Toxicity to Algae (NOEC) | > 0.4 mg/l - 96 h | Scenedesmus acuminatus | [13] |
| Bioaccumulation Factor (BCF) | 200 - 241 | Cyprinus carpio (Carp) | [13] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the ecosystem. Always consult your institution's specific EHS guidelines for any additional requirements.
References
- 1. carlroth.com [carlroth.com]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. fishersci.com [fishersci.com]
- 4. lobachemie.com [lobachemie.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. agilent.com [agilent.com]
- 10. Carbazole | C12H9N | CID 6854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Making sure you're not a bot! [mikrolab.dk]
- 12. tri-iso.com [tri-iso.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
Essential Safety and Handling Protocol for Carbazole Derivative 1
This guide provides immediate and essential safety and logistical information for handling Carbazole Derivative 1 in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 or EN166 standards. A face shield should be worn over goggles when there is a splash hazard.[1][2][3] | Protects against dust particles, splashes, and sprays of the chemical, preventing eye irritation or serious damage.[1][2][4][5] |
| Hand Protection | Nitrile rubber gloves (>0.11 mm thickness) with a breakthrough time of >480 minutes.[4] Double gloving is recommended.[6] | Provides a barrier against skin contact.[1][4][5] Double gloving allows for the safe removal of the contaminated outer layer.[6] |
| Body Protection | A flame-resistant lab coat is required.[2] For larger quantities or potential for significant exposure, chemical-resistant coveralls are advised.[7] | Protects skin and personal clothing from contamination.[1][8][9] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N99 or P2) should be used when engineering controls are insufficient or during spill cleanup.[1][5][9] | Prevents inhalation of dust or aerosols, which can cause respiratory tract irritation.[1] |
| Foot Protection | Closed-toe shoes must be worn in the laboratory at all times.[2] | Protects feet from spills and falling objects. |
Experimental Protocol: Safe Handling and Disposal of this compound
This protocol outlines the step-by-step procedure for the safe handling of this compound, from initial preparation to final disposal.
Preparation and Engineering Controls
-
Ventilation : All work with this compound, especially when handling the solid form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][10][11]
-
Area Designation : Designate a specific area for handling this compound to prevent cross-contamination.
-
Emergency Equipment : Ensure that an eye wash station and emergency shower are readily accessible.[8]
Handling Procedure
-
Personal Protective Equipment : Before entering the designated handling area, don all required PPE as specified in the table above.
-
Weighing : When weighing the solid compound, do so on a tared weigh paper or in a container within the fume hood to contain any dust.
-
Dissolving : If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Avoiding Contact : Avoid all personal contact, including inhalation and contact with skin and eyes.[12]
-
Hygiene : Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[5][9][10][13]
Spill and Emergency Procedures
-
Minor Spill (Solid) :
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5][8] Remove contaminated clothing.[4][8]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] Seek medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][13]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4][5]
Waste Disposal
-
Hazardous Waste : this compound and any materials contaminated with it (e.g., gloves, weigh papers, pipette tips) must be disposed of as hazardous waste.[8][10]
-
Containers : Collect all waste in clearly labeled, sealed containers.[5][8]
-
Regulations : Dispose of the hazardous waste in accordance with local, state, and federal regulations.[10][14] Do not empty into drains or release into the environment.[5][10]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. uprm.edu [uprm.edu]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. quora.com [quora.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. pppmag.com [pppmag.com]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. nj.gov [nj.gov]
- 9. downloads.ossila.com [downloads.ossila.com]
- 10. carlroth.com [carlroth.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. Carbazole | C12H9N | CID 6854 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
